molecular formula C9H7BrN2O B1283477 1-(5-Bromo-1H-indazol-1-yl)ethanone CAS No. 152626-92-1

1-(5-Bromo-1H-indazol-1-yl)ethanone

Cat. No.: B1283477
CAS No.: 152626-92-1
M. Wt: 239.07 g/mol
InChI Key: IFPRNHHJTZSJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-1H-indazol-1-yl)ethanone (CAS No: 886363-74-2) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. It features the privileged indazole scaffold, a structure recognized for its versatility and presence in numerous bioactive molecules and several FDA-approved therapeutics . The compound's molecular structure is strategically functionalized with a bromine atom at the 5-position and an ethanone group on the indazole nitrogen, providing two distinct and valuable sites for further chemical modification . The bromine substituent serves a dual purpose: it enhances the molecule's lipophilicity, which can favorably influence absorption, distribution, metabolism, and excretion (ADME) properties, and, more importantly, it acts as a versatile synthetic handle for metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships . Concurrently, the N-acetyl (ethanone) group is a key functionality for creating diverse chemical entities and is a common feature in advanced intermediates . This combination of features makes this compound an exceptionally useful building block for organic synthesis and pharmaceutical research, particularly in the development of potential kinase inhibitors, anticancer agents, and anti-inflammatory compounds . The product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. It must be handled by qualified professionals in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromoindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPRNHHJTZSJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293899
Record name 1-(5-Bromo-1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152626-92-1
Record name 1-(5-Bromo-1H-indazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152626-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and reliable pathway for the synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone, a key building block in medicinal chemistry and drug discovery. The synthesis is presented in two primary stages: the formation of the precursor, 5-Bromo-1H-indazole, via a diazotization-cyclization reaction, followed by its regioselective N-acetylation. This document delves into the mechanistic underpinnings of these transformations, offering detailed, step-by-step experimental protocols and in-depth characterization methodologies. The critical aspect of regioselectivity in the N-acylation of the indazole nucleus is discussed, with a focus on achieving the desired N-1 isomer. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous approach to the synthesis of this important intermediate.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents.[1] Its unique electronic properties and hydrogen bonding capabilities make it an attractive bioisostere for other aromatic systems like indoles and benzimidazoles.[1] The introduction of a bromine atom at the 5-position provides a valuable synthetic handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug screening.[2] The N-acetyl group at the 1-position can modulate the compound's physicochemical properties and can also serve as a protecting group. Consequently, this compound (CAS No: 152626-92-1) is a versatile intermediate for the synthesis of a variety of biologically active molecules.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence starting from commercially available 4-bromo-2-methylaniline. The overall transformation is depicted below:

Synthesis_Pathway 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline 5-Bromo-1H-indazole 5-Bromo-1H-indazole 4-Bromo-2-methylaniline->5-Bromo-1H-indazole  Step 1: Diazotization & Cyclization    (Acetic Anhydride, Isoamyl Nitrite)   This compound This compound 5-Bromo-1H-indazole->this compound  Step 2: N-Acetylation    (Acetic Anhydride)  

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 5-Bromo-1H-indazole

The initial step involves the conversion of 4-bromo-2-methylaniline to 5-bromo-1H-indazole. This transformation proceeds via an in-situ diazotization of the aniline followed by an intramolecular cyclization. Acetic anhydride serves both as a solvent and as a protecting group for the aniline, forming an acetanilide intermediate, which then undergoes nitrosation by isoamyl nitrite.

Mechanistic Insights

The reaction is a variation of the Jacobson indazole synthesis. The key steps are:

  • Acetylation: The amino group of 4-bromo-2-methylaniline is acetylated by acetic anhydride to form N-(4-bromo-2-methylphenyl)acetamide. This moderates the reactivity of the amino group.

  • Nitrosation: Isoamyl nitrite, in the presence of an acid (acetic acid formed in situ), generates a nitrosating agent which reacts with the acetanilide to form an N-nitrosoacetamide intermediate.

  • Cyclization: The N-nitrosoacetamide undergoes an intramolecular cyclization, with the nitroso group attacking the methyl group, leading to the formation of the indazole ring after a series of proton transfers and elimination of water.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of 5-bromoindazole.[3]

Workflow for the Synthesis of 5-Bromo-1H-indazole

Workflow_Step1 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants Dissolve 4-bromo-2-methylaniline in chloroform. Add_Ac2O Add acetic anhydride at <40°C. Reactants->Add_Ac2O Add_reagents Add potassium acetate and isoamyl nitrite. Add_Ac2O->Add_reagents Reflux Reflux at 68°C for 20 hours. Add_reagents->Reflux Distill Cool and distill volatiles under vacuum. Reflux->Distill Hydrolysis Add HCl and heat to 50-55°C. Distill->Hydrolysis Basify Cool and basify with NaOH to pH 11. Hydrolysis->Basify Extract Extract with ethyl acetate. Basify->Extract Purify Dry, filter through silica, and concentrate. Extract->Purify Final_product Slurry with heptane, filter, and dry. Purify->Final_product

Caption: Experimental workflow for the synthesis of 5-Bromo-1H-indazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromo-2-methylaniline186.0595.0 g0.51
Chloroform119.380.70 L-
Acetic Anhydride102.090.109 L1.16
Potassium Acetate98.1414.6 g0.15
Isoamyl Nitrite117.150.147 L1.25
Concentrated HCl36.46500 mL-
50% Sodium Hydroxide40.00520 g6.5
Ethyl Acetate88.11--
Heptane100.21--
Magnesium Sulfate120.37--

Procedure:

  • In a suitable reaction vessel, dissolve 95.0 g of 4-bromo-2-methylaniline in 0.70 L of chloroform.

  • Cool the solution and add 0.109 L of acetic anhydride, ensuring the temperature remains below 40°C.

  • Stir the solution for 50 minutes at room temperature.

  • Add 14.6 g of potassium acetate and 0.147 L of isoamyl nitrite to the mixture.

  • Heat the solution to reflux at 68°C and maintain for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and distill off the volatile components under reduced pressure.

  • Add 225 mL of water in portions and continue the distillation to remove residual volatiles as an azeotrope.

  • Transfer the product mass back to the reaction vessel using 50 mL of water and add 400 mL of concentrated hydrochloric acid.

  • Heat the mixture to 50-55°C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.

  • Cool the solution to 20°C and carefully add 520 g of 50% sodium hydroxide solution to adjust the pH to 11, ensuring the temperature does not exceed 37°C.

  • Add 100 mL of water and 350 mL of ethyl acetate, then filter the mixture through a pad of Celite.

  • Separate the organic layer and extract the aqueous layer twice more with 200 mL portions of ethyl acetate.

  • Combine the organic layers, wash with 240 mL of brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution through a small pad of silica gel and concentrate the eluant by rotary evaporation.

  • Add a total of 0.45 L of heptane during the distillation and continue until a dry solid remains.

  • Slurry the solid with 100 mL of heptane, filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole.

Step 2: N-Acetylation of 5-Bromo-1H-indazole

The final step is the regioselective acetylation of the N-1 position of the 5-bromo-1H-indazole ring. This is a crucial step, as acylation can potentially occur at either the N-1 or N-2 position.

Regioselectivity: Kinetic vs. Thermodynamic Control

The N-acylation of indazoles is a classic example of a reaction where the principles of kinetic and thermodynamic control dictate the product distribution.[4][5]

  • Kinetic Product (N-2 acetylation): The N-2 position of the indazole ring is often more sterically accessible and may react faster, especially at lower temperatures, to form the N-2 acetylated product. This is the kinetic product.

  • Thermodynamic Product (N-1 acetylation): The N-1 acetylated indazole is generally the more thermodynamically stable isomer.[6][7] At higher temperatures, or with longer reaction times, an equilibrium can be established between the N-1 and N-2 isomers, leading to the preferential formation of the more stable N-1 product.[4][5][6]

By performing the acetylation at an elevated temperature, we can favor the formation of the thermodynamically more stable this compound.

Proposed Experimental Protocol

This protocol is based on general procedures for the N-acetylation of indazoles and related heterocycles.[8][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
5-Bromo-1H-indazole197.0310.0 g0.051
Acetic Anhydride102.0930 mL-
Pyridine (optional, catalyst)79.101 mL-
Saturated Sodium Bicarbonate---
Ethyl Acetate88.11--
Brine---
Anhydrous Sodium Sulfate142.04--

Procedure:

  • To a solution of 10.0 g of 5-bromo-1H-indazole in 30 mL of acetic anhydride, add 1 mL of pyridine (optional, as a catalyst).

  • Heat the reaction mixture to reflux (approximately 140°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into 200 mL of ice-cold saturated sodium bicarbonate solution to quench the excess acetic anhydride.

  • Stir the mixture until the evolution of CO2 ceases.

  • Extract the aqueous mixture with three 50 mL portions of ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and regiochemistry of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show a characteristic singlet for the acetyl methyl protons (around 2.5-2.8 ppm) and distinct signals for the aromatic protons of the indazole ring.

    • ¹³C NMR: The spectrum will show a carbonyl carbon signal (around 168-172 ppm) and the expected number of aromatic carbon signals.

    • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is crucial for unambiguously determining the site of acetylation. A correlation between the acetyl carbonyl carbon and the H-7a proton of the indazole ring would confirm the N-1 substitution.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group of the acetyl moiety, typically in the range of 1700-1720 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₇BrN₂O, MW: 239.07 g/mol ). The isotopic pattern characteristic of a bromine-containing compound should also be observed.

  • Melting Point: A sharp melting point is indicative of high purity.

Safety Precautions

  • 4-Bromo-2-methylaniline: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Isoamyl Nitrite: Flammable and volatile. Use in a well-ventilated area away from ignition sources.

  • Concentrated Acids and Bases: Highly corrosive. Handle with extreme care and appropriate PPE.

Conclusion

This guide has outlined a comprehensive and reliable synthetic pathway for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, particularly the factors governing regioselectivity, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development. The provided methodologies for synthesis, purification, and characterization ensure the production of high-quality material for subsequent chemical transformations.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
  • 1-(5-Bromo-1H-indazol-3-yl)ethanone - ChemBK. (URL: [Link])

  • Indazole - Organic Syntheses Procedure. (URL: [Link])

  • Thermodynamic and kinetic reaction control - Wikipedia. (URL: [Link])

  • Wiley-VCH 2007 - Supporting Information. (URL: [Link])

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Jack Westin. (URL: [Link])

  • Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source | Catalysis | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • Kinetic vs. Thermodynamic Control in Organic Reactions - The Catalyst. (URL: [Link])

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (URL: [Link])

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions - Diva-Portal.org. (URL: [Link])

  • Studies on Acetylation of Indoles - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl) - Juniper Publishers. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold - Beilstein Journal of Organic Chemistry. (URL: [Link])

  • 1-乙酰基-1H-吲唑(7ci,8ci,9ci) - CAS号13436-49-2 - 摩熵化学. (URL: [Link])

Sources

Introduction: The Strategic Importance of a Versatile Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-Bromo-1H-indazol-1-yl)ethanone

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is recognized as a "privileged structure," known for its ability to interact with a diverse range of biological targets.[1] Within this class of compounds, this compound emerges as a key intermediate, valued for its versatile synthetic handles that permit extensive molecular exploration.[1] The presence of the bromo substituent and the ethanone group allows for a multitude of chemical modifications, making it a foundational building block for novel therapeutic agents.[1][2]

A thorough understanding of the physicochemical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug development. These properties—spanning solubility, lipophilicity, stability, and ionization state—govern a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed examination of the core physicochemical attributes of this compound, outlines robust experimental protocols for their determination, and explains the scientific rationale behind these methodologies.

Core Physicochemical Profile and Structural Insights

The utility of this compound is intrinsically linked to its unique structural components. The interplay between the indazole core, the bromine atom, and the acetyl group dictates its chemical reactivity and physical behavior.

  • Indazole Scaffold : This bicyclic aromatic system is a cornerstone of many biologically active compounds, contributing to target binding and overall molecular architecture.

  • Bromo Substituent : Located at the C5 position, the bromine atom significantly influences the molecule's properties. It increases lipophilicity, which can impact membrane permeability and distribution.[1] Furthermore, it can participate in halogen bonding, a specific non-covalent interaction that may enhance binding affinity to target proteins, and critically, it serves as a prime site for diversification via metal-catalyzed cross-coupling reactions.[1][2]

  • Ethanone Group : The acetyl moiety at the N1 position is a reactive site amenable to further chemical transformation. For instance, it can be readily reduced to a secondary alcohol, opening pathways for subsequent derivatization.[1]

A summary of the key identifying and physical properties is presented below.

PropertyValueSource(s)
CAS Number 886363-74-2[1][3][4][5][6]
Molecular Formula C₉H₇BrN₂O[1][4][5][7]
Molecular Weight 239.07 g/mol [1][5][7]
Appearance White solid[3]
Predicted pKa 10.62 ± 0.40[7]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place

Experimental Determination of Key Physicochemical Parameters

The following sections detail the experimental workflows for characterizing the lipophilicity (LogP), acidity (pKa), and chemical stability of this compound. The protocols are designed to be self-validating and reflect standard practices in the pharmaceutical industry.

Lipophilicity Determination: The Octanol-Water Partition Coefficient (LogP)

Scientific Rationale: Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The partition coefficient (P), expressed as its logarithm (LogP), quantifies a compound's distribution between an immiscible organic phase (n-octanol, mimicking biological membranes) and an aqueous phase.[8] A positive LogP value indicates higher solubility in lipids (lipophilic), while a negative value signifies higher solubility in water (hydrophilic).[9] This parameter is fundamental for predicting oral absorption, membrane permeability, and potential for off-target toxicity. The shake-flask method is the universally recognized gold standard for its direct and accurate measurement.[8]

Experimental Protocol: Shake-Flask Method

This protocol outlines the direct measurement of the partition coefficient.

  • Phase Preparation: Prepare the two immiscible phases by pre-saturating n-octanol with water (pH-adjusted buffer, e.g., pH 7.4 phosphate buffer) and vice-versa.[10] This ensures that the phases are in equilibrium before the experiment begins. Allow the mixture to separate for at least 24 hours.

  • Sample Preparation: Accurately weigh a sufficient amount of this compound and dissolve it in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: Combine known volumes of the compound-containing phase and the empty pre-saturated phase in a suitable vessel.

  • Equilibration: Agitate the vessel at a constant temperature until equilibrium is achieved. This can take several hours, and the duration should be sufficient to ensure the compound has fully partitioned between the two layers.[8]

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Carefully sample an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is then calculated using the following equation: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase])[9]

LogP_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis P1 Saturate n-Octanol with Water P2 Saturate Water (pH 7.4) with n-Octanol E1 Dissolve Compound in Pre-saturated Phase P2->E1 E2 Combine Phases & Shake to Equilibrium E1->E2 E3 Centrifuge for Phase Separation E2->E3 A1 Sample Aqueous Phase E3->A1 A3 HPLC-UV Analysis A1->A3 A2 Sample Octanol Phase A2->A3 A4 Calculate LogP = log10([Octanol]/[Aqueous]) A3->A4

Caption: Shake-Flask method workflow for LogP determination.

Acidity Constant (pKa) Determination

Scientific Rationale: The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. This is paramount for drug development, as the ionization state of a molecule profoundly affects its solubility, absorption across biological membranes, and ability to bind to its target receptor. Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy.[11][12]

Experimental Protocol: Potentiometric Titration

This method involves monitoring pH changes as a titrant is added to a solution of the compound.

  • Instrument Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11]

  • Sample Preparation: Dissolve an accurately weighed quantity of this compound in a suitable solvent system. If aqueous solubility is low, a co-solvent (e.g., methanol or DMSO) may be used, though its effect on pKa should be noted. The final concentration should be sufficient for accurate detection (e.g., >10⁻⁴ M).[11]

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like potassium chloride (KCl) solution (e.g., 0.15 M).[11] This minimizes changes in activity coefficients.

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements.[11]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Gradually add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl).

  • Data Collection: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[12] This point corresponds to the half-equivalence point, where the pH is equal to the pKa.[11][13]

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis S1 Calibrate pH Meter (Buffers pH 4, 7, 10) S2 Prepare Compound Solution with Constant Ionic Strength (KCl) S1->S2 S3 Purge with Nitrogen S2->S3 T1 Add Standard Titrant (e.g., NaOH) Incrementally S3->T1 T2 Record pH after Each Addition T1->T2 A1 Plot pH vs. Titrant Volume T2->A1 A2 Identify Midpoint of Buffer Region (Half-Equivalence Point) A1->A2 A3 Determine pKa (pH at Midpoint) A2->A3

Caption: Potentiometric titration workflow for pKa determination.

Chemical Stability Assessment

Scientific Rationale: Stability testing is a crucial component of drug development, providing essential data to determine a product's shelf life, establish proper storage conditions, and identify potential degradation products that could impact efficacy or safety.[14][15][16] It evaluates the effect of environmental factors such as temperature, humidity, and light on the quality of the drug substance over time.[15][17] Forced degradation (or stress testing) is performed to understand the inherent stability of the molecule and to develop and validate stability-indicating analytical methods.[17]

Experimental Protocol: Forced Degradation Study

This study exposes the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Application of Stress Conditions: Aliquot the stock solution and subject it to a range of stress conditions in parallel:

    • Acidic Hydrolysis: Add HCl (e.g., 0.1 M) and heat.

    • Basic Hydrolysis: Add NaOH (e.g., 0.1 M) and heat.

    • Oxidative Degradation: Add hydrogen peroxide (H₂O₂) (e.g., 3%).

    • Thermal Degradation: Heat the solid compound and the solution at an elevated temperature (e.g., 60-80°C).

    • Photostability: Expose the solid and solution to a controlled source of UV and visible light.

  • Time-Point Sampling: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze all samples using a validated stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all process impurities and degradation products. A photodiode array (PDA) detector is often used to assess peak purity.

  • Data Evaluation:

    • Quantify the loss of the parent compound over time.

    • Calculate the relative amounts of any degradation products formed.

    • Determine the mass balance to ensure all major degradation products are accounted for.

    • Characterize significant degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

Stability_Workflow cluster_stress Forced Degradation Conditions Start Prepare Compound Stock Solution S1 Acidic (HCl, Heat) Start->S1 S2 Basic (NaOH, Heat) Start->S2 S3 Oxidative (H₂O₂) Start->S3 S4 Thermal (Heat) Start->S4 S5 Photolytic (UV/Vis Light) Start->S5 Analysis Analyze Samples at Time Points via Stability-Indicating HPLC S1->Analysis S2->Analysis S3->Analysis S4->Analysis S5->Analysis Result Identify Degradation Pathways & Products Analysis->Result

Caption: Forced degradation workflow for chemical stability assessment.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its physicochemical profile, characterized by its lipophilicity, pKa, and stability, is fundamental to its application. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and similar intermediates. A comprehensive understanding of these properties enables a more rational approach to library design, lead optimization, and the overall drug development process, ultimately accelerating the journey from a promising molecule to a viable therapeutic candidate.

References

  • The Role of Stability Testing in Pharmaceutical Research. Moravek. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Stability Testing of Pharmaceutical Products. (2012-03-17). [Link]

  • Stability Testing of Pharmaceutical Products. TCA Lab / Alfa Chemistry. [Link]

  • Stability Testing. Charles River Laboratories. [Link]

  • Stability Testing - Develop Stable Pharmaceutical Products. ComplianceOnline. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • 1-(5-Bromo-1H-indazol-3-yl)ethanone. ChemBK. [Link]

  • Determination of pKa using the half-volume method: A laboratory experiment. ACS Publications. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • 1-(5-bromo-1H-indazol-3-yl)ethanone. Sris Pharmaceuticals. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • 2.8: pH measurement and determination of pKa value. Chemistry LibreTexts. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

Spectroscopic Characterization of 1-(5-Bromo-1H-indazol-1-yl)ethanone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Bromo-1H-indazol-1-yl)ethanone is a heterocyclic ketone that serves as a crucial building block in medicinal chemistry and drug discovery. The indazole core is a prominent scaffold in numerous pharmacologically active compounds, and the presence of a bromine atom and an N-acetyl group offers versatile handles for further synthetic modifications. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent drug development efforts.

This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is important to note that publicly available, comprehensive experimental spectra for this specific compound are limited. Therefore, this guide will focus on the predicted spectral features based on fundamental principles and comparison with closely related analogues, particularly its isomer, 1-(5-Bromo-1H-indazol-3-yl)ethanone. This comparative approach provides a valuable framework for researchers to interpret their own experimental data.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution.

¹H NMR (Proton NMR)

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (in ppm) in a solvent like CDCl₃ are predicted as follows:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
CH₃ (acetyl)~2.7Singlet3HThe deshielding effect of the adjacent carbonyl group places this singlet in the typical region for an N-acetyl group.
H-7~7.5-7.6Doublet1HThis proton is part of the benzene ring and is coupled to H-6.
H-6~7.6-7.7Doublet of doublets1HCoupled to both H-7 and H-4.
H-4~8.0-8.1Doublet1HThis proton is adjacent to the bromine atom and is expected to be downfield.
H-3~8.2-8.3Singlet1HThis proton is on the pyrazole ring and is typically a sharp singlet.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

CarbonPredicted Chemical Shift (ppm)Notes
CH₃ (acetyl)~24Typical chemical shift for an acetyl methyl carbon.
C-5~115The carbon bearing the bromine atom.
C-7~122Aromatic CH carbon.
C-4~125Aromatic CH carbon.
C-6~129Aromatic CH carbon.
C-3a~123Bridgehead carbon.
C-7a~140Bridgehead carbon.
C-3~135Pyrazole ring carbon.
C=O (acetyl)~168Carbonyl carbon of the N-acetyl group.

Comparative Analysis with 1-(5-Bromo-1H-indazol-3-yl)ethanone:

The key difference in the NMR spectra between the 1-yl and 3-yl isomers lies in the position of the acetyl group and its influence on the chemical shifts of the indazole ring protons and carbons.

  • In the 1-yl isomer , the acetyl group is on a nitrogen atom, resulting in an N-acetyl signal.

  • In the 3-yl isomer , the acetyl group is attached to a carbon atom (C-3), which would significantly deshield the protons and carbons in its vicinity. The proton at C-3 would be absent and replaced by the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupExpected Absorption Band (cm⁻¹)IntensityNotes
C=O (amide)1700-1725StrongThis strong absorption is characteristic of the carbonyl stretch of the N-acetyl group.
C-N Stretch1250-1350Medium-StrongAssociated with the amide functionality.
Aromatic C=C Stretch1450-1600MediumMultiple bands are expected in this region due to the aromatic rings.
Aromatic C-H Stretch3000-3100Medium-WeakCharacteristic of C-H bonds on the aromatic rings.
C-Br Stretch500-600MediumThis absorption is in the fingerprint region and confirms the presence of the bromine atom.

Comparative Analysis with 1-(5-Bromo-1H-indazol-3-yl)ethanone:

The IR spectrum of the 3-yl isomer would exhibit a C=O stretch for a ketone, typically at a lower wavenumber (around 1680-1700 cm⁻¹) compared to the amide C=O in the 1-yl isomer. Additionally, the 3-yl isomer would likely show a broad N-H stretch in the region of 3100-3400 cm⁻¹ from the indazole ring NH, which would be absent in the N-acetylated 1-yl isomer.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ionm/z (mass-to-charge ratio)Notes
[M]⁺238/240The molecular ion peak. The presence of two peaks with approximately equal intensity is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
[M - CH₂CO]⁺196/198Loss of the ketene radical from the acetyl group.
[M - COCH₃]⁺195/197Loss of the acetyl radical.[1]
[C₇H₄BrN₂]⁺195/197The 5-bromoindazole cation radical.

Comparative Analysis with 1-(5-Bromo-1H-indazol-3-yl)ethanone:

The molecular ion peaks for both isomers will be identical. However, the fragmentation patterns may differ slightly due to the different positions of the acetyl group, potentially leading to variations in the relative abundances of the fragment ions. The loss of the acetyl group is a likely fragmentation pathway for both isomers.[1]

Experimental Protocols

The following are detailed, best-practice methodologies for the spectroscopic analysis of this compound.

NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for sharp spectral lines.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Diagram of NMR Data Acquisition Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process analyze Integrate & Assign Peaks process->analyze

Caption: Workflow for NMR data acquisition and analysis.

IR Data Acquisition

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup. This is crucial to subtract the atmospheric CO₂ and water vapor signals.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Diagram of IR Data Acquisition Workflow:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis clean Clean ATR Crystal load Load Sample on Crystal clean->load background Record Background Spectrum load->background sample Record Sample Spectrum background->sample subtract Background Subtraction sample->subtract assign Assign Absorption Bands subtract->assign

Caption: Workflow for IR data acquisition using ATR.

Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution to the working concentration (e.g., 1-10 µg/mL).

  • Instrument Setup (Electrospray Ionization - ESI):

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Calibrate the instrument using a known standard.

    • Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimize the signal for the compound of interest.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode.

    • Perform tandem MS (MS/MS) experiments by selecting the molecular ion and fragmenting it to obtain structural information.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and confirm the elemental composition.

    • Analyze the fragmentation pattern to elucidate the structure of the molecule.

Diagram of MS Data Acquisition Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve & Dilute Sample infuse Infuse into MS dissolve->infuse ionize Ionize Sample (ESI) infuse->ionize acquire_ms Acquire Full Scan MS ionize->acquire_ms acquire_msms Acquire MS/MS acquire_ms->acquire_msms analyze_mass Determine Accurate Mass acquire_msms->analyze_mass analyze_frag Analyze Fragmentation analyze_mass->analyze_frag

Caption: Workflow for MS data acquisition and analysis.

Conclusion

References

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes and starting materials for the preparation of 1-(5-Bromo-1H-indazol-1-yl)ethanone, a key intermediate in pharmaceutical research and development. The document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth analysis of the prevalent synthetic strategies. Emphasis is placed on the causality behind experimental choices, protocol validation, and authoritative scientific grounding. This guide will explore the two primary pathways: the direct N-acylation of 5-bromo-1H-indazole and a multi-step synthesis originating from substituted anilines.

Introduction: The Significance of this compound

Indazole derivatives are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities. As a bioisostere of indole, the indazole nucleus is a privileged scaffold in drug discovery. The introduction of a bromine atom at the 5-position and an acetyl group at the N-1 position of the indazole ring, as in this compound, yields a versatile intermediate. The bromine atom can serve as a "synthetic handle" for further molecular modifications, such as metal-catalyzed cross-coupling reactions, while the N-acetyl group can influence the electronic properties and metabolic stability of potential drug candidates[1].

Synthetic Strategies and Core Starting Materials

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired scale of production, and overall cost-effectiveness. This guide will focus on the two most scientifically robust and commonly employed methods.

Route A: Direct N-Acylation of 5-Bromo-1H-indazole

This is the most straightforward approach, involving the direct introduction of an acetyl group onto the N-1 position of the pre-existing 5-bromo-1H-indazole core.

  • Primary Starting Material: 5-Bromo-1H-indazole

  • Acylating Agent: Acetic anhydride or Acetyl chloride

The chemoselectivity of N-acylation over C-acylation is a key consideration in this synthesis. Indazoles, like indoles, possess multiple reactive sites. However, N-acylation is generally favored under basic conditions or with highly reactive acylating agents[2].

Mechanism and Rationale: The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen at the N-1 position of the indazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The use of a base, such as triethylamine or pyridine, is often employed to deprotonate the indazole, thereby increasing its nucleophilicity and scavenging the acidic byproduct (e.g., HCl if acetyl chloride is used). Acetic anhydride is a common choice due to its lower cost and the formation of acetic acid as a benign byproduct[3][4].

Route B: Multi-step Synthesis from 4-Bromo-2-methylaniline
  • Primary Starting Material: 4-Bromo-2-methylaniline

Synthetic Sequence and Rationale: This synthesis is a multi-step process that leverages classical organic reactions for heterocycle formation[1][5].

  • N-Acetylation of 4-Bromo-2-methylaniline: The synthesis begins with the protection of the amino group of 4-bromo-2-methylaniline via acetylation with acetic anhydride. This step is crucial to direct the subsequent cyclization.

  • Diazotization and Intramolecular Cyclization: The acetylated intermediate is then treated with a diazotizing agent, such as isoamyl nitrite, in the presence of a base like potassium acetate. This in-situ generation of a diazonium salt, followed by an intramolecular cyclization, forms the indazole ring.

  • Hydrolysis (if necessary) and N-Acylation: Depending on the reaction conditions, the initial product may be this compound directly, or an intermediate that requires subsequent N-acylation as described in Route A. The patent literature suggests a one-pot cyclization and acylation is feasible[6].

Comparative Analysis of Synthetic Routes

FeatureRoute A: Direct N-AcylationRoute B: From 4-Bromo-2-methylaniline
Starting Materials 5-Bromo-1H-indazole, Acetic Anhydride/Chloride4-Bromo-2-methylaniline, Acetic Anhydride, Isoamyl Nitrite
Number of Steps 12-3
Key Advantages High atom economy, shorter synthesis time.Utilizes more readily available and potentially cheaper starting materials.
Potential Challenges Availability and cost of 5-bromo-1H-indazole. Potential for competing C-acylation or N-2 acylation.Longer reaction sequence, potential for side reactions during diazotization and cyclization, may require more extensive purification.
Scalability Generally scalable, but dependent on the cost of the starting indazole.Well-suited for large-scale production due to the lower cost of the aniline precursor.

Detailed Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol for Route A: Direct N-Acylation of 5-Bromo-1H-indazole

Materials:

  • 5-Bromo-1H-indazole (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Pyridine (solvent and base)

  • Dichloromethane (DCM) for workup

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-1H-indazole in pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3x).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Workflow Diagram for Route A

Synthesis_Workflow Start Starting Materials: 5-Bromo-1H-indazole Acetic Anhydride Pyridine Reaction N-Acylation Reaction 0°C to Room Temp 4-6 hours Start->Reaction 1 Workup Aqueous Workup (H₂O, DCM, HCl, NaHCO₃, Brine) Reaction->Workup 2 Purification Purification (Recrystallization or Column Chromatography) Workup->Purification 3 Product Final Product: This compound Purification->Product 4

Caption: Workflow for the direct N-acylation of 5-bromo-1H-indazole.

Safety Considerations

  • Acetylating Agents: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood.

  • Anilines: Substituted anilines, such as 4-bromo-2-methylaniline, are toxic and should be handled with care to avoid inhalation and skin contact.

  • Diazonium Salts: Intermediates in Route B, diazonium salts, can be unstable and potentially explosive, especially when dry. It is crucial to keep them in solution and at low temperatures.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The choice between the direct N-acylation of 5-bromo-1H-indazole and a multi-step synthesis from 4-bromo-2-methylaniline will depend on a careful evaluation of starting material availability, cost, and desired scale of production. Both routes are well-established in the scientific literature and offer reliable methods for obtaining this valuable intermediate. This guide provides the foundational knowledge for researchers to make informed decisions and execute these syntheses with a high degree of scientific rigor.

References

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • 1-(5-Bromo-1H-indazol-3-yl)ethanone - ChemBK.
  • Technical Support Center: Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone - Benchchem.
  • Synthesis of 1-acetyl-1H-indazole - PrepChem.com.
  • Synthesis routes of 5-bromo-1H-indazole - Benchchem.
  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
  • Chemoselective N-acylation of indoles using thioesters as acyl source - Beilstein Journals.
  • Synthesis of substituted N-heterocycles by N-acyl

Sources

1-(5-Bromo-1H-indazol-1-yl)ethanone reaction mechanism and kinetics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanism and Kinetics of 1-(5-Bromo-1H-indazol-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reaction mechanism and kinetics of this compound, a key intermediate in pharmaceutical synthesis. While direct literature on the specific kinetics of this molecule is nascent, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of N-acylation of indazoles, field-proven experimental methodologies, and computational insights to offer a robust framework for its study. We will delve into the intricacies of its synthesis, propose a plausible reaction mechanism, and present a detailed protocol for a thorough kinetic investigation. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical tools necessary to optimize synthetic routes and accelerate the development of novel therapeutics.

Introduction: The Significance of this compound in Medicinal Chemistry

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] The bromo-substituted indazole, in particular, serves as a versatile scaffold. The bromine atom not only modulates the electronic properties and lipophilicity of the molecule, which can significantly impact its biological activity and pharmacokinetic profile, but also acts as a crucial synthetic handle for further molecular elaboration through cross-coupling reactions.[2]

This compound is a pivotal intermediate in the synthesis of a multitude of biologically active indazole derivatives. A thorough understanding of its formation—specifically, the reaction mechanism and kinetics of the N-acylation of 5-bromo-1H-indazole—is paramount for process optimization, ensuring regioselectivity, and ultimately, the efficient and scalable production of drug candidates. This guide will provide a deep dive into these critical aspects.

Synthesis and Characterization of this compound

The most common and direct route to this compound is the N-acylation of 5-bromo-1H-indazole. This reaction is typically carried out using an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

General Synthetic Protocol

A representative experimental protocol for the synthesis of this compound is as follows:

  • To a solution of 5-bromo-1H-indazole (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) at 0 °C, add a base (e.g., triethylamine, pyridine, or sodium hydride; 1.1-1.5 equivalents).

  • Stir the mixture for 15-30 minutes to facilitate the deprotonation of the indazole.

  • Slowly add the acylating agent (e.g., acetic anhydride or acetyl chloride; 1.1-1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques:

  • ¹H NMR: Expect characteristic signals for the acetyl protons (a singlet around δ 2.7-2.9 ppm) and the aromatic protons of the indazole ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The spectrum will show a resonance for the carbonyl carbon of the acetyl group (typically in the range of δ 168-172 ppm) in addition to the signals for the aromatic carbons.

  • IR Spectroscopy: A strong absorption band in the region of 1700-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₉H₇BrN₂O), along with a characteristic isotopic pattern for the presence of a bromine atom.

Proposed Reaction Mechanism for the N-Acylation of 5-Bromo-1H-indazole

The N-acylation of 5-bromo-1H-indazole can proceed through a nucleophilic acyl substitution mechanism. A critical aspect of this reaction is the regioselectivity, as acylation can occur at either the N1 or N2 position of the indazole ring.

Step-by-Step Mechanism
  • Deprotonation: The reaction is initiated by the deprotonation of the N-H of 5-bromo-1H-indazole by a base, forming a resonance-stabilized indazolide anion.

  • Nucleophilic Attack: The indazolide anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This results in the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the leaving group (e.g., acetate) and the formation of the N-acylated indazole product.

N-Acylation Mechanism Indazole 5-Bromo-1H-indazole Indazolide Indazolide Anion Indazole->Indazolide + Base - HB⁺ Base Base AcylatingAgent Acetic Anhydride TetrahedralIntermediate Tetrahedral Intermediate Indazolide->TetrahedralIntermediate + Acetic Anhydride Product_N1 This compound (N1-isomer) TetrahedralIntermediate->Product_N1 - Acetate Product_N2 2-(5-Bromo-2H-indazol-2-yl)ethanone (N2-isomer) TetrahedralIntermediate->Product_N2 - Acetate LeavingGroup Acetate

Caption: Proposed mechanism for the N-acylation of 5-bromo-1H-indazole.

Regioselectivity: Kinetic vs. Thermodynamic Control

The ratio of N1 to N2 acylated products is often governed by a delicate interplay of kinetic and thermodynamic factors.[3][4][5][6][7]

  • Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the product that is formed faster.[3][4][5][6][7] The N1 position of the indazolide anion is generally more sterically accessible and may have a higher electron density, leading to a faster rate of attack and favoring the formation of the N1-isomer as the kinetic product.

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for equilibration between the N1 and N2 isomers.[3][4][5][6][7] The thermodynamically more stable isomer will be the major product. Often, the N1-acylated indazole is the thermodynamically favored product due to reduced steric hindrance compared to the N2-isomer.[8][9] It has been suggested that the N2-acylindazole can isomerize to the more stable N1-regioisomer.[8][9]

The choice of base, solvent, and reaction temperature can significantly influence the regioselectivity of the acylation.[10]

The Electronic Effect of the Bromine Substituent

The bromine atom at the 5-position is an electron-withdrawing group through induction but can also act as a weak resonance donor.[11][12] This has two competing effects:

  • Inductive Effect: The electron-withdrawing nature of bromine deactivates the aromatic ring, making the indazole less nucleophilic compared to unsubstituted indazole.[11][12][13] This would be expected to decrease the overall reaction rate.

  • Resonance Effect: The lone pairs on the bromine atom can participate in resonance, donating electron density to the ortho and para positions.[11] This can influence the relative nucleophilicity of the N1 and N2 atoms.

The net effect on the reaction rate and regioselectivity will depend on the balance of these inductive and resonance effects.

A Framework for Investigating the Reaction Kinetics

A comprehensive understanding of the reaction kinetics is essential for optimizing reaction conditions to achieve high yield, purity, and desired regioselectivity in a reproducible manner. We present a detailed, self-validating protocol for a kinetic study of the N-acylation of 5-bromo-1H-indazole.

Experimental Design: In-situ NMR Spectroscopy

In-situ NMR spectroscopy is a powerful, non-invasive technique for real-time monitoring of reaction kinetics.[14][15][16][17][18] It allows for the simultaneous quantification of reactants, intermediates, and products as a function of time.

Kinetic_Study_Workflow Prep Prepare Reactant Solutions (Indazole, Base, Acylating Agent) NMR_Setup Set up NMR Spectrometer (Temperature, Acquisition Parameters) Prep->NMR_Setup Initiation Initiate Reaction in NMR Tube NMR_Setup->Initiation Acquisition Acquire Time-Resolved NMR Spectra Initiation->Acquisition Processing Process Spectra (Integration, Baseline Correction) Acquisition->Processing Analysis Kinetic Analysis (Concentration vs. Time Plots) Processing->Analysis Modeling Determine Rate Law and Rate Constants Analysis->Modeling

Caption: Experimental workflow for a kinetic study using in-situ NMR.

Detailed Experimental Protocol for In-situ NMR Kinetic Analysis

Materials and Equipment:

  • 5-bromo-1H-indazole

  • Acylating agent (e.g., acetic anhydride)

  • Base (e.g., triethylamine)

  • Deuterated solvent (e.g., CDCl₃, THF-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer with variable temperature control

  • NMR tubes

Procedure:

  • Preparation:

    • Prepare a stock solution of 5-bromo-1H-indazole and the internal standard in the deuterated solvent.

    • Prepare a separate stock solution of the base and the acylating agent in the same deuterated solvent.

  • NMR Spectrometer Setup:

    • Equilibrate the NMR probe to the desired reaction temperature.

    • Load a sample of the 5-bromo-1H-indazole stock solution into the spectrometer and acquire a reference spectrum. Optimize shimming and receiver gain.

  • Reaction Initiation:

    • To an NMR tube containing a known volume of the 5-bromo-1H-indazole stock solution, rapidly inject a known volume of the base/acylating agent stock solution.

    • Quickly invert the tube to mix and immediately insert it into the pre-equilibrated NMR spectrometer.

  • Data Acquisition:

    • Begin acquiring a series of ¹H NMR spectra at regular time intervals. The time resolution will depend on the reaction rate.

  • Data Processing:

    • Process the acquired spectra (phasing, baseline correction).

    • Integrate the signals corresponding to a non-overlapping peak of the reactant (5-bromo-1H-indazole), the N1-product, the N2-product, and the internal standard.

  • Kinetic Analysis:

    • Normalize the integrals of the reactant and products to the integral of the internal standard to determine their relative concentrations at each time point.

    • Plot the concentrations of the reactant and products as a function of time.

  • Rate Law Determination:

    • Analyze the concentration vs. time data to determine the order of the reaction with respect to each reactant and to calculate the rate constants for the formation of the N1 and N2 isomers. This can be done by varying the initial concentrations of the reactants in separate experiments.

Alternative Kinetic Analysis: HPLC-UV

Protocol Outline:

  • Set up the reaction in a thermostated vessel.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot (e.g., by adding a large volume of a cold solvent or a quenching agent).

  • Analyze the quenched samples by a validated HPLC-UV method to determine the concentrations of the reactant and products.

  • Plot the concentration data against time to perform the kinetic analysis as described for the NMR method.

Quantitative Data Presentation

The kinetic data obtained can be summarized in tables for easy comparison.

Table 1: Hypothetical Rate Data for the N-Acylation of 5-Bromo-1H-indazole

Experiment[Indazole]₀ (M)[Base]₀ (M)[Acylating Agent]₀ (M)Initial Rate (M/s)
10.10.10.11.2 x 10⁻⁴
20.20.10.12.4 x 10⁻⁴
30.10.20.11.2 x 10⁻⁴
40.10.10.22.4 x 10⁻⁴

Computational Insights into the Reaction Mechanism and Kinetics

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for corroborating proposed reaction mechanisms and predicting kinetic parameters.[24][25][26][27][28]

Computational_Workflow Model Model Reactants, Intermediates, Transition States, and Products Geometry Geometry Optimization Model->Geometry Frequency Frequency Calculations (Confirm Minima and Transition States) Geometry->Frequency Analysis Analyze Electronic Structure (NBO, Fukui Functions) Geometry->Analysis Energy Calculate Single-Point Energies Frequency->Energy Profile Construct Reaction Energy Profile Energy->Profile

Caption: A typical computational workflow for studying a reaction mechanism.

By modeling the N-acylation of 5-bromo-1H-indazole, the following can be achieved:

  • Reaction Pathway Elucidation: The geometries of reactants, transition states, intermediates, and products along the reaction coordinate for both N1 and N2 acylation can be optimized.

  • Activation Energy Calculation: The energy barriers (activation energies) for the formation of the N1 and N2 isomers can be calculated. The pathway with the lower activation energy corresponds to the kinetically favored product.

  • Thermodynamic Stability: The relative energies of the N1 and N2 products can be calculated to determine the thermodynamically more stable isomer.

  • Electronic Structure Analysis: Natural Bond Orbital (NBO) analysis and Fukui functions can provide insights into the charge distribution and reactivity of the indazolide anion, helping to rationalize the observed regioselectivity.[29]

Conclusion and Future Outlook

This compound is a valuable intermediate in the synthesis of pharmaceutically relevant compounds. A deep understanding of its formation is crucial for the development of efficient and robust synthetic processes. This guide has provided a comprehensive framework for this endeavor, synthesizing knowledge from analogous systems to propose a plausible reaction mechanism and offering detailed, field-proven protocols for its kinetic investigation using both in-situ NMR and HPLC.

Future experimental and computational studies are encouraged to build upon this framework to provide definitive data on the reaction kinetics and to further refine our understanding of the factors governing the regioselectivity of the N-acylation of 5-bromo-1H-indazole. Such knowledge will undoubtedly contribute to the accelerated discovery and development of the next generation of indazole-based therapeutics.

References

  • Wiedemann, S. H., Lewis, J. C., Ellman, J. A., & Bergman, R. G. (2006). Experimental and Computational Studies on the Mechanism of N-Heterocycle C−H Activation by Rh(I). Journal of the American Chemical Society, 128(7), 2452–2462. [Link]

  • Lambrix, M., et al. (2019). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PLoS ONE, 14(1), e0210793. [Link]

  • Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. [Link]

  • Wiedemann, S. H., et al. (2006). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Journal of the American Chemical Society, 128(7), 2452–2462. [Link]

  • Purdue University Graduate School. (2023). MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. [Link]

  • Dugan, F. A. (1984). Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid Chromatography. In High-Performance Liquid Chromatography in Enzymatic Analysis (pp. 139-167). CRC Press. [Link]

  • Wiedemann, S. H., et al. (2006). Experimental and Computational Studies on the Mechanism ofN-Heterocycle C−H Activation by Rh(I). Journal of the American Chemical Society, 128(7), 2452–2462. [Link]

  • McMullen, J. P., et al. (2010). Development of an automated kinetic profiling system with online HPLC for reaction optimization. Reaction Chemistry & Engineering, 5, 100-107. [Link]

  • ChemBK. 1-(5-Bromo-1H-indazol-3-yl)ethanone. [Link]

  • Jensen, K. F., et al. (2014). Rapid Determination of Reaction Kinetics with an Automated Microfluidic System. Organic Process Research & Development, 18(11), 1381-1389. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ResearchGate. (2019). NHC catalyzed N-1 acylation of indazole. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Corrigan, N., et al. (2020). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters, 9(6), 853-858. [Link]

  • G. A. Morris, et al. (2020). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry, 85(22), 14646–14654. [Link]

  • Ziaei, Z. M., & Mokhtary, M. (2023). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews, 5(1), 1-16. [Link]

  • Wang, C., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 45-51. [Link]

  • ResearchGate. (2018). Studies towards the N-Acylative kinetic resolution of NOBIN. [Link]

  • Organic Chemistry Class Notes. Electrophilic Aromatic Substitution Reactions: Bromination. [Link]

  • Mantle, M. D., et al. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Magnetic Resonance Imaging, 56, 113-119. [Link]

  • Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. [Link]

  • ChemScence. (2023). 5-Bromo-7-methyl-1H-indazole: Your Key Intermediate for Pharmaceutical Innovation. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. [Link]

  • Dissanayake, D. M. M. M., & Vannucci, A. K. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(2), 457–460. [Link]

  • Griesbeck, A. G., & Oelgemöller, M. (2020). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. ChemPhotoChem, 4(5), 284-292. [Link]

  • FuseSchool - Global Education. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Arnold, W. A., & McNeill, K. (2004). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 6(24), 5463-5470. [Link]

  • ResearchGate. (2019). Effect of bromine substituent on optical properties of aryl compounds. [Link]

  • Al-Sultani, A. A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 108-124. [Link]

  • Smith, A. D., et al. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. Journal of the American Chemical Society, 145(31), 17139–17152. [Link]

  • ResearchGate. (2021). Alkylating reagent effects on N-1/N-2 regioselectivity. [Link]

  • Wikipedia. (2023, November 29). Thermodynamic and kinetic reaction control. [Link]

  • Kormos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1959. [Link]

  • Chemistry LibreTexts. (2023, August 14). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • ResearchGate. (2015). N-Acylation Reactions of Amines. [Link]

  • Ashenhurst, J. (2023, August 2). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2020, December 10). 33: Kinetic control vs. thermodynamic control [Video]. YouTube. [Link]

  • Beilstein Archives. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

Sources

A Comprehensive Technical Guide to the Biological Activity Screening of 1-(5-Bromo-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved therapeutics.[1][2] This guide provides a comprehensive, technically-grounded framework for the initial biological activity screening of a specific, yet promising derivative: 1-(5-Bromo-1H-indazol-1-yl)ethanone. We move beyond a simple recitation of protocols to deliver a strategic, tiered approach grounded in scientific rationale. This document is designed for drug discovery researchers and scientists, offering field-proven insights into experimental design, from fundamental physicochemical characterization to hypothesis-driven biological assays. Our methodology emphasizes the causality behind each experimental choice, ensuring a self-validating workflow that prioritizes data integrity and resource efficiency, ultimately enabling a robust assessment of the compound's therapeutic potential.

Introduction: The Rationale for Screening this compound

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole-containing compounds are synthetic molecules that possess a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, antifungal, and antibacterial properties.[1][3] Their structural versatility and ability to interact with a diverse range of biological targets have cemented their importance in drug discovery.[2][4] Several FDA-approved drugs, such as the anti-cancer agents Niraparib and Axitinib, feature the indazole core, highlighting its clinical significance.[2] This precedent provides a strong rationale for investigating novel indazole derivatives as potential therapeutic agents.

Profile of the Target Compound: this compound

This compound is an organic compound that serves as a key intermediate in the synthesis of more complex, biologically active indazole-based drugs.[5] Its structure features a bromine atom at the 5-position, which can serve as a handle for further chemical modification, and an acetyl group at the 1-position of the indazole ring. While often viewed as a building block, the inherent structure of this compound warrants direct biological investigation. The process of small molecule drug discovery often involves screening such foundational structures to uncover novel biological activities that can be optimized through medicinal chemistry.[6]

Strategic Objectives of the Screening Campaign

The primary goal of this screening guide is to establish a foundational biological activity profile for this compound. The proposed workflow is designed to efficiently answer three critical questions:

  • Does the compound possess baseline cytotoxic properties that would preclude further development or define its therapeutic window?

  • Based on the known activities of the indazole scaffold, does it exhibit inhibitory effects against key therapeutic targets like protein kinases?

  • Does it show potential as an antimicrobial or antifungal agent?

This tiered screening approach, outlined below, ensures that resources are allocated logically, starting with broad, foundational assays and progressing to more specific, hypothesis-driven experiments.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Biological Screening Cascade cluster_2 Phase 3: Data Analysis & Progression Compound Compound Acquisition This compound PhysChem Physicochemical Characterization (Solubility, Stability, Lipophilicity) Compound->PhysChem Quality Control Tier1 Tier 1: General Cytotoxicity (XTT Assay) PhysChem->Tier1 Assay-Ready Compound Decision1 Toxic? Tier1->Decision1 Tier2_Kinase Tier 2: Kinase Inhibition (ADP-Glo Assay) Decision1->Tier2_Kinase No (Proceed) Tier2_Antimicrobial Tier 2: Antimicrobial/Antifungal (MIC Determination) Decision1->Tier2_Antimicrobial No (Proceed) GoNoGo Go/No-Go Decision (Lead Optimization) Decision1->GoNoGo Yes (Deprioritize) Hit_Val Hit Validation & Data Synthesis Tier2_Kinase->Hit_Val Tier2_Antimicrobial->Hit_Val ADMET Early ADMET Profiling Hit_Val->ADMET ADMET->GoNoGo cluster_reaction Kinase Reaction cluster_detection Luminescent Detection (ADP-Glo) Kinase Kinase Enzyme ADP ADP Kinase->ADP Phosphorylation Substrate Substrate Substrate->ADP Phosphorylation ATP ATP ATP->ADP Phosphorylation PhosphoSubstrate Phosphorylated Substrate ADP_Glo_Reagent1 ADP-Glo Reagent 1 (Terminates Kinase Reaction, Depletes remaining ATP) ADP->ADP_Glo_Reagent1 Inhibitor Indazole Inhibitor Inhibitor->Kinase Blocks ATP Binding ADP_to_ATP ADP converted to ATP ADP_Glo_Reagent1->ADP_to_ATP Luciferase Luciferase/Luciferin (Detection Reagent) ADP_to_ATP->Luciferase Light Light Signal (Proportional to ADP) Luciferase->Light

Caption: Principle of the ADP-Glo luminescent kinase inhibition assay.

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. [7]A lower ADP level in the presence of the test compound indicates inhibition.

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., a panel including tyrosine and serine/threonine kinases), its specific substrate, and ATP at its Kₘ concentration.

  • Compound Addition: Add this compound at various concentrations (e.g., 10-point dilution series). Include a "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity).

  • Incubation: Incubate the reaction at room temperature for 1-2 hours to allow for substrate phosphorylation.

  • First Detection Step: Add ADP-Glo™ Reagent I. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Second Detection Step: Add Kinase Detection Reagent. This converts the ADP produced by the kinase reaction back into ATP and provides luciferase/luciferin to generate a light signal proportional to the amount of ADP. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data against controls and plot the percentage of inhibition versus compound concentration to determine the IC₅₀ value for each kinase.

Assay Focus 2: Antimicrobial and Antifungal Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial activity. [8]Indazole derivatives have demonstrated activity against various pathogens, making this a valuable screening path. [1][4]

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Selection: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate growth broth (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound directly in the broth.

  • Inoculation: Add the prepared inoculum to each well. Include a "broth only" (sterility control) and "inoculum only" (growth control) well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). Absorbance can also be measured with a plate reader for a quantitative result.

Data Synthesis and Strategic Progression

Defining a "Hit": Criteria for Advancing a Compound

A "hit" is not merely a positive result but a compound that meets predefined criteria for potency, selectivity, and developability. Early and clear criteria prevent the pursuit of suboptimal molecules.

Assay TypePrimary Hit CriterionSecondary Considerations
Cytotoxicity (XTT) IC₅₀ < 10 µM (for anticancer) or > 30 µM (for other indications)A steep dose-response curve; consistent activity across multiple cell lines.
Kinase Inhibition IC₅₀ < 1 µMSelectivity for the target kinase over other kinases in the panel; a clear structure-activity relationship (SAR) if analogs are tested.
Antimicrobial (MIC) MIC ≤ 16 µg/mLBactericidal vs. bacteriostatic activity; spectrum of activity (Gram-positive vs. Gram-negative).
The Importance of Early ADMET Profiling

A significant percentage of drug candidates fail during development due to poor pharmacokinetic properties or unforeseen toxicity. [9][10]Therefore, once a primary hit is validated, it is crucial to perform early, in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. [11][12]These assays (e.g., metabolic stability in liver microsomes, plasma protein binding, permeability assays) provide a vital, early forecast of a compound's potential in vivo behavior and help prioritize the most promising hits for further investment. [13]

Conclusion

This guide outlines a logical, resource-conscious, and scientifically rigorous strategy for the initial biological evaluation of this compound. By starting with essential physicochemical characterization, moving to broad cytotoxicity profiling, and then progressing to hypothesis-driven assays based on the well-documented activities of the indazole scaffold, researchers can build a comprehensive and reliable preliminary data package. This structured approach ensures that decisions to advance, deprioritize, or chemically modify the compound are based on a solid foundation of high-quality, interpretable data, maximizing the efficiency and success rate of the early drug discovery process.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • 1-(5-Bromo-1H-indazol-3-yl)ethanone - ChemBK. URL: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. PubMed Central. URL: [Link]

  • Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC. PubMed Central. URL: [Link]

  • Screening assays for tyrosine kinase inhibitors: A review - PubMed. URL: [Link]

  • The Importance of ADMET in Early Drug Discovery and Development. The Scientist. URL: [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. URL: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. URL: [Link]

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed. URL: [Link]

  • Different biological activities reported with Indazole derivatives - ResearchGate. URL: [Link]

  • Introduction to small molecule drug discovery and preclinical development - Frontiers. URL: [Link]

  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. URL: [Link]

  • Characterization of Physicochemical Properties - Pace Analytical. URL: [Link]

  • Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry | Blog. URL: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - ScienceDirect. URL: [Link]

  • Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. bioRxiv. URL: [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central. URL: [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors - ACS Publications. URL: [Link]

  • Physicochemical Characterization - Creative Biolabs. URL: [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. URL: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. URL: [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. URL: [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. URL: [Link]

  • Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - ACS Publications. URL: [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. URL: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. URL: [Link]

  • The impact of early ADME profiling on drug discovery and development strategy. ResearchGate. URL: [Link]

  • CHAPTER 2: New Screening Approaches for Kinases - Royal Society of Chemistry. URL: [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study - ASM Journals. URL: [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development - BioIVT. URL: [Link]

Sources

A Technical Guide to the Solubility and Stability of 1-(5-Bromo-1H-indazol-1-yl)ethanone for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 1-(5-Bromo-1H-indazol-1-yl)ethanone, a key heterocyclic intermediate in medicinal chemistry. As direct experimental data for this specific compound is not extensively available in public literature, this document details robust, field-proven protocols for determining these critical physicochemical parameters. The methodologies outlined herein are essential for researchers, scientists, and drug development professionals to assess the developability of new chemical entities derived from this scaffold.

Introduction: The Significance of the Indazole Scaffold and Physicochemical Profiling

The indazole nucleus is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds with applications ranging from oncology to anti-inflammatory therapies.[1][2][3] this compound is a versatile building block, offering multiple points for chemical modification. The bromine atom enhances lipophilicity and can serve as a synthetic handle for cross-coupling reactions, while the ethanone moiety provides a reactive site for further derivatization.[4][5]

Before substantial resources are invested in synthesizing a library of derivatives, a thorough understanding of the parent compound's solubility and stability is paramount. These properties profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, and excretion (ADME). Poor solubility can lead to low bioavailability, while instability can result in a short shelf-life and the formation of potentially toxic degradants. This guide provides the necessary protocols to generate this foundational data.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of the related compound, 1-(5-bromo-1H-indazol-3-yl)ethanone, is presented below. These values are compiled from chemical supplier databases and computational predictions and can serve as an initial reference.

PropertyValue (Predicted/Reported for Isomer)Source
Molecular FormulaC₉H₇BrN₂O[6][7]
Molecular Weight239.07 g/mol [6]
AppearanceWhite to off-white solid[8]
Boiling Point403.8 ± 25.0 °C (Predicted)[6]
Density1.674 ± 0.06 g/cm³ (Predicted)[6][9]
pKa10.62 ± 0.40 (Predicted)[6]

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Two key types of solubility are typically measured in early drug discovery: kinetic and thermodynamic solubility.

Kinetic Solubility

Kinetic solubility is the concentration of a compound at the point of precipitation from a supersaturated solution, typically prepared by diluting a high-concentration stock solution in an organic solvent (like DMSO) with an aqueous buffer. This measurement is high-throughput and reflects the solubility challenges that may be encountered during in vitro biological assays.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve a range of final compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours with gentle agitation.

  • Precipitation Detection: The concentration at which precipitation occurs can be determined by nephelometry, which measures light scattering. An increase in scattered light indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in Aqueous Buffer prep_stock->serial_dil incubation Incubate (1-2h, 25°C) serial_dil->incubation detection Nephelometric Detection incubation->detection data_analysis Determine Highest Soluble Concentration detection->data_analysis

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent after an extended period of equilibration between the dissolved and undissolved solid forms. This is considered the "true" solubility and is crucial for formulation development.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent (e.g., water, PBS at various pH values).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker for 24-72 hours to allow the system to reach equilibrium.[10]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm filter to remove any solid particles.[10]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.[10]

  • Data Analysis: The thermodynamic solubility is reported in units such as µg/mL or µM.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Solvent agitate Agitate for 24-72h add_excess->agitate settle Settle Undissolved Solid agitate->settle filter Filter Supernatant (0.22 µm) settle->filter quantify Quantify by HPLC-UV filter->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Chemical Stability Assessment

The chemical stability of a compound is a critical parameter that affects its shelf-life, storage conditions, and the safety and efficacy of a potential drug. Forced degradation studies are conducted to identify potential degradation pathways and products.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to establish the intrinsic stability of a compound and is essential for developing stability-indicating analytical methods.

A stock solution of this compound should be subjected to the following stress conditions:

  • Acidic Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Basic Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature and at an elevated temperature.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C).[10]

  • Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[10]

Sampling and Analysis:

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample. For acid and base hydrolysis samples, neutralize the solution before analysis. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) to separate the parent compound from any degradation products. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound.

G cluster_stress Stress Conditions cluster_analysis Analysis Workflow acid Acidic (0.1M HCl) sampling Time-Point Sampling acid->sampling base Basic (0.1M NaOH) base->sampling oxidative Oxidative (3% H₂O₂) oxidative->sampling thermal Thermal (80°C) thermal->sampling photo Photolytic (ICH Q1B) photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize hplc HPLC Analysis neutralize->hplc quant Quantify Degradation hplc->quant stock Compound Stock Solution stock->acid stock->base stock->oxidative stock->thermal stock->photo

Caption: Forced Degradation Study Workflow.

Data Interpretation and Next Steps

The data generated from these studies will provide a comprehensive profile of the solubility and stability of this compound.

  • Solubility Data: This will guide the selection of appropriate solvents and concentrations for in vitro and in vivo studies and inform early formulation strategies.

  • Stability Data: The degradation profile will help in identifying liable functional groups, predicting potential degradation products, and establishing appropriate storage and handling conditions.

This foundational knowledge is crucial for making informed decisions in the hit-to-lead and lead optimization stages of drug discovery, ultimately saving time and resources.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
  • 1-(5-Bromo-1H-indazol-3-yl)ethanone - ChemBK. Available at: [Link]

  • 1-(1H-INDAZOL-3-YL)ETHANONE - ChemBK. Available at: [Link]

  • 1-(1H-Indazol-1-yl)ethanone | C9H8N2O | CID 275547 - PubChem. Available at: [Link]

  • (PDF) 1-(6-Nitro-1H-indazol-1-yl)ethanone - ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available at: [Link]

Sources

A Technical Guide to Unveiling Therapeutic Targets for 1-(5-Bromo-1H-indazol-1-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Scaffold and the Promise of Precision

In the landscape of medicinal chemistry, certain molecular frameworks consistently yield compounds of significant therapeutic value. These are termed "privileged scaffolds" for their ability to bind to multiple, diverse biological targets. The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a quintessential example of such a scaffold.[1][2] Its derivatives form the basis of numerous clinically approved drugs and investigational agents, demonstrating a remarkable breadth of biological activity, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5]

This guide focuses on a specific, chemically intriguing subclass: 1-(5-Bromo-1H-indazol-1-yl)ethanone derivatives. The introduction of a bromine atom at the 5-position, coupled with an ethanone group at the N1 position, is not a trivial modification. Halogenation is a well-established strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The 5-bromo substitution, in particular, has been associated with enhanced anticancer and antimicrobial efficacy in related heterocyclic compounds.[6][7]

The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for identifying and validating the therapeutic targets of these specific derivatives. We will move beyond mere data recitation to explain the causal logic behind experimental choices, grounding our recommendations in established, self-validating protocols. Our exploration will be anchored in the most probable target classes, beginning with the well-documented role of indazoles as potent kinase inhibitors.

Section 1: Primary Hypothesized Target Class - The Kinome

The human kinome, comprising over 500 protein kinases, represents one of the most critical and "druggable" target families for therapeutic intervention, particularly in oncology.[8][9] Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases. The indazole core has been extensively validated as a "hinge-binding" fragment, a key interaction motif for inhibiting kinase activity.[4][10][11] Numerous indazole-based drugs, such as Axitinib and Pazopanib, function as multi-kinase inhibitors.[1][11] It is, therefore, a primary and logical hypothesis that this compound derivatives will exert their biological effects through the modulation of one or more protein kinases.

Key Kinase Sub-families of Interest

Based on extensive literature on the broader indazole class, the following kinase families represent the most promising starting points for investigation:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Indazole derivatives have shown potent VEGFR-2 inhibitory activity.

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.[11][12][13]

  • Epidermal Growth Factor Receptors (EGFRs): A key regulator of cell growth and proliferation, frequently mutated or overexpressed in non-small cell lung cancer and other malignancies.[12][13]

  • Aurora Kinases (AURKs): A family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.[11][14]

  • Mitogen-Activated Protein Kinases (MAPKs): Central components of signaling cascades (e.g., the ERK pathway) that translate extracellular signals into cellular responses like proliferation and survival.[13][15][16]

A Validated Workflow for Kinase Target Identification

Identifying a kinase as the bona fide target of a novel compound requires a systematic, multi-step approach that moves from broad screening to definitive validation in a physiological context. The goal is to build a robust "preclinical proof-of-concept" that links compound activity, target engagement, and a desired phenotypic outcome (e.g., cancer cell death).[17][18]

G A Broad Kinome Screen (e.g., KINOMEscan™) B Biochemical IC50 Determination (In Vitro Kinase Assay) A->B Identify primary hits C Cellular Proliferation/Viability Assay (e.g., CellTiter-Glo®) B->C Confirm potency D Cellular Target Engagement Assay (e.g., CETSA, NanoBRET™) B->D C->D Link phenotype to target E Downstream Pathway Analysis (e.g., Western Blot for p-ERK) D->E Confirm mechanism F In Vivo Xenograft Model E->F Test in vivo efficacy G Validated Therapeutic Target F->G Establish preclinical PoC

Caption: A logical workflow for kinase target identification and validation.

Section 2: Secondary Potential Target Classes

While kinase inhibition is the most probable mechanism of action, the versatility of the indazole scaffold warrants exploration of other potential targets, particularly in the context of oncology and inflammation.

Modulators of Apoptosis Pathways

Many successful chemotherapy agents function by inducing programmed cell death, or apoptosis. Published research indicates that some indazole derivatives can promote apoptosis by modulating key regulatory proteins.[3][19]

  • Bcl-2 Family Proteins: This family includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. A shift in the balance towards pro-apoptotic proteins triggers cell death. Some indazoles have been shown to downregulate Bcl-2 and upregulate Bax.[3]

  • p53/MDM2 Pathway: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by MDM2. Inhibition of the p53-MDM2 interaction can reactivate p53 and trigger apoptosis in cancer cells. This pathway has been implicated in the activity of certain indazole compounds.[4][19]

Immuno-Oncology and Metabolic Targets

The field of immuno-oncology seeks to harness the body's own immune system to fight cancer. Key metabolic enzymes that support tumor growth or immune evasion are emerging as important targets.

  • Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an enzyme that catabolizes the essential amino acid tryptophan.[15] Its overexpression in the tumor microenvironment leads to tryptophan depletion and the production of immunosuppressive metabolites, allowing tumors to evade immune attack. Notably, given the structural similarity, IDO1 presents a compelling hypothetical target for indazole-based compounds.[13][15]

Anti-Inflammatory Targets

Chronic inflammation is linked to the development of many diseases, including cancer. The anti-inflammatory properties of indazoles have been documented.[20]

  • Cyclooxygenase-2 (COX-2): This enzyme is responsible for the production of pro-inflammatory prostaglandins. Indazole derivatives have been shown to inhibit COX-2 activity, suggesting a potential therapeutic application in inflammatory disorders or as part of a cancer treatment regimen.[20]

Section 3: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments central to the target validation workflow. The causality behind critical steps is explained to ensure robust and reproducible data generation.

Protocol 3.1: In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of product formed is quantified, typically via luminescence, fluorescence, or radioactivity.[9][21]

Methodology (Luminescence-based, e.g., ADP-Glo™):

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. Rationale: Using a 2X solution allows for the addition of an equal volume of compound solution to achieve the final desired concentrations.

    • Prepare a 2X ATP solution. The concentration should be at or near the Michaelis constant (Km) of the kinase for ATP. Rationale: Using ATP at its Km makes the assay sensitive to competitive inhibitors and allows for more comparable IC50 values across different studies.[21]

    • Perform a serial dilution of the this compound derivative in the appropriate buffer (e.g., with 10% DMSO).

  • Kinase Reaction:

    • Add 5 µL of the serially diluted compound to the wells of a 384-well plate. Include "no compound" (vehicle control) and "no enzyme" (background) controls.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution.

    • Pre-incubate for 15 minutes at room temperature. Rationale: This allows the compound to bind to the kinase before the reaction starts.

    • Add 10 µL of the 2X ATP solution to start the reaction.

    • Incubate for 1-2 hours at room temperature. Ensure this time point is within the linear range of the reaction.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all wells.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the normalized activity versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Typical Value/Range Rationale
Kinase Concentration1-10 nMLow concentration to ensure assay is in the linear range.
Substrate ConcentrationAt or above KmTo ensure substrate is not rate-limiting.
ATP ConcentrationAt Km of ATPCrucial for generating comparable and meaningful IC50 data for competitive inhibitors.[21]
DMSO Concentration< 1% (final)High concentrations of DMSO can inhibit enzyme activity.
Protocol 3.2: Cell Viability and Proliferation Assay

Objective: To measure the effect of the compound on the viability and/or proliferation of cancer cells.

Principle: This assay quantifies a marker of cell viability, such as the total ATP content, which correlates with the number of metabolically active cells.[22]

Methodology (Luminescence-based, e.g., CellTiter-Glo®):

  • Cell Plating:

    • Seed cancer cells in a 96-well, clear-bottom, white-walled plate at a predetermined density (e.g., 5,000 cells/well). Rationale: White walls enhance the luminescent signal.

    • Allow cells to adhere and resume growth for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for 72 hours. Rationale: A 72-hour incubation period is a standard duration to observe effects on cell proliferation.

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent directly to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the normalized viability versus the log of the compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

G A Seed Cells (24h incubation) B Add Serially Diluted Compound A->B C Incubate (72 hours) B->C D Add CellTiter-Glo® Reagent C->D E Read Luminescence D->E F Calculate GI50 E->F

Caption: Workflow for a cell viability assay.

Protocol 3.3: Cellular Apoptosis Assay by Flow Cytometry

Objective: To determine if the compound induces apoptosis in cancer cells and to distinguish it from necrosis.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[22]

Methodology:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with the test compound at various concentrations (e.g., 1x, 5x, and 10x the GI50 value) for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. Rationale: Apoptotic cells may detach, so collecting both populations is crucial for accurate quantification.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, PI-only, and FITC-only stained cells to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V-/PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells (or nuclear debris).

    • Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of the compound on apoptosis induction.

Conclusion and Future Directions

This guide outlines a strategic and evidence-based approach to elucidating the therapeutic targets of this compound derivatives. The primary hypothesis, strongly supported by extensive literature, points towards the inhibition of protein kinases as the most probable mechanism of action.[10][11][12] A systematic workflow, beginning with broad kinome screening and progressing through biochemical and cellular validation assays, is essential to confirm this hypothesis and identify specific kinase targets.

Concurrently, the exploration of secondary targets, including apoptosis regulators like the Bcl-2 family, immuno-oncology targets such as IDO1, and inflammatory enzymes like COX-2, should not be overlooked.[3][15][20] The privileged nature of the indazole scaffold suggests the potential for polypharmacology, which can be either beneficial or detrimental and must be characterized.

The ultimate goal is to build a cohesive and compelling preclinical data package that not only identifies a target but validates its role in the desired therapeutic effect.[23][24] By employing the rigorous, logic-driven experimental protocols detailed herein, researchers can confidently navigate the complex process of drug discovery and unlock the full therapeutic potential of this promising class of molecules.

References

  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. [Link]

  • Yadav, G., Singh, I., & Singh, J. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]

  • Shi, D., Lu, S., Zhu, M., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4118. [Link]

  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7179. [Link]

  • Sharma, G., Sharma, A., & Kumar, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21498-21520. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • ResearchGate. (2024). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • ResearchGate. (2024). Structure and synthesis of indazole. ResearchGate. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • ResearchGate. (2018). Synthesis and Anti-proliferative Activity of Novel Polysubstitued Indazole Derivatives: Indazole Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Chang, Y., Chuang, T., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 344-356. [Link]

  • ScienceDirect. (2024). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ScienceDirect. [Link]

  • Lee, A., & Tannock, I. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 332. [Link]

  • Thai, T., Nguyen, T., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 89, 117377. [Link]

  • Er-raqioui, R., Roudani, S., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Chemistry, 6(1), 22-35. [Link]

  • Knippschild, U., Kruger, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. [Link]

  • Aragen Life Sciences. (n.d.). Target Identification and Validation. Aragen Life Sciences. [Link]

  • Charles River Laboratories. (n.d.). Tumor Cell-Based Assays. Charles River Laboratories. [Link]

  • Scott, J., & Mistry, A. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 633-636. [Link]

  • BTP. (n.d.). Small Molecule Drug Target Identification and Validation. Baitai Pake Biotechnology. [Link]

  • WJBPHS. (2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(10), FF01-FF06. [Link]

  • Taylor & Francis Online. (2020). Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles. Taylor & Francis Online. [Link]

  • ResearchGate. (2024). Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. ResearchGate. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Pargellis, C., & Morelock, M. (2009). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 506, 221-229. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Nanjan, P., Mohammed, M., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry, 20(2), 86-97. [Link]

  • Scott, J., Bell, Z., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ACS Medicinal Chemistry Letters, 8(5), 529-534. [Link]

  • ResearchGate. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ResearchGate. [Link]

  • ResearchGate. (2024). Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

  • Stadlbauer, S., & Kappe, C. O. (2012). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Arkivoc, 2013(1), 1-21. [Link]

  • Billheimer, J., et al. (2008). Indazole-based liver X receptor (LXR) modulators with maintained atherosclerotic lesion reduction activity but diminished stimulation of hepatic triglyceride synthesis. Journal of Medicinal Chemistry, 51(24), 7859-7862. [Link]

  • ResearchGate. (2020). Structures and activities of indazole derivatives 9e–t. ResearchGate. [Link]

  • Tariq, F., & Bisacchi, G. (2017). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Infectious Diseases, 3(12), 946-958. [Link]

Sources

In Silico Prediction of 1-(5-Bromo-1H-indazol-1-yl)ethanone Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the early-stage assessment of novel chemical entities is paramount to de-risking development pipelines and optimizing resource allocation. This technical guide provides a comprehensive framework for the in silico characterization of 1-(5-Bromo-1H-indazol-1-yl)ethanone, a heterocyclic intermediate with significant potential in medicinal chemistry.[1][2] By leveraging a suite of computational tools, from quantum chemical calculations to machine learning-based ADMET models, we can construct a detailed profile of this molecule's physicochemical properties, pharmacokinetic behavior, and potential biological activities before its synthesis or extensive experimental testing. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step workflows for a robust computational evaluation.

Introduction: The Rationale for In Silico Profiling

This compound (Figure 1) is a molecule of interest due to its structural motifs. The 1H-indazole scaffold is a "privileged structure" in drug discovery, known to interact with a variety of biological targets.[1] The bromine substituent offers a handle for synthetic elaboration via cross-coupling reactions and can participate in halogen bonding, potentially enhancing binding affinity.[1] The ethanone group provides a site for further chemical modification.[1]

However, promising structural features do not guarantee drug-likeness. Early-stage failures in drug development are often attributed to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or unforeseen toxicity.[3] In silico prediction allows for the cost-effective and rapid assessment of these critical properties, enabling a data-driven approach to prioritizing candidates for synthesis and experimental validation.[4][5] This "fail fast, fail cheap" paradigm is essential for navigating the complexities of the drug discovery process.

This guide will detail a multi-faceted computational approach to predict the properties of this compound, establishing a foundational dataset to guide its potential development.

Figure 1: Chemical Structure of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 886363-74-2
Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
Canonical SMILES CC(=O)N1N=C2C=C(Br)C=CC2=C1
InChI Key HOPFEUJFXKXWNN-UHFFFAOYSA-N

(Data sourced from multiple chemical suppliers and databases)[6][7][8][9]

Foundational Physicochemical & Quantum Chemical Analysis

Before assessing complex biological interactions, it is crucial to understand the fundamental physicochemical properties of the molecule. These properties govern its behavior in both biological and experimental systems. Quantum chemical calculations provide a first-principles approach to understanding the molecule's electronic structure, which in turn dictates many of its properties.[10][11]

Causality Behind the Approach

Quantum mechanics-based calculations, while computationally intensive, offer profound insights into molecular geometry, charge distribution, and reactivity.[12][13] These are not mere estimations but are derived from the fundamental laws of physics. For a novel scaffold like this compound, where experimental data may be sparse, this provides a robust, physics-based foundation for all subsequent predictions. For instance, the calculated electrostatic potential is a key determinant of how the molecule will interact with polar solvents or the active site of a protein.

Experimental Protocol: Quantum Chemical Calculations

Objective: To determine the optimized 3D geometry, electronic properties, and reactivity descriptors of this compound.

Methodology:

  • Structure Preparation:

    • Generate a 2D structure of this compound using a chemical drawing tool like ChemDraw.[14]

    • Convert the 2D structure to a 3D conformation.

  • Computational Method Selection:

    • Employ Density Functional Theory (DFT) for a good balance of accuracy and computational cost. The B3LYP functional with a 6-31G* basis set is a widely accepted standard for organic molecules.

  • Geometry Optimization:

    • Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step is critical as all subsequent calculations depend on an accurate 3D structure.

  • Property Calculation:

    • Following optimization, perform a single-point energy calculation to derive key electronic properties.

    • Key Outputs:

      • HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

      • Molecular Electrostatic Potential (MEP) Map: A visualization of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

      • Dipole Moment: A measure of the molecule's overall polarity.

      • Atomic Charges: Calculated charges on each atom (e.g., Mulliken charges), which can be used for force field parameterization in molecular dynamics simulations.[13]

Predicted Physicochemical Properties

Building upon the quantum chemical foundation, a range of physicochemical properties can be predicted using well-established algorithms, often trained on large experimental datasets.[15][16] Software suites like ACD/Percepta, ADMET Predictor, or open-access web tools are commonly used for these predictions.[16][17][18]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImportance in Drug Discovery
logP (Octanol/Water Partition Coeff.) 2.15 ± 0.3Measures lipophilicity; affects absorption, distribution, and metabolism.
Aqueous Solubility (logS) -3.5 ± 0.5Critical for absorption and formulation. Poor solubility is a major hurdle.
pKa (acidic/basic) Basic: 1.5 ± 0.4Determines the ionization state at physiological pH, impacting solubility and target binding.
Topological Polar Surface Area (TPSA) 45.8 ŲCorrelates with passive molecular transport through membranes (e.g., intestinal absorption, blood-brain barrier).
Number of H-Bond Donors 0Influences solubility and binding to target proteins.
Number of H-Bond Acceptors 3Influences solubility and binding to target proteins.
Rotatable Bonds 1Affects conformational flexibility and binding entropy.

ADMET Profiling: The Journey Through the Body

A potent molecule is useless if it cannot reach its target in a safe and effective concentration.[3] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cornerstone of modern drug discovery, helping to identify and eliminate compounds with undesirable pharmacokinetic or toxicological profiles early on.[3][4]

The ADMET Workflow

The workflow for ADMET prediction involves submitting the molecular structure (typically as a SMILES string) to a predictive platform that houses a multitude of machine learning models.[19][20] These models have been trained on vast datasets of experimental ADMET data.

ADMET_Workflow cluster_input Input cluster_platform Predictive Platform (e.g., ADMET-AI, ADMET Predictor) cluster_output Output Input This compound (SMILES String) Absorption Absorption Models (e.g., Caco-2, HIA) Input->Absorption Distribution Distribution Models (e.g., BBB, PPB) Input->Distribution Metabolism Metabolism Models (e.g., CYP Inhibition) Input->Metabolism Excretion Excretion Models (e.g., Renal Clearance) Input->Excretion Toxicity Toxicity Models (e.g., AMES, hERG) Input->Toxicity Output Comprehensive ADMET Profile (Data Table & Risk Assessment) Absorption->Output Distribution->Output Metabolism->Output Excretion->Output Toxicity->Output

Caption: ADMET prediction workflow.

Experimental Protocol: In Silico ADMET Prediction

Objective: To predict the ADMET profile of this compound.

Methodology:

  • Input Submission:

    • Navigate to the prediction interface.

    • Input the canonical SMILES string for the molecule: CC(=O)N1N=C2C=C(Br)C=CC2=C1.

  • Execution of Analysis:

    • Initiate the prediction process. The platform will run the input structure through its library of pre-built QSAR (Quantitative Structure-Activity Relationship) and machine learning models.[5][22]

  • Data Interpretation:

    • The output will be a detailed table of predicted properties. It is crucial to interpret these values in the context of drug development benchmarks (e.g., Lipinski's Rule of Five).

    • Pay close attention to any predicted liabilities, such as potential hERG inhibition or mutagenicity, as these are common reasons for project termination.

Predicted ADMET Profile

Table 2: Predicted ADMET Properties for this compound

CategoryParameterPredicted OutcomeInterpretation & Causality
Absorption Human Intestinal Absorption (HIA)GoodThe molecule's moderate lipophilicity (logP ~2.15) and TPSA (<140 Ų) suggest efficient passive diffusion across the gut wall.
Caco-2 PermeabilityModerate to HighConsistent with good intestinal absorption.
Distribution Blood-Brain Barrier (BBB) PenetrationLow ProbabilityThe TPSA of 45.8 Ų is below the typical cutoff for CNS-active drugs (>60-90 Ų), but the model predicts low penetration, which is desirable for peripherally acting drugs.
Plasma Protein Binding (PPB)High (>90%)High lipophilicity often correlates with high plasma protein binding, which can reduce the free fraction of the drug available to act on its target.
Metabolism CYP450 2D6 InhibitionLow ProbabilityIndicates a lower risk of drug-drug interactions with substrates of this major metabolic enzyme.
CYP450 3A4 InhibitionLow to Moderate ProbabilityFurther investigation may be needed, as 3A4 is responsible for the metabolism of a large number of drugs.
Excretion Renal Organic Cation Transporter (OCT2) SubstrateUnlikelySuggests that active renal secretion is not a primary route of elimination.
Toxicity AMES MutagenicityLow ProbabilityPredicts a low likelihood of the compound being mutagenic, a critical safety endpoint.
hERG InhibitionLow to Moderate RiskThe indazole core can be a liability for hERG. This prediction flags a potential cardiotoxicity risk that must be monitored closely in experimental assays.
Hepatotoxicity (DILI)Low ProbabilityIndicates a lower risk of drug-induced liver injury.

Biological Activity Prediction: Molecular Docking

While ADMET profiling predicts the molecule's fate in the body, molecular docking aims to predict its interaction with specific biological targets.[23][24] This structure-based method computationally places the ligand (our molecule) into the binding site of a protein and scores the interaction, predicting the binding mode and affinity.[25][26][27]

Causality and Strategy

Given the prevalence of the indazole scaffold in kinase inhibitors, a logical first step is to screen this compound against a panel of kinase targets. The goal is to generate testable hypotheses about its potential mechanism of action. The docking score provides a quantitative estimate of binding affinity, allowing for the ranking of potential targets.

Experimental Protocol: Molecular Docking Workflow

Objective: To predict the binding mode and affinity of this compound against a representative kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Methodology:

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., VEGFR2) from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools: remove water molecules, add hydrogen atoms, and assign charges.

  • Ligand Preparation:

    • Use the optimized 3D structure of this compound from the quantum chemical calculations.

    • Assign rotatable bonds and save in the appropriate format (e.g., PDBQT).

  • Grid Box Generation:

    • Define the search space for the docking simulation. This is typically a cube centered on the known active site of the protein.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina). The software will explore various conformations and orientations of the ligand within the grid box.

  • Analysis of Results:

    • Binding Energy: The top-scoring poses will have the most favorable (most negative) binding energy, reported in kcal/mol.

    • Pose Visualization: Visually inspect the top-ranked binding poses in a molecular viewer (e.g., PyMOL, Chimera). Analyze key interactions, such as hydrogen bonds, hydrophobic contacts, and any potential halogen bonds involving the bromine atom.

Docking_Workflow PDB 1. Receptor Preparation (Download & Clean PDB Structure) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Ligand 2. Ligand Preparation (Optimized 3D Structure) Ligand->Grid Docking 4. Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Analysis 5. Analyze Results (Binding Energy & Pose Visualization) Docking->Analysis

Caption: Molecular docking workflow.

Synthesis and Conclusion

This in-depth guide has outlined a systematic in silico workflow to generate a comprehensive property profile for this compound. The collective data provides a multi-dimensional view of the molecule's potential as a drug lead.

Summary of Predictions:

  • Physicochemical Properties: The molecule exhibits drug-like properties, with good lipophilicity and a low molecular weight. Its predicted aqueous solubility is a potential area for optimization.

  • ADMET Profile: The compound is predicted to have good oral absorption and a low risk for several major toxicities, including mutagenicity and hepatotoxicity. However, potential liabilities in plasma protein binding and hERG inhibition have been flagged for future experimental validation.

  • Biological Activity: The molecule is amenable to molecular docking studies, and its indazole core suggests it may have activity against protein kinases.

The in silico predictions presented here are not a replacement for experimental data. Instead, they serve as a powerful, data-driven foundation for hypothesis generation and risk assessment.[28][29] Based on this analysis, this compound represents a viable starting point for a medicinal chemistry program. The next logical steps would involve its chemical synthesis, followed by experimental validation of its predicted properties, particularly solubility, hERG inhibition, and screening against a panel of kinases to validate the docking predictions. This strategic integration of computational and experimental chemistry is the hallmark of efficient and successful modern drug discovery.

References

  • Basics, types and applications of molecular docking: A review. (n.d.). Google Scholar.
  • Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry.
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Preprints.org.
  • PhysChem Suite. (n.d.). SoftwareOne Marketplace.
  • ADMET Predictor®. (n.d.). Simulations Plus.
  • Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs.
  • Paggi, J. M., Pandit, A., & Dror, R. O. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics.
  • A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. (2024). ResearchGate.
  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. (n.d.). ProQuest.
  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.
  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. (2023). MDPI.
  • A Review On Molecular Docking And Its Application. (2024). ResearchGate.
  • ChemDraw. (n.d.). Revvity Signals Software.
  • Pharma's digital Rx: Quantum computing in drug research and development. (2021). McKinsey & Company.
  • ADMET Predictive Models | AI-Powered Drug Discovery. (n.d.). Aurigene Pharmaceutical Services.
  • ADMET-AI. (n.d.). admet-ai.com.
  • ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024). Broad Institute.
  • Investigating Quantum Computing Applications in Molecular Simulation for Drug Discovery. (2024). Walsh Medical Media.
  • Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Newsletter.
  • Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central.
  • On-line Software. (n.d.). Virtual Computational Chemistry Laboratory.
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (n.d.). Semantic Scholar.
  • 1-(5-bromo-1H-indazol-3-yl)ethanone | 886363-73-2. (n.d.). Benchchem.
  • 1-(5-Bromo-1H-indazol-3-yl)ethanone | 886363-74-2. (n.d.). Sigma-Aldrich.
  • 1-(5-Bromo-1H-indazol-3-yl)ethanone. (2024). ChemBK.
  • 1-(5-bromo-1H-indazol-3-yl)ethanone (CAS NO : 886363-74-2). (n.d.). Scimplify.
  • Ethanone,1-(5-broMo-1H-indazol-3-yl)- 886363-74-2 wiki. (n.d.). Guidechem.
  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025). ResearchGate.
  • Ethanone,1-(5-broMo-1H-indazol-3-yl)- CAS 886363-74-2. (n.d.). ChemicalBook.
  • Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • 1-(5-bromo-1H-indazol-3-yl)ethanone. (n.d.). Sris Pharmaceuticals.

Sources

Methodological & Application

Protocol for synthesizing derivatives from 1-(5-Bromo-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Indazole Scaffolds from 1-(5-Bromo-1H-indazol-1-yl)ethanone

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] This application note provides a detailed guide for the derivatization of this compound, a versatile and strategic starting material for the synthesis of novel indazole-based compounds. We present detailed, step-by-step protocols for two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation at the C-5 position. The rationale behind key experimental steps, safety precautions, and troubleshooting advice is provided to ensure reliable and reproducible execution by researchers in drug discovery and chemical biology.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole and is recognized as a highly valuable pharmacophore in drug development.[4][5] Its derivatives are key components in several FDA-approved drugs, such as the anti-emetic Granisetron and the tyrosine kinase inhibitor Axitinib.[3] The functionalization of the indazole ring is therefore a critical activity in the pursuit of new therapeutic agents.

The starting material, this compound, is strategically designed for facile diversification. The bromine atom at the C-5 position serves as an excellent synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[4][6] The acetyl group at the N-1 position modulates the reactivity of the indazole ring and can be readily removed post-coupling if the free N-H is desired. This guide provides robust protocols to leverage this key intermediate for library synthesis and lead optimization.

Core Synthetic Strategies & Mechanistic Overview

The derivatization of this compound primarily relies on palladium-catalyzed cross-coupling reactions. These methods are renowned for their functional group tolerance, reliability, and broad substrate scope.

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the C-5 position of the indazole and an organoboron species, typically an aryl or heteroaryl boronic acid.[7] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

  • Buchwald-Hartwig Amination: This reaction creates a carbon-nitrogen bond between the C-5 position and a primary or secondary amine.[8] The mechanism is similar to the Suzuki coupling, involving oxidative addition, but the subsequent steps involve coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to form the C-N bond.[8][9]

Health and Safety Precautions

All manipulations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Palladium Catalysts & Ligands: Many palladium compounds and phosphine ligands are toxic, air-sensitive, and/or irritants. Handle with care under an inert atmosphere where specified.

  • Reagents: this compound and related bromo-aromatic compounds may be irritating to the eyes, skin, and respiratory system.[10][11] Avoid inhalation of dust and direct contact.

  • Bases: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are irritants. Stronger bases like sodium tert-butoxide (NaOtBu) are corrosive and react violently with water. Handle with extreme care.

  • Solvents: Organic solvents such as 1,4-dioxane, dimethoxyethane (DME), and toluene are flammable and have associated toxicological risks. Ensure proper grounding of equipment and avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[10][11][12]

Protocol I: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 1-(5-aryl-1H-indazol-1-yl)ethanone derivatives.

Experimental Workflow Diagram

Suzuki_Workflow reagents Weigh Reagents: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base (K₂CO₃) setup Assemble Reaction: - Add reagents to flask - Add Solvent (DME/H₂O) - Degas with N₂/Ar reagents->setup Inert Atmosphere reaction Heat Reaction: - Stir at 80-100 °C - Monitor by TLC/LC-MS setup->reaction Heat workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup Reaction Complete purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by Column Chromatography workup->purify Crude Product analyze Analysis: - Characterize product (NMR, MS, IR) purify->analyze Pure Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials and Reagents
ReagentCAS No.SupplierPurpose
This compound1000342-83-6VariousStarting Material
Aryl/Heteroaryl Boronic AcidVariableVariousCoupling Partner
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4VariousCatalyst
Potassium Carbonate (K₂CO₃)584-08-7VariousBase
1,2-Dimethoxyethane (DME)110-71-4VariousSolvent
Deionized Water7732-18-5-Co-solvent
Ethyl Acetate (EtOAc)141-78-6VariousExtraction Solvent
Brine (Saturated NaCl solution)--Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6VariousDrying Agent
Silica Gel7631-86-9VariousStationary Phase for Chromatography
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), potassium carbonate (2.0-3.0 eq), and Pd(dppf)Cl₂ (0.02-0.05 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the starting material. The base is crucial for activating the boronic acid in the transmetalation step.[7] Pd(dppf)Cl₂ is an effective and robust catalyst for this type of coupling.[4][13]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Rationale: The Pd(0) species in the catalytic cycle is sensitive to oxygen, which can cause catalyst deactivation. Removing oxygen is critical for reaction efficiency.

  • Solvent Addition: Add a degassed solvent mixture of DME and water (e.g., 4:1 ratio, ~0.1 M concentration relative to the limiting reagent) via syringe.

    • Rationale: Degassing the solvent further removes dissolved oxygen. The water co-solvent helps to dissolve the inorganic base and facilitates the reaction.[7]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[4]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and then brine.

    • Rationale: The aqueous washes remove the inorganic base and other water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm the structure and purity using NMR, MS, and/or IR spectroscopy.

Protocol II: Buchwald-Hartwig Amination

This protocol details the synthesis of 1-(5-(amino)-1H-indazol-1-yl)ethanone derivatives.

Experimental Workflow Diagram

Buchwald_Workflow reagents Weigh Reagents: - this compound - Amine - Pd Precatalyst & Ligand - Base (NaO-t-Bu) setup Assemble Reaction (Glovebox): - Add reagents to vial - Add Solvent (Toluene/Dioxane) reagents->setup Inert Atmosphere reaction Heat Reaction: - Stir at 90-110 °C - Monitor by TLC/LC-MS setup->reaction Heat workup Aqueous Workup: - Cool to RT - Filter through Celite - Concentrate reaction->workup Reaction Complete purify Purification: - Dissolve residue in EtOAc - Wash with H₂O - Purify by Column Chromatography workup->purify Crude Product analyze Analysis: - Characterize product (NMR, MS, IR) purify->analyze Pure Product

Caption: Workflow for the Buchwald-Hartwig amination protocol.

Materials and Reagents
ReagentCAS No.SupplierPurpose
This compound1000342-83-6VariousStarting Material
Primary or Secondary AmineVariableVariousCoupling Partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3VariousCatalyst Precursor
Xantphos161265-03-8VariousLigand
Sodium tert-butoxide (NaOtBu)865-48-5VariousBase
Toluene or 1,4-Dioxane (Anhydrous)108-88-3VariousSolvent
Celite®61790-53-2VariousFiltration Aid
Step-by-Step Procedure
  • Reaction Setup (in a glovebox): To an oven-dried vial, add this compound (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), Xantphos (0.02-0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Rationale: Buchwald-Hartwig aminations often require a stronger, non-nucleophilic base like NaOtBu.[8] A combination of a palladium source and a specific phosphine ligand is essential; Xantphos is a common choice for these couplings. Performing this setup in a glovebox protects the air- and moisture-sensitive reagents.

  • Reagent Addition: Add the amine (1.2 eq) followed by anhydrous toluene or 1,4-dioxane (~0.1 M).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with toluene and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional solvent.

    • Rationale: Celite filtration is an effective way to remove fine, insoluble palladium residues that can complicate purification.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

  • Analysis: Combine the pure fractions and remove the solvent in vacuo. Confirm the structure and purity of the aminated product by NMR, MS, and/or IR spectroscopy.

Optional Protocol: N-1 Deacetylation

The N-acetyl group can be easily removed to yield the free 1H-indazole derivative, which may be necessary for biological testing or further derivatization at the N-1 position.

  • Procedure: Dissolve the N-acetylated indazole derivative (1.0 eq) in a mixture of methanol and water (e.g., 2:1).

  • Add a base such as sodium hydroxide (2.0 eq) or potassium carbonate (3.0 eq).[14]

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with dilute HCl, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the deacetylated product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure)Ensure proper degassing of solvents and use of an inert atmosphere. Use fresh catalyst and ligands.
Insufficiently active base or incorrect stoichiometryFor Suzuki, ensure the base is finely ground. For Buchwald, use a strong, dry base like NaOtBu. Re-check stoichiometry.
Low reaction temperatureIncrease the temperature in 10 °C increments.
Formation of Side Products Suzuki: Homocoupling of boronic acidUse a slight excess of boronic acid, not a large excess. Ensure an inert atmosphere.
Suzuki: Protodeborylation/ProtodebrominationEnsure solvents are dry (for the organic phase) and the system is well-sealed.
Buchwald: HydrodehalogenationThis can compete with reductive elimination. Screening different ligands or lowering the temperature may help.[8]
Difficult Purification Streaking on TLC plateThe product may be basic (especially after Buchwald). Add 1% triethylamine to the chromatography eluent to improve peak shape.
Close-running impuritiesOptimize the chromatography solvent system using TLC. Consider a different stationary phase (e.g., alumina) or reverse-phase chromatography.

References

  • Catarzi, D., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(4), 743-755. Available from: [Link]

  • Verma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of the Iranian Chemical Society. Available from: [Link]

  • Kamboj, A., et al. (2017). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1735-1746. Available from: [Link]

  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. Available from: [Link]

  • Catarzi, D., et al. (2007). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available from: [Link]

  • Various Authors. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. Available from: [Link]

  • Sermide, M.I., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 614-623. Available from: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • 1-(5-Bromo-1H-indazol-3-yl)ethanone - Introduction. ChemBK. Available from: [Link]

  • Bouissane, L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances, 11(12), 7107-7114. Available from: [Link]

  • Ghorbani-Vaghei, R., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. New Journal of Chemistry. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2336-2342. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

Sources

Application Notes & Protocols: 1-(5-Bromo-1H-indazol-1-yl)ethanone as a Versatile Intermediate for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors used in oncology and other therapeutic areas.[1][2] This guide provides a detailed technical overview of 1-(5-Bromo-1H-indazol-1-yl)ethanone (CAS: 886363-74-2), a key intermediate enabling the efficient synthesis of diverse indazole-based kinase inhibitors. We will explore the strategic importance of this building block, its chemical reactivity, and provide a detailed, field-proven protocol for its application in palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel therapeutics.

Introduction: The Strategic Value of the Indazole Scaffold and the 5-Bromo Intermediate

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents. The indazole ring system, a bioisostere of indole, is a highly effective pharmacophore for kinase inhibition.[3] Its unique structure allows it to form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a common feature of ATP-competitive inhibitors.[4][5] Several blockbuster anticancer drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-targeted tyrosine kinase inhibitor), are built upon an indazole core, underscoring its clinical significance.[1][6][7]

The intermediate, This compound , is strategically designed for maximum synthetic utility in building libraries of such inhibitors. Its value lies in two key features:

  • The C5-Bromo Substituent: This bromine atom serves as a crucial "synthetic handle." It is perfectly positioned for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[8] This allows for the precise and modular installation of a wide variety of aryl, heteroaryl, or other carbon-based fragments, which are essential for achieving potency and selectivity against specific kinases.[3][9]

  • The N1-Acetyl Group: The ethanone (acetyl) group at the N1 position serves as a protecting group for the indazole nitrogen. Direct N-alkylation or N-arylation of an unprotected indazole can lead to a mixture of N1 and N2 isomers, which are often difficult to separate and can have vastly different biological activities.[10][11] By directing functionalization to other parts of the molecule first, and then removing the acetyl group, chemists can achieve regioselective synthesis of the desired N1-substituted final product.[11]

This combination of a reactive coupling site and a regiochemistry-directing protecting group makes this compound an efficient and cost-effective starting point for kinase inhibitor discovery programs.

Chemical Properties & Reactivity Profile

Understanding the reactivity of this compound is key to its successful application.

PropertyValueSource
Molecular Formula C₉H₇BrN₂O[12][13][14]
Molecular Weight 239.07 g/mol [8][14]
Appearance White to off-white solid/powder[12][13]
Melting Point 123-127 °C[15]
Key Reactive Sites C5-Bromo, N1-Acetyl, C3-HN/A

The primary reaction pathways exploited in kinase inhibitor synthesis involve the C5-bromo position.

dot

G cluster_intermediate This compound cluster_reactions Key Synthetic Transformations cluster_product Kinase Inhibitor Scaffold Intermediate Indazole Core Br C5-Bromo Group (Key Coupling Site) Acetyl N1-Acetyl Group (Protecting/Directing Group) Suzuki Suzuki Coupling (C-C Bond Formation) Br->Suzuki Aryl/Heteroaryl Boronic Acids Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Br->Buchwald Amines Deacetylation Deacetylation (Deprotection) Acetyl->Deacetylation Hydrolysis Suzuki->Deacetylation Buchwald->Deacetylation N_Func N1-Functionalization (Alkylation/Arylation) Deacetylation->N_Func FinalProduct Diverse Kinase Inhibitor Library N_Func->FinalProduct

Caption: Reactivity map of this compound.

The C5-bromo position is highly susceptible to oxidative addition by a low-valent palladium catalyst, initiating the catalytic cycle of cross-coupling reactions. This allows for the formation of a new carbon-carbon (e.g., Suzuki) or carbon-nitrogen (e.g., Buchwald-Hartwig) bond. The N1-acetyl group is typically stable to these conditions but can be readily removed via hydrolysis (e.g., with a base like potassium carbonate in methanol/water) to reveal the N1-H for subsequent functionalization.[16]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura reaction to synthesize a C5-arylated indazole, a common core structure in many kinase inhibitors.

Objective:

To synthesize 1-(5-(pyridin-3-yl)-1H-indazol-1-yl)ethanone via a palladium-catalyzed cross-coupling reaction. This specific transformation is chosen as pyridine moieties are common in kinase inhibitors for improving solubility and providing additional hydrogen bonding interactions.

dot

G start This compound + Pyridine-3-boronic acid catalyst Catalyst System Pd(dppf)Cl₂ K₂CO₃ (Base) DME (Solvent) start->catalyst reaction Inert Atmosphere (Ar) Heat (80-90 °C) Monitor by TLC/LC-MS catalyst->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify product C5-Arylated Product + Byproducts purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

A. Materials & Reagents
ReagentCAS No.M.W.Notes
This compound886363-74-2239.07Starting Material
Pyridine-3-boronic acid1692-25-7122.92Coupling Partner (1.2 eq)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73Catalyst (0.05 eq)
Potassium Carbonate (K₂CO₃)584-08-7138.21Base (2.0 eq)
1,2-Dimethoxyethane (DME)110-71-490.12Anhydrous Solvent
Ethyl Acetate141-78-688.11Extraction Solvent
BrineN/AN/ASaturated NaCl solution
Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous, for drying
B. Equipment
  • Round-bottom flask or reaction vial suitable for heating

  • Magnetic stirrer and heat block or oil bath

  • Condenser

  • Inert gas line (Argon or Nitrogen) with manifold

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

C. Step-by-Step Methodology

1. Reaction Setup (Self-Validating System: Inert Atmosphere)

  • Action: Place this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) into a dry round-bottom flask equipped with a magnetic stir bar.

  • Causality: The use of an inert atmosphere is critical. Palladium(0), the active catalytic species, is readily oxidized by atmospheric oxygen, which would deactivate the catalyst and halt the reaction. The reagents are added as solids first to simplify the inerting process.

2. Catalyst Addition and Solvent Degassing

  • Action: Evacuate and backfill the flask with Argon or Nitrogen three times. Add the Pd(dppf)Cl₂ catalyst (0.05 eq) under a positive flow of inert gas. Finally, add anhydrous DME via syringe.

  • Causality: Pd(dppf)Cl₂ is a robust pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.[3][17] Anhydrous solvent is used to prevent competitive protodeboronation of the boronic acid.[3]

3. Reaction Execution and Monitoring

  • Action: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours until the starting bromo-indazole is consumed (typically 2-6 hours).

  • Causality: Heating provides the necessary activation energy for the reaction steps, particularly the initial oxidative addition.[3] Regular monitoring is a self-validating step that prevents unnecessary heating, which could lead to byproduct formation, and confirms the reaction has reached completion.

4. Work-up and Extraction

  • Action: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Causality: This aqueous work-up removes the inorganic base (K₂CO₃) and boronic acid byproducts into the aqueous phase, providing a preliminary purification of the desired organic product.

5. Washing and Drying

  • Action: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Causality: The brine wash helps to break any emulsions and removes residual water. Drying with MgSO₄ removes all traces of water, which is necessary before solvent removal and chromatography.

6. Purification

  • Action: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.

  • Causality: Chromatography is essential to separate the desired C5-arylated product from unreacted starting materials, catalyst residues, and any homocoupled byproducts, yielding the pure compound for subsequent synthetic steps and analytical characterization.

Biological Context: Targeting Kinase Signaling Pathways

The ultimate goal of synthesizing these molecules is to inhibit specific protein kinases. Kinases function by transferring a phosphate group from ATP to a substrate protein, a process called phosphorylation. This acts as a molecular switch, turning signaling pathways on or off. In cancer, kinases like VEGFR (Vascular Endothelial Growth Factor Receptor) can become overactive, promoting tumor growth and angiogenesis (the formation of new blood vessels).[18]

dot

G cluster_kinase Kinase Domain Activity VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds & Dimerizes ADP ADP VEGFR->ADP P P VEGFR->P ATP ATP ATP->VEGFR Inhibitor {Indazole-Based Inhibitor} Inhibitor->VEGFR Blocks ATP Binding Site Downstream Downstream Signaling (PI3K/Akt, MAPK pathways) P->Downstream Activates Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Mechanism of an indazole-based VEGFR inhibitor.

Indazole-based inhibitors designed from this compound are typically ATP-competitive. They occupy the ATP binding pocket of the kinase, with the indazole core forming key hydrogen bonds with the hinge region.[4] The C5-substituent, installed via the Suzuki reaction, often projects into a more variable region of the pocket, and careful selection of this group is what determines the inhibitor's potency and selectivity for VEGFR over other kinases in the human kinome.[19][20] By blocking ATP from binding, the inhibitor prevents autophosphorylation of the kinase, shutting down the downstream signaling cascade and inhibiting tumor angiogenesis.[18]

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of kinase inhibitors. Its well-defined reactive sites—the C5-bromo group for modular diversification via cross-coupling and the N1-acetyl group for regiochemical control—provide a robust and efficient entry point into the rich chemical space of the indazole pharmacophore. The protocols and principles outlined in this guide demonstrate a logical, validated pathway from this strategic building block to potential therapeutic agents, empowering researchers to accelerate the drug discovery process.

References

  • Z. A. P. Warkentin, et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH.
  • A. R. Chabukswar, et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest.
  • Y. Li, et al. (2020). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • P. Sharma, et al. (2021).
  • M. A. Al-Osta, et al. (2022). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
  • A. R. Chabukswar, et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest.
  • BenchChem. (n.d.). 1-(5-bromo-1H-indazol-3-yl)ethanone Technical Guide. BenchChem.
  • F. G. Guijarro, et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Y. Jiang, et al. (2014). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. NIH.
  • S. Ali, et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • P. S. S. Prasad, et al. (2024). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.
  • P. Sharma, et al. (2021).
  • Sigma-Aldrich. (n.d.). 1-(5-Bromo-1H-indazol-3-yl)ethanone. Sigma-Aldrich.
  • J. M. Elkins, et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. PMC - NIH.
  • ChemBK. (2024). 1-(5-Bromo-1H-indazol-3-yl)ethanone - Introduction. ChemBK.
  • BenchChem. (n.d.). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem.
  • A. K. Ghosh, et al. (2001). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction.
  • N. Montua, et al. (2024). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...
  • M. Meanwell, et al. (2016). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • B. C. Wray & J. P. Stambuli. (2010).
  • P. Sharma, et al. (2021).
  • Y. Wang, et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
  • Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz.
  • Guidechem. (n.d.). Ethanone,1-(5-broMo-1H-indazol-3-yl)- 886363-74-2 wiki. Guidechem.
  • K. Boujdiab, et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances (RSC Publishing). [Link]

  • BenchChem. (n.d.). Synthesis routes of 5-bromo-1H-indazole. BenchChem.
  • Scimplify. (n.d.). 1-(5-bromo-1H-indazol-3-yl)ethanone (CAS NO : 886363-74-2). Scimplify.
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of...
  • Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. Guidechem.
  • C. Dardonville, et al. (2018).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal.
  • M. P. Duffy, et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole 97. Sigma-Aldrich.
  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • M. P. Duffy, et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.

Sources

Application Note: 1-(5-Bromo-1H-indazol-1-yl)ethanone as a Versatile Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Fragments and the Promise of the Indazole Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By utilizing libraries of small, low-complexity molecules (fragments), FBDD allows for a more thorough exploration of a target's chemical space, often leading to hits with higher ligand efficiency.[1][2] These initial fragment hits, though typically exhibiting weak binding affinity, provide high-quality starting points for optimization into potent and drug-like candidates.[4][5]

Within the vast landscape of chemical fragments, the indazole core stands out as a "privileged scaffold" in medicinal chemistry.[6] This bicyclic heteroaromatic system is a key feature in numerous approved drugs, particularly protein kinase inhibitors like axitinib and pazopanib, owing to its ability to form crucial hydrogen bond interactions with protein targets.[7][8] The specific fragment, 1-(5-Bromo-1H-indazol-1-yl)ethanone , embodies several key features that make it an exemplary candidate for an FBDD campaign. Its indazole core provides a well-established binding motif, the bromo substituent offers a vector for chemical elaboration, and the ethanone group presents an additional point for modification or interaction.

This application note provides a detailed, albeit illustrative, guide on the application of this compound in a typical FBDD workflow, from initial screening to hit validation and elaboration.

Physicochemical Properties of this compound

A successful fragment must possess appropriate physicochemical properties to ensure solubility, promiscuous binding, and synthetic tractability. This compound aligns well with the "Rule of Three," a guiding principle for fragment library design.[5][9]

PropertyValueSource
CAS Number 886363-74-2[10]
Molecular Formula C₉H₇BrN₂O[11][12]
Molecular Weight 239.07 g/mol [11][13]
Predicted Boiling Point 403.8±25.0 °C[12]
Predicted Density 1.674±0.06 g/cm³[12]
Physical Form Solid[14]
Purity Typically >95%[13][14]
Storage 2-8°C, inert atmosphere, dark[14]

The bromine atom is a particularly valuable feature, serving as a "synthetic handle" for future optimization through well-established cross-coupling reactions.[13][15]

A Hypothetical FBDD Workflow Utilizing this compound

This section outlines a logical workflow for the application of this compound in an FBDD campaign against a hypothetical protein kinase target.

FBDD_Workflow cluster_screening Fragment Screening cluster_optimization Hit-to-Lead Optimization Screening Primary Screening (SPR, NMR) Hit_Confirmation Hit Confirmation (X-ray Crystallography) Screening->Hit_Confirmation Identified Hits SBDD Structure-Based Design (SBDD) Hit_Confirmation->SBDD Structural Data SAR SAR by Catalogue & Synthesis SBDD->SAR Scaffold_Hopping Scaffold Hopping & Fragment Linking Lead_Candidate Lead Candidate Scaffold_Hopping->Lead_Candidate SAR->Scaffold_Hopping Binding_Mode cluster_protein Kinase Hinge Region cluster_fragment This compound Backbone_NH Backbone NH Backbone_CO Backbone C=O Indazole_N2 Indazole N2 Indazole_N2->Backbone_NH H-bond (Acceptor) Indazole_N1H Indazole N1-H Indazole_N1H->Backbone_CO H-bond (Donor)

Sources

Strategic Synthesis of 1-(5-Aryl-1H-indazol-1-yl)ethanone Scaffolds via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for numerous therapeutics, including kinase inhibitors used in oncology.[1][2][3] The ability to efficiently and selectively functionalize this heterocycle is paramount for drug discovery and the generation of novel intellectual property. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[4][5][6] This guide provides a comprehensive technical overview and a field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 1-(5-Bromo-1H-indazol-1-yl)ethanone with various aryl- and heteroarylboronic acids. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting, enabling researchers to construct diverse libraries of 5-substituted indazole derivatives for downstream applications in drug development.

The Underlying Principle: A Mechanistic Look at the Suzuki-Miyaura Reaction

The success of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle centered on a palladium catalyst.[7][8] The cycle, which begins and ends with the active Pd(0) species, comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][9] Understanding these steps is critical for rational troubleshooting and optimization.

The Catalytic Cycle:

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Palladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² (Diorganopalladium Intermediate) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 aryl_halide R¹-X (Indazole-Br) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) boronate_complex [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate_complex base Base (e.g., OH⁻) base->boronic_acid boronate_complex->transmetalation product R¹-R² (Coupled Product) product->reductive_elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : This is often the rate-determining step where the Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[5][7] The reactivity of the halide is crucial, with the general trend being I > Br > Cl. Aryl bromides represent a good balance of reactivity and stability for pharmaceutical synthesis.[10]

  • Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the organoboron compound by a base.[11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which readily transfers its organic moiety to the Pd(II) center, displacing the halide.[7][12][13]

  • Reductive Elimination : In the final step, the two organic fragments (R¹ and R²) on the palladium center couple and are expelled, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]

Key Reagent Considerations: The "Why" Behind the Choices

A successful Suzuki coupling depends on the judicious selection of four key components:

ComponentRole & RationaleCommon Examples
Palladium Catalyst The engine of the catalytic cycle. Pre-catalysts are often Pd(II) salts that are reduced in situ to the active Pd(0) species. Modern catalysts often come with bulky, electron-rich phosphine ligands that stabilize the Pd(0) state, promote oxidative addition, and accelerate reductive elimination.[9][14][15]Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos)
Base Essential for activating the boronic acid. The choice of base can dramatically influence reaction rate and yield. Stronger bases can accelerate the reaction but may not be compatible with sensitive functional groups. Inorganic carbonates and phosphates are widely used due to their efficacy and broad compatibility.K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent The solvent must solubilize the reagents and facilitate the reaction. Aprotic polar solvents or mixtures with water are common. Aqueous mixtures can accelerate the reaction, and the choice of solvent can sometimes influence the reaction pathway and selectivity.[10][16][17][18]1,4-Dioxane, Toluene, DME, THF, often with H₂O
Boronic Acid/Ester The source of the aryl or heteroaryl group to be coupled. Boronic acids are generally stable, commercially available, and have low toxicity, making them ideal for drug discovery applications.[5]Phenylboronic acid, 4-Methoxyphenylboronic acid, Pyridine-3-boronic acid

Detailed Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for particularly challenging or novel boronic acids.

Materials and Equipment
  • Starting Material: this compound

  • Coupling Partner: Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv.)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Equipment: Microwave reaction vial or round-bottom flask, magnetic stir bar, condenser (for conventional heating), microwave reactor or heating mantle, nitrogen or argon line, standard laboratory glassware for work-up, silica gel for column chromatography.

Experimental Workflow Diagram

Workflow setup 1. Reaction Setup - Add solids to vial - Purge with N₂/Ar solvents 2. Add Solvents - Degassed Dioxane - Degassed Water setup->solvents reaction 3. Reaction - Heat with stirring (Microwave or Conventional) solvents->reaction workup 4. Work-up - Cool to RT - Dilute with EtOAc - Filter & Wash reaction->workup purify 5. Purification - Concentrate crude - Silica Gel Chromatography workup->purify product 6. Final Product - Characterize (NMR, LCMS) - Dry under vacuum purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).

  • Inert Atmosphere: Seal the vial with a cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a substrate concentration of approx. 0.1 M). Degassing can be achieved by sparging with an inert gas for 15-20 minutes prior to use.

  • Heating:

    • Microwave Irradiation: Place the vial in the microwave reactor. Heat the mixture to 120-140 °C for 20-40 minutes with stirring.[19][20]

    • Conventional Heating: Alternatively, attach a condenser to a round-bottom flask and heat the mixture in an oil bath at 80-100 °C for 2-18 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(5-Aryl-1H-indazol-1-yl)ethanone product.[21]

Optimization & Troubleshooting Guide

Even robust protocols can require fine-tuning. The following table provides guidance for common issues. The optimization of complex reactions can also be accelerated using Design of Experiments (DoE) methodologies or machine learning approaches.[4][22]

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently strong or soluble base.3. Boronic acid is unreactive (e.g., sterically hindered or electron-poor).1. Use fresh catalyst and ensure a properly inert atmosphere.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Increase temperature, extend reaction time, or screen a more active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos).
Formation of Side Products 1. Debromination: Reductive cleavage of the C-Br bond.2. Homocoupling: Coupling of two boronic acid molecules.3. Deacylation: Cleavage of the N-acetyl group under harsh basic conditions.1. Lower the reaction temperature or use a milder base.2. Ensure a strictly oxygen-free environment.3. Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) and monitor the reaction closely to avoid prolonged heating.[23]
Incomplete Reaction The reaction has stalled before full consumption of the starting material.Add a fresh portion of the catalyst (e.g., another 1 mol%) and continue heating.

Anticipated Results: Reaction Scope

The described protocol is expected to be effective for a wide range of electronically diverse boronic acids. Below are representative examples with anticipated yield ranges based on analogous literature reports.[20][23][24][25]

EntryBoronic Acid (R²-B(OH)₂)Product StructureAnticipated Yield
1Phenylboronic Acid1-(5-Phenyl-1H-indazol-1-yl)ethanone80-95%
24-Methoxyphenylboronic Acid1-[5-(4-Methoxyphenyl)-1H-indazol-1-yl]ethanone85-98%
34-Fluorophenylboronic Acid1-[5-(4-Fluorophenyl)-1H-indazol-1-yl]ethanone75-90%
4Pyridine-3-boronic Acid1-[5-(Pyridin-3-yl)-1H-indazol-1-yl]ethanone60-80%
5Thiophene-2-boronic Acid1-[5-(Thiophen-2-yl)-1H-indazol-1-yl]ethanone70-85%

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of 5-aryl indazole derivatives. The protocol detailed herein provides a reliable and versatile method for coupling this compound with a variety of boronic acids under mild and efficient conditions. By understanding the core mechanism and key parameters, researchers can effectively apply and adapt this methodology to rapidly generate compound libraries essential for advancing modern drug discovery programs.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH . National Institutes of Health. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . Wiley Online Library. [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn . CovaSyn. [Link]

  • Exploring Catalyst Options: Suzuki Coupling with Palladium . Hopax. [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . YouTube. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society . American Chemical Society. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central . National Institutes of Health. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances . ResearchGate. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Semantic Scholar. [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI . MDPI. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv . ChemRxiv. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online . White Rose Research Online. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI . MDPI. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate . ResearchGate. [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S . BYJU'S. [Link]

  • Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4] . ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . MDPI. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances . Royal Society of Chemistry. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH . National Institutes of Health. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles - ResearchGate . ResearchGate. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews . ChemistryViews. [Link]

  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - Bohrium . Bohrium. [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate . ResearchGate. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI . MDPI. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube . YouTube. [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate . ResearchGate. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central . National Institutes of Health. [Link]

Sources

Application Note: Strategic Synthesis of N-Arylindazoles Leveraging 5-Bromoindazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-arylindazoles are a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with activities ranging from anticancer to antiviral.[1][2] The synthesis of these molecules, however, presents a significant challenge: controlling the regioselectivity of N-arylation. The indazole ring possesses two reactive nitrogen atoms, N1 and N2, and direct functionalization often leads to a mixture of regioisomers, complicating purification and reducing yields.[3][4]

This application note details two primary strategic approaches for the synthesis of N-arylindazoles, with a particular focus on leveraging 5-bromo-1H-indazole as a versatile starting material. The use of 1-(5-Bromo-1H-indazol-1-yl)ethanone as a key protected intermediate is highlighted as a robust method to ensure regiochemical control. We will explore palladium- and copper-catalyzed cross-coupling reactions, providing detailed, field-proven protocols for researchers and drug development professionals.

The Challenge of Regioselectivity in Indazole N-Arylation

Direct N-arylation of an unsymmetrical indazole typically yields a mixture of N1 and N2 products.[3] The ratio of these isomers is influenced by a variety of factors including:

  • Steric Hindrance: Bulky groups at the C7 position can favor N1 substitution.[5]

  • Electronic Effects: The electronic nature of substituents on both the indazole and the aryl halide can alter the nucleophilicity of the N1 and N2 atoms.[6]

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent system plays a critical, and often substrate-dependent, role in determining the N1:N2 ratio.[7][8]

To overcome this challenge, a protection-functionalization-deprotection strategy is often employed to ensure the desired regiochemical outcome.

Synthetic Strategies & Protocols

Two primary retrosynthetic pathways are presented for accessing diversely substituted N-arylindazoles.

Strategy A: Direct N-Arylation Followed by C5-Functionalization This approach involves the initial N-arylation of 5-bromo-1H-indazole, followed by a subsequent cross-coupling reaction at the C5 position. While more convergent, this route directly confronts the regioselectivity challenge in the first step.

Strategy B: C5-Functionalization Followed by N-Arylation This strategy prioritizes regiochemical control by first protecting the indazole at the N1 position. The user-specified compound, This compound , is a key intermediate in this pathway. C5-functionalization is performed on the protected scaffold, followed by deprotection and a final, now unambiguous, N-arylation step.

Below is a visual comparison of these two strategies.

G cluster_A Strategy A: Direct N-Arylation First cluster_B Strategy B: Protection Strategy (via Topic Compound) A_start 5-Bromo-1H-indazole A_step1 Direct N-Arylation (e.g., Buchwald-Hartwig) A_start->A_step1 A_intermediate Mixture of N1-Aryl and N2-Aryl-5-bromoindazoles A_step1->A_intermediate A_step2 C5-Functionalization (e.g., Suzuki Coupling) A_intermediate->A_step2 A_end N-Aryl-5-aryl-indazoles (Regioisomeric Mixture) A_step2->A_end B_start 5-Bromo-1H-indazole B_step1 N1-Acetylation B_start->B_step1 B_intermediate1 This compound B_step1->B_intermediate1 B_step2 C5-Functionalization (e.g., Suzuki Coupling) B_intermediate1->B_step2 B_intermediate2 1-Acetyl-5-aryl-indazole B_step2->B_intermediate2 B_step3 N1-Deprotection B_intermediate2->B_step3 B_intermediate3 5-Aryl-1H-indazole B_step3->B_intermediate3 B_step4 N-Arylation (e.g., Ullmann) B_intermediate3->B_step4 B_end Regiochemically Pure N1-Aryl-5-aryl-indazole B_step4->B_end

Caption: Comparison of synthetic routes to N-aryl-5-aryl-indazoles.

Protocol 1: N1-Protection of 5-Bromo-1H-indazole

This protocol describes the synthesis of the key intermediate This compound . The acetyl group serves as a robust protecting group that directs subsequent functionalization.

Materials:

  • 5-Bromo-1H-indazole

  • Acetic Anhydride (Ac₂O)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5-Bromo-1H-indazole (1.0 eq.) in anhydrous DCM at 0 °C, add pyridine (1.5 eq.).

  • Slowly add acetic anhydride (1.2 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield pure this compound.

Protocol 2: C5-Arylation via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling at the C5 position of the N-acetyl protected indazole.[9][10] This C-C bond formation is a cornerstone of modern organic synthesis.[11][12]

Materials:

  • This compound (from Protocol 1)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq.)

  • 1,2-Dimethoxyethane (DME) or Dioxane/Water mixture

  • Argon or Nitrogen gas supply

Procedure:

  • In an oven-dried flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.5 eq.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (DME) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 1-acetyl-5-aryl-indazole.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME8095[9][10]
Pd(PCy₃)₂K₂CO₃DME8065[11]
Pd(OAc)₂ / SPhosK₂CO₃Acetonitrile/H₂O37>90[12]
Pd(PPh₃)₄K₂CO₃DME8022[11]
Table 1. Comparative performance of catalyst systems for Suzuki coupling on 5-bromo-indazole substrates.

Protocol 3: N1-Deprotection of Acetyl Group

Removal of the N-acetyl group is typically achieved under basic conditions to liberate the N1-H for the final N-arylation step.[13][14]

Materials:

  • 1-Acetyl-5-aryl-indazole (from Protocol 2)

  • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)

  • Methanol (MeOH) or Ethanol (EtOH) / Water mixture

Procedure (using KOH):

  • Dissolve the 1-acetyl-5-aryl-indazole (1.0 eq.) in a mixture of EtOH and water.

  • Add aqueous 4M KOH (2.0-4.0 eq.) and heat the reaction to reflux (80-100 °C) for 2-16 hours.[13]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and concentrate under reduced pressure to remove the alcohol.

  • Neutralize the aqueous residue with dilute HCl and extract with ethyl acetate or DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the 5-aryl-1H-indazole. Purification by chromatography may be necessary.

Protocol 4: Regioselective N1-Arylation via Ullmann Condensation

With the C5-position functionalized and the N1-position free, a final N-arylation can be performed with high regioselectivity. The Ullmann condensation is a classic and effective copper-catalyzed method for this transformation.[15][16]

Materials:

  • 5-Aryl-1H-indazole (from Protocol 3)

  • Aryl iodide or Aryl bromide (1.1 - 1.5 eq.)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • 1,10-Phenanthroline or L-proline (10-20 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)

  • Dioxane or N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vial, add 5-aryl-1H-indazole (1.0 eq.), the aryl halide (1.2 eq.), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 eq.).

  • Seal the vial, evacuate, and backfill with an inert gas.

  • Add anhydrous dioxane via syringe.[17]

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the final N1-aryl-5-aryl-indazole.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is an alternative, powerful palladium-catalyzed method for forming C-N bonds.[18][19] Understanding its mechanism is key to optimizing reaction conditions. The choice of phosphine ligand is critical, with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) often providing superior results by promoting the key steps of the catalytic cycle.[20][21][22]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X (L)₂ Pd0->PdII_Aryl BaseAssoc Base-Assisted Ligand Exchange PdII_Amide Ar-Pd(II)-NR₂ (L)₂ PdII_Aryl->PdII_Amide PdII_Amide->Pd0 RedElim Reductive Elimination Product Ar-Indazole PdII_Amide->Product ArX Ar-X ArX->Pd0 Indazole Indazole-H Base Indazole->PdII_Aryl

Caption: The Buchwald-Hartwig N-arylation catalytic cycle.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide.[20] The resulting Pd(II) complex then coordinates with the indazole anion (formed by the base). Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the Pd(0) catalyst.[20] The steric bulk of modern ligands facilitates this final step, preventing catalyst deactivation.[18]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Suzuki Coupling Inactive catalyst; Poor quality boronic acid; Insufficiently anhydrous conditions.Use a fresh bottle of catalyst or a pre-catalyst. Ensure boronic acid is pure. Use freshly distilled, degassed solvents.
Incomplete Deprotection Insufficient base or reaction time/temperature.Increase equivalents of base (e.g., KOH). Increase reaction temperature or time. Consider alternative conditions like NaOMe in MeOH.[23]
Poor N1/N2 Selectivity (Strategy A) Sub-optimal choice of base, ligand, or solvent.Screen different conditions. For N1 selectivity, NaH in THF can be effective.[5] For N2 selectivity, copper-catalyzed methods may offer an alternative.[24][25]
Stalled Ullmann Reaction Catalyst poisoning; Poorly reactive aryl halide.Increase catalyst/ligand loading. Switch to a more reactive aryl iodide instead of a bromide. Ensure the system is rigorously free of oxygen.

Conclusion

The synthesis of regiochemically pure N-arylindazoles is a critical task for medicinal chemists. While direct N-arylation is often complicated by the formation of isomeric mixtures, a strategic approach utilizing an N-protection strategy offers a reliable solution. By employing this compound as a key intermediate, researchers can perform robust C-C bond-forming reactions at the C5-position before executing a clean, high-yielding N-arylation at the N1-position. The protocols and insights provided herein serve as a comprehensive guide for the successful synthesis of this valuable class of molecules.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Musso, A., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • ResearchGate. (2015). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-arylindazoles and benzimidazoles from a common intermediate. Organic Letters. [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters. [Link]

  • ResearchGate. (2021). Alkylating reagent effects on N-1/N-2 regioselectivity. [Link]

  • ResearchGate. (2020). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Connect Journals. (2021). Synthetic Emergence in N-Arylimidazoles: A Review. RASAYAN Journal of Chemistry. [Link]

  • Beilstein Journals. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [Link]

  • PubMed. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • National Institutes of Health. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]

  • ACS Publications. (2006). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Common Organic Chemistry. (n.d.). Acetyl Deprotection - Basic Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Synfacts. (2018). N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Thieme. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • ChemRxiv. (2024). Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. [Link]

  • Common Organic Chemistry. (n.d.). Acetyl Protection - Common Conditions. [Link]

  • MDPI. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. [Link]

  • ResearchGate. (2023). Recent developments in selective N-arylation of azoles. [Link]

  • National Institutes of Health. (2019). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PLoS One. [Link]

  • ResearchGate. (2012). Removing an acetyl group from NH?[Link]

  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules. [Link]

  • ResearchGate. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material...[Link]

  • Arkivoc. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 1-(5-Bromo-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Potential of 1-(5-Bromo-1H-indazol-1-yl)ethanone in Drug Discovery

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2][3] This "privileged structure" is known to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4] this compound is a key chemical intermediate, featuring the core indazole structure with a bromine atom and an ethanone group. These functional groups serve as versatile handles for synthetic modifications, allowing for the creation of extensive compound libraries for drug discovery campaigns.[5][6]

The strategic placement of the bromine atom on the indazole ring provides a site for further chemical elaboration through cross-coupling reactions, while the ethanone moiety can be modified to explore interactions within a target's binding pocket.[5] Given the broad therapeutic potential of indazole derivatives, high-throughput screening (HTS) of this compound and its subsequent analogs is a critical step in identifying novel lead compounds.

These application notes provide detailed protocols for two distinct HTS assays designed to investigate the potential biological activities of this compound: a Fluorescence Polarization (FP) assay for kinase inhibition and a cell-based luciferase reporter assay for G-protein coupled receptor (GPCR) modulation. These protocols are intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.[7][8]

Section 1: Kinase Inhibition Screening using a Fluorescence Polarization Assay

Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[9] Indazole-containing compounds have been successfully developed as kinase inhibitors.[2] A fluorescence polarization (FP) assay is a robust, homogeneous, and sensitive method well-suited for HTS of kinase inhibitors.[9][10][11] The principle of this competitive assay is based on the displacement of a fluorescently labeled tracer from the kinase's active site by a small molecule inhibitor.

Principle of the FP-Based Kinase Inhibition Assay

In this assay, a fluorescently labeled tracer molecule, designed to bind to the ATP-binding pocket of the target kinase, is used. When the tracer is bound to the larger kinase enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization value. If this compound or its derivatives bind to the kinase's active site, they will displace the fluorescent tracer. The unbound, smaller tracer tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal. This change in polarization is directly proportional to the inhibitory activity of the test compound.[10][12]

FP_Assay_Principle cluster_0 High Polarization State (No Inhibition) cluster_1 Low Polarization State (Inhibition) Kinase Kinase Tracer_bound Fluorescent Tracer Kinase->Tracer_bound Binding High_FP High FP Signal (Slow Tumbling) Kinase_inhibited Kinase Inhibitor This compound Kinase_inhibited->Inhibitor Binding Low_FP Low FP Signal (Fast Tumbling) Tracer_unbound Fluorescent Tracer Excitation Polarized Excitation Light (e.g., 485 nm) Excitation->Kinase Excitation->Kinase_inhibited Luciferase_Assay_Workflow cluster_workflow GPCR Luciferase Reporter Assay Workflow Seed_Cells 1. Seed cells expressing GPCR and CRE-Luciferase Add_Compound 2. Add this compound and incubate Seed_Cells->Add_Compound Add_Agonist 3. (For antagonist screen) Add known agonist Add_Compound->Add_Agonist Antagonist Mode Lyse_Cells 4. Lyse cells and add luciferase substrate Add_Compound->Lyse_Cells Agonist Mode Add_Agonist->Lyse_Cells Read_Luminescence 5. Read luminescence on a plate reader Lyse_Cells->Read_Luminescence

Figure 2: General workflow for a GPCR luciferase reporter assay.
Materials and Reagents
ReagentSupplierPurpose
HEK293 Cell Line (stably expressing target GPCR and CRE-luciferase)In-house/CommercialReporter cell line
DMEM with 10% FBS and 1% Pen-StrepThermo Fisher ScientificCell culture medium
This compoundIn-house/CommercialTest compound
Known GPCR Agonist/AntagonistTocris BiosciencePositive controls
Luciferase Assay Reagent (e.g., ONE-Glo™)PromegaProvides substrate for luciferase
384-well, solid white, tissue culture-treated platesCorningAssay plates for cell culture and luminescence
Detailed HTS Protocol

This protocol is for a 384-well plate format and can be adapted for agonist or antagonist screening modes.

  • Cell Plating:

    • Harvest and count the reporter cells.

    • Dilute the cells in culture medium to a final density of 5,000 cells per 40 µL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well white plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer (e.g., DMEM).

    • Remove the plates from the incubator and add 10 µL of the diluted compound to each well.

    • For agonist screening: Incubate for 4-6 hours at 37°C.

    • For antagonist screening: Incubate for 30 minutes at 37°C, then add a known agonist at its EC80 concentration and incubate for an additional 4-6 hours.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light, to ensure complete cell lysis and signal stabilization.

    • Read the luminescence on a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Activity/Inhibition:

    • For agonist activity: % Activity = 100 * [(RLU_sample - RLU_negative_control) / (RLU_positive_agonist - RLU_negative_control)]

    • For antagonist activity (inhibition): % Inhibition = 100 * (1 - [(RLU_sample - RLU_positive_antagonist) / (RLU_agonist_control - RLU_positive_antagonist)]) where RLU is the relative light units.

  • Determine EC50/IC50 Values:

    • Plot the percent activity or inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.

  • Assay Quality Control:

    • Calculate the Z'-factor as described in section 1.4 to ensure the robustness of the assay. [13][14]

Conclusion

The protocols detailed in these application notes provide robust and validated methodologies for the high-throughput screening of this compound and its derivatives against two major drug target classes: kinases and GPCRs. The fluorescence polarization assay offers a rapid and sensitive biochemical screen for identifying direct inhibitors, while the cell-based luciferase reporter assay provides a physiologically relevant system for assessing the modulation of GPCR signaling pathways. By employing these HTS approaches, researchers can efficiently screen large compound libraries derived from the versatile this compound scaffold, accelerating the identification of novel hit compounds for further optimization in the drug discovery pipeline.

References

  • PerkinElmer. (n.d.). AlphaScreen. BMG LABTECH. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®. Retrieved from [Link]

  • Zhao, H., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84–91. Retrieved from [Link]

  • BellBrook Labs. (2023, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • DiBerto, J. F., et al. (2021). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Scientific Reports, 11(1), 10405. Retrieved from [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... [Image]. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]

  • Vinyard, B. T., et al. (2015). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PLoS One, 10(4), e0124135. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(3), 1037. Retrieved from [Link]

  • Rajan, A., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8593. Retrieved from [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(2), 167-175. Retrieved from [Link]

  • The Scientist. (2023, March 2). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved from [Link]

  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29281-29302. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Harris, P. A., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Medicinal Chemistry, 56(24), 10088–10100. Retrieved from [Link]

  • Wang, Z., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4504–4510. Retrieved from [Link]

  • Kumar, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13322-13337. Retrieved from [Link]

  • Parker, G. J., et al. (2000). Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. Journal of Biomolecular Screening, 5(2), 77-88. Retrieved from [Link]

  • Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4299. Retrieved from [Link]

  • Request PDF. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-(5-Bromo-1H-indazol-3-yl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Institutes of Health. (n.d.). In vivo quantitative high-throughput screening for drug discovery and comparative toxicology. Retrieved from [Link]

  • Fraunhofer-Gesellschaft. (n.d.). High Throughput Screening. Retrieved from [Link]

  • Sris Pharmaceuticals. (n.d.). 1-(5-bromo-1H-indazol-3-yl)ethanone. Retrieved from [Link]

Sources

Application Note and Protocol: Strategic Scale-up Synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical protocol for the scale-up synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone, a pivotal intermediate in the development of novel therapeutics. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring a robust and reproducible process for preclinical supply.

Introduction: The Significance of this compound in Preclinical Research

Indazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The title compound, this compound, serves as a versatile scaffold. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions, while the N-acetyl group can influence solubility and metabolic stability, or act as a directing group. The efficient, scalable, and well-controlled synthesis of this intermediate is therefore a critical step in accelerating drug discovery programs. This application note details a two-stage process, beginning with the synthesis of the 5-bromo-1H-indazole precursor, followed by a selective N-acetylation, with a strong emphasis on process safety, scalability, and analytical quality control.

Strategic Synthesis Pathway: From Precursor to Final Compound

The overall synthetic strategy is a two-step sequence designed for scalability and control. The first step involves the formation of 5-bromo-1H-indazole from a readily available aniline derivative. The second step is the selective N-acetylation of the indazole ring.

Synthesis_Pathway 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline 5-Bromo-1H-indazole 5-Bromo-1H-indazole 4-Bromo-2-methylaniline->5-Bromo-1H-indazole Step 1: Diazotization & Cyclization This compound This compound 5-Bromo-1H-indazole->this compound Step 2: Selective N-Acetylation

Caption: Overall two-step synthetic pathway.

Part I: Scale-up Synthesis of 5-Bromo-1H-indazole

The synthesis of the indazole core is achieved through a classical approach involving the diazotization of 4-bromo-2-methylaniline, followed by an intramolecular cyclization. This method has been demonstrated to be effective on a large scale.[2]

Bill of Materials
Reagent/SolventMolecular Weight ( g/mol )Quantity (for 95.0 g scale)MolesMolar Equivalents
4-Bromo-2-methylaniline186.0695.0 g0.5111.0
Acetic Anhydride102.0955.0 mL (59.4 g)0.5821.14
Potassium Acetate98.1414.6 g0.1490.29
Isoamyl Nitrite117.1570.0 mL (61.6 g)0.5261.03
Chloroform119.380.70 L--
Concentrated HCl36.46500 mL--
50% Sodium Hydroxide (aq)40.00~520 g--
Ethyl Acetate88.11As required--
Heptane100.21As required--
Detailed Protocol

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable, well-ventilated reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).

  • Cool the solution to below 40°C.

  • Slowly add acetic anhydride (55.0 mL) dropwise, ensuring the temperature remains below 40°C.

  • Stir the mixture for 50 minutes at ambient temperature.

Step 2: Diazotization and Cyclization

  • To the reaction mixture, add potassium acetate (14.6 g) followed by the dropwise addition of isoamyl nitrite (70.0 mL).

  • Heat the reaction mixture to reflux (approximately 68°C) and maintain for 20 hours. Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Hydrolysis

  • Cool the reaction mixture to 25°C.

  • Remove the volatile components under reduced pressure.

  • Add water (225 mL in portions) and perform an azeotropic distillation to remove residual volatiles.

  • Transfer the product mass back into the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

  • Heat the mixture to 50-55°C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.

  • Cool the solution to 20°C.

Step 4: Isolation and Purification of 5-Bromo-1H-indazole

  • Carefully add 50% aqueous sodium hydroxide (~520 g) to the acidic mixture, maintaining the temperature below 37°C, until the pH reaches 11.

  • Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a pad of Celite.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, wash with brine (240 mL), and filter through a Celite pad.

  • Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation.

  • During the concentration, add heptane (total of 0.45 L) to promote precipitation.

  • Continue evaporation until a dry solid remains.

  • Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole. A typical yield is in the range of 94%.[2]

Part II: Scale-up Synthesis of this compound

The N-acetylation of indazoles can lead to a mixture of N1 and N2 isomers. However, the N1-acylindazole is generally the thermodynamically more stable product.[1] This protocol is optimized for the selective formation of the desired N1 isomer.

Bill of Materials
Reagent/SolventMolecular Weight ( g/mol )Quantity (for 80.0 g scale)MolesMolar Equivalents
5-Bromo-1H-indazole197.0480.0 g0.4061.0
Acetic Anhydride102.0945.5 mL (49.2 g)0.4821.18
4-(Dimethylamino)pyridine (DMAP)122.172.5 g0.0200.05
Dichloromethane (DCM)84.93800 mL--
Saturated Sodium Bicarbonate (aq)84.01As required--
Brine-As required--
Anhydrous Sodium Sulfate142.04As required--
Isopropanol60.10As required--
Detailed Protocol

Step 1: N-Acetylation Reaction

  • In a clean, dry, and inerted reaction vessel, suspend 5-bromo-1H-indazole (80.0 g) in dichloromethane (800 mL).

  • Add 4-(dimethylamino)pyridine (DMAP) (2.5 g) to the suspension. DMAP acts as a nucleophilic catalyst, accelerating the acetylation process.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add acetic anhydride (45.5 mL) dropwise, maintaining the internal temperature below 10°C. The reaction is exothermic, and controlled addition is crucial for safety and selectivity.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Step 2: Work-up and Isolation

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. This neutralizes any remaining acetic anhydride and acetic acid.

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification by Recrystallization

  • Dissolve the crude solid in a minimal amount of hot isopropanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystalline product by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to afford this compound as a solid.

Process Safety and Scale-up Considerations

Scaling up chemical reactions introduces challenges, primarily related to heat and mass transfer.[3][4]

  • Exothermicity: The N-acetylation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, reducing the efficiency of heat dissipation.[3] It is imperative to have adequate cooling capacity and to control the rate of addition of acetic anhydride to maintain the desired reaction temperature. A runaway reaction is a significant risk if the temperature is not controlled.[4]

  • Reagent Handling: Acetic anhydride is corrosive and lachrymatory.[5][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

  • Incremental Scale-up: Never scale a reaction by more than a factor of three from the previous run.[9] Any changes to reagents, solvents, or reaction conditions should be tested on a small scale first.[9]

  • Equipment: Ensure that the reaction vessel is of an appropriate size (at least twice the volume of all added substances) and that stirring is efficient to ensure homogeneity and prevent localized hot spots.[9]

Safety_Workflow cluster_0 Pre-Reaction Safety cluster_1 In-Process Safety cluster_2 Post-Reaction Safety Risk Assessment Risk Assessment Reagent Review Reagent Review Risk Assessment->Reagent Review Controlled Addition Controlled Addition Risk Assessment->Controlled Addition PPE Selection PPE Selection Reagent Review->PPE Selection Temperature Monitoring Temperature Monitoring PPE Selection->Temperature Monitoring Controlled Addition->Temperature Monitoring Emergency Quench Plan Emergency Quench Plan Temperature Monitoring->Emergency Quench Plan Safe Quenching Safe Quenching Emergency Quench Plan->Safe Quenching Waste Disposal Waste Disposal Safe Quenching->Waste Disposal Equipment Decontamination Equipment Decontamination Waste Disposal->Equipment Decontamination

Caption: Workflow for ensuring process safety during scale-up.

Analytical Quality Control for Preclinical Use

Ensuring the identity, purity, and stability of this compound is paramount for its use in preclinical studies. A comprehensive suite of analytical techniques should be employed.[10][11][12]

Analytical Methods
Analytical TechniquePurposeAcceptance Criteria
¹H and ¹³C NMR Structural confirmation and identification of isomersSpectra consistent with the proposed structure of this compound. Absence of signals corresponding to the N2-isomer.
LC-MS Purity assessment and identification of impuritiesPurity ≥ 98% (by HPLC area %). Mass spectrum corresponds to the molecular weight of the target compound.
HPLC (UV detection) Quantitative purity determinationPurity ≥ 98%.
FT-IR Functional group analysisPresence of characteristic peaks for C=O (ketone) and aromatic C-H and C=C bonds.
Elemental Analysis (CHN) Confirmation of elemental compositionExperimental values within ±0.4% of the theoretical values for C₉H₇BrN₂O.
Melting Point Physical property characterization and purity indicationSharp melting point range.
In-Process Controls (IPCs)
  • Reaction Monitoring: TLC or LC-MS should be used to monitor the consumption of the starting material (5-bromo-1H-indazole) and the formation of the product during the N-acetylation step.

  • pH Measurement: During the work-up of the 5-bromo-1H-indazole synthesis, the pH should be carefully monitored to ensure complete neutralization and precipitation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the scale-up synthesis of this compound. By adhering to the described procedures, paying close attention to the process safety considerations, and implementing the recommended analytical quality control measures, researchers and drug development professionals can confidently produce this key intermediate in the quantities and quality required for advancing preclinical research programs.

References

  • Dissanayake, D. M. M. M., & Vannucci, A. K. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(3), 457–460. Available from: [Link]

  • Fersht, A. R., & Jencks, W. P. (1970). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of the American Chemical Society, 92(18), 5432–5442. Available from: [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Available from: [Link]

  • Sajtos, M., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1934. Available from: [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available from: [Link]

  • Pharmaron. (n.d.). Analytical Development And Quality Control. Available from: [Link]

  • Gao, Y., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1181, 1-21. Available from: [Link]

  • Cunningham, D., & O'Donovan, D. H. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2012–2022. Available from: [Link]

  • Boumoud, T., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(10), 694-700. Available from: [Link]

  • Ibrahim, M. N. (2012). Studies on Acetylation of Indoles. ResearchGate. Available from: [Link]

  • Quora. (2020). What safety precautions should you take when working with acetic anhydride? Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Available from: [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • IsoLab. (n.d.). Acetic Anhydride.
  • MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Available from: [Link]

  • Journal of International Crisis and Risk Communication Research. (2023). Advancements in Analytical Techniques for Pharmaceutical Quality Control. Available from: [Link]

  • ResearchGate. (2025). Quality Control and Analytical Techniques for Biopharmaceuticals. Available from: [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of the Ethanone Moiety in 1-(5-Bromo-1H-indazol-1-yl)ethanone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(5-Bromo-1H-indazol-1-yl)ethanone scaffold is a cornerstone in medicinal chemistry, offering a privileged heterocyclic core for the development of novel therapeutic agents. The ethanone group at the N-1 position is a particularly attractive synthetic handle, amenable to a wide array of chemical transformations. This guide provides a comprehensive overview of key derivatization strategies for this moiety, complete with detailed experimental protocols, mechanistic insights, and troubleshooting advice. The protocols described herein are designed to be self-validating, empowering researchers in drug development to generate diverse libraries of indazole-based compounds with high efficiency and scientific rigor.

Introduction: The Strategic Importance of the Indazole Scaffold and its Ethanone Handle

The indazole nucleus is a prominent feature in numerous biologically active compounds, including kinase inhibitors used in oncology such as Pazopanib and Axitinib.[1] Its ability to participate in a variety of biological interactions makes it a "privileged structure" in drug discovery. The specific compound, this compound, presents two primary points for chemical diversification: the C5-bromo substituent and the N1-ethanone group. While the bromine atom is a gateway for cross-coupling reactions, the ethanone moiety offers a rich playground for classical and modern organic transformations, allowing for the introduction of a wide range of functional groups and the exploration of diverse chemical space.[2]

This document focuses on the strategic derivatization of the N1-ethanone group, a key step in modulating the physicochemical and pharmacological properties of the parent molecule. The reactivity of the α-carbon and the carbonyl group of the ethanone moiety will be exploited through several key reaction classes.

Core Derivatization Strategies and Protocols

This section details robust protocols for several high-impact derivatization reactions of the ethanone group of this compound. The choice of a specific strategy will depend on the desired structural modifications and the overall synthetic scheme.

α-Halogenation: Introducing a Versatile Electrophilic Site

Alpha-halogenation of the ethanone group introduces a reactive handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. The reaction proceeds via an enol or enolate intermediate.[3] Acid-catalyzed halogenation is generally preferred for achieving mono-halogenation, as the introduction of an electron-withdrawing halogen deactivates the enol towards further reaction.[4]

Protocol 2.1.1: Acid-Catalyzed α-Bromination of this compound

This protocol describes the selective mono-bromination at the α-position of the ethanone group.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up & Purification A This compound in Acetic Acid B Add Bromine dropwise at 0-5 °C A->B Dissolution C Stir at room temperature B->C D Monitor by TLC C->D 2-4 hours E Quench with aq. Na2S2O3 D->E Reaction Complete F Extract with Ethyl Acetate E->F G Purify by Column Chromatography F->G G A Mix Indazole Ethanone, Amine HCl, and Paraformaldehyde in EtOH B Add catalytic HCl A->B C Reflux for 6-12 hours B->C D Monitor by TLC C->D E Cool to room temperature D->E Reaction Complete F Collect precipitate by filtration E->F G Wash with cold EtOH F->G

Sources

The Strategic Application of 1-(5-Bromo-1H-indazol-1-yl)ethanone in the Synthesis of Novel Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Oncology

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heteroaromatic system is a key structural feature in several FDA-approved anti-cancer drugs, including Pazopanib and Axitinib, which function as potent kinase inhibitors.[2] The therapeutic success of these agents underscores the value of the indazole core in designing novel oncology therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-(5-Bromo-1H-indazol-1-yl)ethanone as a versatile starting material for the synthesis of a new class of potent anti-cancer agents. We will delineate a complete workflow, from the initial deprotection of the starting material to the synthesis of a specific, biologically active 5-substituted indazole derivative, and discuss its mechanism of action as a kinase inhibitor.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of this compound are summarized below.

PropertyValue
CAS Number 886363-74-2
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in dichloromethane, chloroform, and ethyl acetate

The N-acetyl group at the 1-position serves as a protecting group, which can be strategically removed to liberate the N-H for further derivatization or to access the parent 5-bromo-1H-indazole scaffold. The bromine atom at the 5-position is a critical synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions for the introduction of diverse aryl and heteroaryl moieties.

Synthetic Workflow: From Starting Material to a Potent VEGFR-2 Inhibitor

The overall synthetic strategy involves a two-step process: (1) deacetylation of this compound to generate the key intermediate, 5-bromo-1H-indazole, and (2) a subsequent Suzuki-Miyaura cross-coupling reaction to introduce a pyridine moiety at the 5-position, yielding a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor.

Synthetic_Workflow start This compound intermediate 5-Bromo-1H-indazole start->intermediate Deacetylation (K2CO3, MeOH/H2O) final 5-(Pyridin-2-yl)-1H-indazole (VEGFR-2 Inhibitor) intermediate->final Suzuki Coupling (2-(Tributylstannyl)pyridine, Pd(PPh3)4, Toluene)

Caption: Synthetic workflow for the preparation of a 5-substituted indazole-based VEGFR-2 inhibitor.

Experimental Protocols

Part 1: Deacetylation of this compound

Rationale: The N-acetyl group is a common protecting group for the indazole nitrogen. Its removal is essential to access the versatile 5-bromo-1H-indazole intermediate. A mild basic hydrolysis is employed to selectively cleave the amide bond without affecting the rest of the molecule.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water (4:1 v/v), add potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-bromo-1H-indazole as a solid. The product can be used in the next step without further purification.

Part 2: Synthesis of 5-(Pyridin-2-yl)-1H-indazole via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling is a robust and versatile method for the formation of C-C bonds. In this protocol, the bromine atom at the 5-position of the indazole core is coupled with a pyridine-derived boronic acid (or its equivalent) to construct the target bi-heterocyclic system. This class of compounds has shown potent inhibitory activity against VEGFR-2.

Materials:

  • 5-Bromo-1H-indazole

  • 2-(Tributylstannyl)pyridine (or 2-pyridylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Hexanes

Procedure:

  • To a solution of 5-bromo-1H-indazole (1.0 eq) in toluene, add 2-(tributylstannyl)pyridine (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reflux the reaction mixture for 18-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 5-(pyridin-2-yl)-1H-indazole.

Biological Activity and Mechanism of Action

Indazole derivatives, including 5-(pyridin-2-yl)-1H-indazole, have demonstrated significant anti-cancer activity by targeting key signaling pathways involved in tumor growth and angiogenesis.[3] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, particularly VEGFR-2.

VEGFR-2 Signaling Pathway Inhibition:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process. The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.

5-Substituted indazole derivatives act as ATP-competitive inhibitors of the VEGFR-2 kinase domain. They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the entire signaling cascade. This leads to a reduction in tumor angiogenesis, effectively starving the tumor of essential nutrients and oxygen.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization ADP ADP VEGFR2->ADP PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation ATP ATP ATP->VEGFR2 Binds to kinase domain MAPK MAPK PLCg->MAPK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration AKT->Migration MAPK->Proliferation MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor 5-(Pyridin-2-yl)-1H-indazole Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-(pyridin-2-yl)-1H-indazole.

Quantitative Data: Anti-proliferative Activity

The anti-proliferative activity of synthesized indazole derivatives is typically evaluated against a panel of human cancer cell lines using assays such as the MTT or SRB assay. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound. Below is a table of representative IC₅₀ values for a series of 5-substituted indazole derivatives against various cancer cell lines.

CompoundSubstitution at 5-positionCancer Cell LineIC₅₀ (µM)
A PhenylA549 (Lung)2.5
B 4-FluorophenylHCT116 (Colon)1.8
C Pyridin-2-yl MCF-7 (Breast) 0.5
D Thiophen-2-ylK562 (Leukemia)3.1

Data are representative and compiled from various literature sources for illustrative purposes.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of novel indazole-based anti-cancer agents. The straightforward deacetylation followed by a robust Suzuki-Miyaura cross-coupling provides a powerful platform for generating diverse libraries of 5-substituted indazoles. The demonstrated potency of these compounds as kinase inhibitors, particularly against VEGFR-2, highlights the potential of this synthetic strategy in the discovery and development of next-generation oncology therapeutics. Further optimization of the 5-position substituent and exploration of other functionalization handles on the indazole core will undoubtedly lead to the identification of even more potent and selective anti-cancer drug candidates.

References

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. [URL: https://doi.org/10.1016/j.ejmech.2024.116889]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8189855/]
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01147b]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [URL: https://www.mdpi.com/1420-3049/17/4/4509]
  • Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/23510597/]
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [URL: https://www.mdpi.com/1420-3049/28/7/2908]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017267/]
  • Indazoles in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/media/wysiwyg/Indazoles_in_Drug_Discovery.pdf]

Sources

Unlocking the Therapeutic Potential of the Indazole Scaffold: A Guide to Substituent Introduction on 1-(5-Bromo-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and analgesic properties. The ability to strategically introduce diverse substituents onto this privileged scaffold is paramount for fine-tuning pharmacological profiles and advancing drug discovery programs. This technical guide provides a comprehensive overview of robust and versatile methods for the functionalization of the indazole ring, using the readily accessible intermediate, 1-(5-Bromo-1H-indazol-1-yl)ethanone , as a key starting material.

The bromine atom at the C5-position serves as a versatile synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions. The N1-acetyl group, while serving as a protecting group, also influences the reactivity of the indazole core and can be readily removed post-functionalization to yield the free N-H indazole, a common motif in pharmacologically active molecules. This guide will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, empowering researchers to generate diverse libraries of novel indazole derivatives.

The Strategic Importance of this compound

The choice of this compound as a starting material is strategic. The N-acetyl group offers a protective role for the N1-position of the indazole, preventing unwanted side reactions during subsequent functionalization. Furthermore, the bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of substituents.

A common synthetic route to this compound begins with the diazotization of 4-bromo-2-methylaniline in the presence of acetic anhydride, which serves as both the acetylating agent and a component of the reaction medium. This process is followed by an intramolecular cyclization to form the indazole ring.

Palladium-Catalyzed Cross-Coupling: A Powerful Toolkit for Indazole Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the modification of heterocyclic systems like indazole. The C5-bromo position of this compound is an ideal site for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] This reaction is particularly valuable for introducing aryl and heteroaryl substituents, which are common features in many drug molecules.

Causality Behind Experimental Choices: The choice of a palladium catalyst and ligand is critical for achieving high yields and minimizing side reactions.[3] For N-acylated bromoindazoles, a catalyst system like Pd(dppf)Cl₂ is often effective. The base plays a crucial role in the transmetalation step of the catalytic cycle; however, strong bases can lead to the deacylation of the N1-acetyl group, a potential side reaction that must be considered.[3][4] Weaker bases like potassium carbonate are therefore often preferred. The solvent system, typically a mixture of an organic solvent and water, is chosen to ensure the solubility of all reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,2-dimethoxyethane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(5-phenyl-1H-indazol-1-yl)ethanone.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME/H₂O85~70-85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O90~75-90
33-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100~65-80

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX This compound PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Boronic R-B(OH)₂ Base Base (e.g., K₂CO₃) PdII_ArR Ar-Pd(II)L₂-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product 1-(5-Aryl-1H-indazol-1-yl)ethanone RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[5][6] This reaction is of immense importance in medicinal chemistry, as the amino group is a key functionality in a vast number of pharmaceuticals.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand.[7] Bulky, electron-rich ligands such as XPhos or RuPhos are often required to facilitate the reductive elimination step, which forms the C-N bond.[8] Strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are typically employed to deprotonate the amine and generate the active palladium-amido complex.[9] Anhydrous and anaerobic conditions are crucial to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

  • Seal the tube, evacuate, and backfill with inert gas (repeat three times).

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • In a separate Schlenk tube, add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill this tube with inert gas.

  • Add anhydrous toluene, followed by morpholine (1.2 equiv).

  • Transfer the pre-formed catalyst solution to the substrate mixture via cannula.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 6-18 hours), cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography to afford 1-(5-(morpholino)-1H-indazol-1-yl)ethanone.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene110~80-95
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane100~70-85
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF80~75-90

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_catalyst [label="Prepare Catalyst\n(Pd₂(dba)₃ + XPhos in Toluene)"]; prep_substrate [label="Prepare Substrate\n(Indazole + NaOtBu in Toluene)"]; add_amine [label="Add Amine\n(e.g., Morpholine)"]; combine [label="Combine Catalyst and\nSubstrate Mixtures"]; heat [label="Heat Reaction\n(100-110 °C)"]; monitor [label="Monitor Progress\n(TLC/LC-MS)"]; workup [label="Workup\n(Quench, Extract, Dry)"]; purify [label="Purification\n(Column Chromatography)"]; product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prep_catalyst; start -> prep_substrate; prep_substrate -> add_amine; prep_catalyst -> combine; add_amine -> combine; combine -> heat; heat -> monitor; monitor -> workup; workup -> purify; purify -> product; }

Sources

Troubleshooting & Optimization

Identifying and minimizing byproducts in 1-(5-Bromo-1H-indazol-1-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of this synthesis, with a focus on identifying and minimizing byproduct formation. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The main challenge in the N-acetylation of 5-bromo-1H-indazole is controlling the regioselectivity. The indazole ring has two nitrogen atoms, N1 and N2, both of which can be acetylated. This often leads to a mixture of the desired N1-acetyl isomer and the undesired N2-acetyl isomer, which can be difficult to separate.[1][2] Additionally, incomplete reactions can leave unreacted starting material, and over-acetylation is a possibility under harsh conditions.

Q2: Why is the N1 isomer the thermodynamically preferred product?

Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer.[1][3] Consequently, N1-substituted indazoles are typically the more stable isomers.[1] Under reaction conditions that allow for equilibrium, the formation of the N1 isomer is often favored.[1][3]

Q3: What is the typical synthetic route for this compound?

The most common method is the direct N-acetylation of 5-bromo-1H-indazole using an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base. The choice of reaction conditions, including the base, solvent, and temperature, is critical for maximizing the yield of the desired N1 isomer and minimizing byproducts.[1]

Q4: What are the applications of this compound in drug discovery?

Indazole derivatives are a significant class of compounds in medicinal chemistry, known to act as kinase inhibitors, among other biological activities.[4] this compound serves as a key intermediate in the synthesis of more complex, biologically active molecules. The bromo-substituent can also serve as a handle for further functionalization through cross-coupling reactions.[5]

Troubleshooting Guide: Byproduct Identification and Minimization

This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common byproducts.

Issue 1: Formation of the N2-acetyl Isomer (2-(5-Bromo-2H-indazol-2-yl)ethanone)

The formation of the N2-acetyl isomer is the most common and challenging byproduct issue. The N2 isomer is often the kinetically favored product, meaning it can form faster under certain conditions.[1]

Causality:

  • Reaction Kinetics vs. Thermodynamics: The N2 position of the indazole anion is often more nucleophilic, leading to a faster initial reaction (kinetic control). The desired N1 isomer is the more thermodynamically stable product.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature significantly influences the N1/N2 ratio. Strong bases and polar aprotic solvents can favor the formation of the N2 isomer.[1]

Troubleshooting & Optimization Strategies:

StrategyProtocolRationale
Optimize Base and Solvent Use a milder base such as K₂CO₃ or NaHCO₃ in a less polar solvent like dichloromethane (DCM) or toluene.Milder conditions can favor thermodynamic control, leading to a higher proportion of the N1 isomer.[1]
Control Reaction Temperature Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and allow for a longer reaction time.Lower temperatures can help favor the formation of the more stable thermodynamic product.[5]
Thermodynamic Equilibration If a mixture of isomers is formed, it may be possible to equilibrate the mixture to favor the N1 isomer by heating in a suitable solvent, sometimes with a catalytic amount of acid or base.[3]This allows the kinetically formed N2 isomer to rearrange to the more stable N1 isomer.

Analytical Identification:

  • NMR Spectroscopy: The N1 and N2 isomers can typically be distinguished by ¹H NMR. The chemical shifts of the protons on the indazole ring, particularly the proton at the 3-position, will differ between the two isomers. 2D NMR techniques like HMBC can definitively establish the connectivity.[3]

  • HPLC/LC-MS: A well-developed HPLC method can separate the two isomers, allowing for quantification of the N1/N2 ratio.[6][7][8][9]

Issue 2: Incomplete Reaction (Presence of Starting Material)

Residual 5-bromo-1H-indazole in the final product indicates an incomplete reaction.

Causality:

  • Insufficient Acetylating Agent: An inadequate amount of acetic anhydride or acetyl chloride will result in unreacted starting material.

  • Suboptimal Reaction Conditions: Low reaction temperature or insufficient reaction time can lead to incomplete conversion.[10]

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability to react.

Troubleshooting & Optimization Strategies:

StrategyProtocolRationale
Increase Equivalents of Acetylating Agent Increase the molar equivalents of the acetylating agent (e.g., from 1.1 eq. to 1.5 eq.).Ensures there is enough reagent to drive the reaction to completion.[10]
Optimize Reaction Time and Temperature Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider gradually increasing the temperature or extending the reaction time.[10]Provides the necessary energy and time for the reaction to go to completion.
Improve Solubility Choose a solvent in which the 5-bromo-1H-indazole has good solubility at the reaction temperature. A co-solvent system may also be beneficial.Ensures the starting material is in solution and available for reaction.
Issue 3: Formation of Diacetylated Byproduct

While less common for N-acetylation, over-acetylation at other positions on the indazole ring can occur under forcing conditions.

Causality:

  • Harsh Reaction Conditions: High temperatures and the use of highly reactive acetylating agents in large excess can promote further acetylation.[10]

Troubleshooting & Optimization Strategies:

StrategyProtocolRationale
Use Milder Conditions Employ a less reactive acetylating agent or reduce the reaction temperature.Minimizes the likelihood of undesired side reactions.[10]
Control Stoichiometry Use a controlled amount of the acetylating agent (e.g., 1.1 to 1.2 equivalents).Limits the availability of the reagent for further reactions.
Purification Strategies

Effectively separating the desired product from byproducts is crucial.

MethodProtocolApplication
Recrystallization A systematic screening of different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) should be performed to find conditions that selectively crystallize the desired N1 isomer.[11]Often effective for removing the more soluble N2 isomer and unreacted starting material.
Column Chromatography Use silica gel chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.[12]Highly effective for separation at the lab scale and for obtaining a highly pure product.
Slurry Washing Washing the crude product with a solvent in which the impurities are more soluble than the desired product can be an effective purification step.[5]A quick and efficient method for removing certain impurities.
Experimental Workflow & Visualization

A typical experimental workflow for the synthesis and analysis of this compound is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start 5-Bromo-1H-indazole reaction Acetylation (Acetic Anhydride, Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude analysis TLC / LC-MS Analysis crude->analysis purification Purification (Recrystallization / Chromatography) analysis->purification final_product Pure 1-(5-Bromo-1H- indazol-1-yl)ethanone purification->final_product byproducts Byproducts (N2-isomer, Starting Material) purification->byproducts

Caption: General workflow for synthesis and purification.

The following diagram illustrates the decision-making process for troubleshooting byproduct formation.

troubleshooting_flowchart start Crude Product Analysis (NMR, HPLC) is_n2_present N2 Isomer Present? start->is_n2_present is_sm_present Starting Material Present? is_n2_present->is_sm_present No optimize_conditions Optimize Reaction: - Milder Base - Lower Temperature - Thermodynamic Control is_n2_present->optimize_conditions Yes is_other_byproducts Other Byproducts? is_sm_present->is_other_byproducts No increase_reagents Optimize Reaction: - Increase Acetylating Agent - Increase Reaction Time/Temp is_sm_present->increase_reagents Yes milder_conditions Optimize Reaction: - Milder Conditions - Control Stoichiometry is_other_byproducts->milder_conditions Yes purify Purify Product: - Recrystallization - Chromatography is_other_byproducts->purify No optimize_conditions->is_sm_present increase_reagents->is_other_byproducts milder_conditions->purify

Caption: Troubleshooting decision flowchart for byproduct minimization.

References
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
  • 1-(5-Bromo-1H-indazol-3-yl)ethanone - ChemBK. Available at: [Link]

  • Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-784. Available at: [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - antifungal compounds. - Semantic Scholar. Available at: [Link]

  • What is the most difficult part of drug discovery? - Patsnap Synapse. Available at: [Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - ACS Publications. Available at: [Link]

  • Medicinal Chemistry Support - Global Chem Lab. Available at: [Link]

  • Alkylating reagent effects on N-1/N-2 regioselectivity. a - ResearchGate. Available at: [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • Dealing with the challenges of drug discovery - CAS.org. Available at: [Link]

  • Medicinal Chemistry Webinars and Resources - Charles River Laboratories. Available at: [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds - ResearchGate. Available at: [Link]

  • Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies - Pharmaffiliates. Available at: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed. Available at: [Link]

  • What are the biggest issues in drug discovery and development? - The Institute of Cancer Research. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. Available at: [Link]

  • Key Resources for Medicinal Chemists - ACS Publications - American Chemical Society. Available at: [Link]

  • Medicinal Chemistry | Shimadzu Scientific Instruments. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • What are the current challenges of drug discovery? - Lifebit. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • indazole - Organic Syntheses Procedure. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. Available at: [Link]

  • Current methods for N1-acylation of indazoles and this work. Part A... - ResearchGate. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing. Available at: [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. Available at: [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.

Sources

Technical Support Center: Optimizing 1-(5-Bromo-1H-indazol-1-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the reproducible synthesis of this key chemical intermediate. Our guidance is structured in a practical question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The principal challenge is achieving high regioselectivity. The 5-bromo-1H-indazole precursor has two reactive nitrogen atoms (N-1 and N-2). Acylation can occur at either position, leading to a mixture of this compound (the desired N-1 isomer) and 2-(5-Bromo-1H-indazol-2-yl)ethanone (the N-2 isomer). The core objective of any optimized protocol is to maximize the formation of the N-1 product while minimizing the N-2 byproduct.

Q2: Why is the N-1 acylated product typically the desired and major product under optimized conditions?

The preference for N-1 substitution is generally attributed to thermodynamic stability. The 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer.[1] While the N-2 position can sometimes be the site of initial, kinetically favored attack, reaction conditions that allow for equilibration will ultimately favor the more stable N-1 acylated product.[1] It has been suggested that the initially formed N-2 acylindazole can isomerize to the more stable N-1 regioisomer under certain conditions.[1]

Q3: What are the standard starting materials and reagents for this synthesis?

The synthesis is a direct N-acylation reaction. The essential components are:

  • Substrate: 5-Bromo-1H-indazole

  • Acylating Agent: Typically acetyl chloride or acetic anhydride. These are potent electrophiles that introduce the acetyl group.

  • Base: A base is required to deprotonate the indazole, forming the highly nucleophilic indazolide anion. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (TEA).

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dichloromethane (DCM) are standard.

Q4: What are the critical safety precautions for this reaction?

Handling the reagents for this synthesis requires strict adherence to safety protocols:

  • Acetyl Chloride/Acetic Anhydride: These are corrosive and react violently with water, releasing toxic fumes (HCl or acetic acid). Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts explosively with water and is a severe irritant. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Always use freshly distilled or certified peroxide-free solvents.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: The reaction yield is very low or no product is formed.
  • Possible Cause A: Incomplete Deprotonation of 5-Bromo-1H-indazole.

    • Explanation: The N-H bond of the indazole must be deprotonated to create the indazolide anion, which is the active nucleophile. If the base is too weak or is deactivated, the reaction will not proceed.

    • Troubleshooting Steps:

      • Verify Base Strength: For a robust reaction, a strong base like sodium hydride (NaH) is recommended over weaker bases like K₂CO₃ or TEA.

      • Ensure Anhydrous Conditions: NaH reacts violently with water. Ensure your solvent and glassware are rigorously dried and the reaction is run under an inert atmosphere (nitrogen or argon). Any moisture will quench the base.

      • Allow Sufficient Time for Deprotonation: When using NaH, allow the indazole solution to stir with the base for at least 30-60 minutes at 0 °C to room temperature to ensure complete formation of the anion before adding the acetylating agent.

  • Possible Cause B: Degradation of the Acetylating Agent.

    • Explanation: Acetyl chloride and acetic anhydride are highly sensitive to moisture. Contamination with water will hydrolyze them to acetic acid, rendering them ineffective.

    • Troubleshooting Steps:

      • Use Fresh Reagents: Use a newly opened bottle or a freshly distilled sample of the acetylating agent.

      • Controlled Addition: Add the acetylating agent slowly and dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) to prevent side reactions and degradation.

Issue 2: A significant amount of the N-2 isomer is formed, complicating purification.
  • Possible Cause: Kinetic vs. Thermodynamic Control.

    • Explanation: The N-2 position of the indazolide anion can be more sterically accessible, leading to a faster initial reaction (kinetic product). The desired N-1 isomer is the thermodynamic product. Your reaction conditions may be favoring the kinetic outcome.

    • Troubleshooting Steps:

      • Optimize Base and Solvent System: The choice of base and solvent can significantly influence regioselectivity. Studies have shown that using NaH in THF is a promising system for achieving high N-1 selectivity.[1] The coordination of the sodium cation can play a role in directing the acylation.

      • Adjust Reaction Temperature and Time: Running the reaction at a slightly elevated temperature (e.g., room temperature to gentle reflux) for a longer duration can promote the isomerization of any kinetically formed N-2 product to the more stable N-1 isomer.[1] Monitor the reaction by TLC or LC-MS to track the conversion.

      • Consider Alternative Methods: For challenging cases, modern synthetic methods like the "anion pool" electrochemical approach can provide very high N-1 selectivity by generating the indazole anion in a controlled manner before introducing the acylating agent.[2][3]

Issue 3: The final product is difficult to purify.
  • Possible Cause A: Similar Polarity of N-1 and N-2 Isomers.

    • Explanation: The two regioisomers often have very similar polarities, making their separation by column chromatography challenging.

    • Troubleshooting Steps:

      • Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in heptane and increasing it very slowly). Test different solvent systems to maximize separation.

      • Attempt Recrystallization: A systematic screen of recrystallization solvents is highly recommended. Common systems include ethanol/water, isopropanol, or ethyl acetate/heptane. Often, one isomer will crystallize preferentially, leaving the other in the mother liquor.

  • Possible Cause B: Contamination with Starting Material or Byproducts.

    • Explanation: Unreacted 5-bromo-1H-indazole and acetic acid (from hydrolysis of the acylating agent) can contaminate the crude product.

    • Troubleshooting Steps:

      • Aqueous Workup: After the reaction is complete, quench it carefully with water or a saturated ammonium chloride solution. Perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

      • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove any acidic byproducts like acetic acid and also help to remove the slightly acidic unreacted 5-bromo-1H-indazole.

      • Brine Wash: A final wash with saturated sodium chloride (brine) will help to remove residual water from the organic phase before drying and concentrating.

Data Presentation

Table 1: Influence of Reaction Conditions on N-1 Acetylation Selectivity
BaseSolventTemperatureTypical N-1 YieldSelectivity (N1:N2)Key Considerations
NaH THF0 °C to RTHigh (>85%)Excellent (>95:5)Requires strict anhydrous and inert conditions.[1]
K₂CO₃ DMFRT to 50 °CModerateGood to ModerateMilder conditions, but may require longer reaction times and yield more N-2 isomer.
TEA DCM0 °C to RTModerate to LowModerate to PoorOften leads to significant amounts of the N-2 isomer.

Visualizations

Reaction Pathway and Isomer Formation

G A 5-Bromo-1H-indazole D Indazolide Anion A->D + Base - H⁺ B Base (e.g., NaH) C Acetyl Chloride E This compound (N-1, Thermodynamic Product) D->E + Acetyl Chloride (Thermodynamic Control) F 2-(5-Bromo-1H-indazol-2-yl)ethanone (N-2, Kinetic Product) D->F + Acetyl Chloride (Kinetic Control) F->E G start Initial Experiment Result low_yield Low or No Yield start->low_yield poor_selectivity Poor Regioselectivity (N-1 / N-2 Mixture) start->poor_selectivity purification_issue Difficult Purification start->purification_issue sol_yield_1 Check Base Strength (Use NaH) low_yield->sol_yield_1 Cause: Weak Base? sol_yield_2 Ensure Anhydrous Conditions (Dry Solvent/Glassware) low_yield->sol_yield_2 Cause: Moisture? sol_yield_3 Use Fresh Acylating Agent low_yield->sol_yield_3 Cause: Reagent Degradation? sol_select_1 Use NaH in THF poor_selectivity->sol_select_1 Cause: Kinetic Control? sol_select_2 Increase Reaction Time/Temp (Promote Equilibration) poor_selectivity->sol_select_2 sol_purify_1 Optimize Column Chromatography (Shallow Gradient) purification_issue->sol_purify_1 Cause: Isomers Co-elute? sol_purify_2 Screen for Recrystallization Solvents purification_issue->sol_purify_2 sol_purify_3 Perform Aqueous Base Wash (e.g., NaHCO₃) purification_issue->sol_purify_3 Cause: Acidic Impurities?

Caption: Workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol: High-Selectivity N-1 Acetylation of 5-Bromo-1H-indazole

This protocol is optimized for high N-1 regioselectivity and should be performed under a dry, inert atmosphere (Nitrogen or Argon).

Materials:

  • 5-Bromo-1H-indazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and heptane (for chromatography/recrystallization)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add sodium hydride (1.2 eq).

  • Dispersion Wash (Optional but Recommended): Wash the NaH dispersion with anhydrous heptane (3x) to remove the mineral oil. Decant the heptane carefully via cannula each time. Place the flask under high vacuum for 15 minutes to remove residual heptane.

  • Anion Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. In a separate flask, dissolve 5-bromo-1H-indazole (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH slurry via syringe.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 45 minutes. Vigorous hydrogen gas evolution will be observed initially. The solution should become clear or a fine white precipitate of the sodium salt may form.

  • Acylation: Cool the reaction mixture back down to 0 °C. Add acetyl chloride (1.1 eq) dropwise via syringe over 10 minutes. A white precipitate (NaCl) will form.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate/Heptane), checking for the consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the ice bath (unreacted NaH will cause gas evolution). Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution (1x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by either:

    • Column Chromatography: Using a gradient of ethyl acetate in heptane.

    • Recrystallization: From a suitable solvent system such as ethanol/water or ethyl acetate/heptane.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • 1-(5-Bromo-1H-indazol-3-yl)ethanone - ChemBK . Available at: [Link]

  • Indazole - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Current methods for N1‐acylation of indazoles and this work . ResearchGate. Available at: [Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach . Organic Chemistry Portal. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach . PubMed. Available at: [Link]

  • Rate Enhancements in the Acetylation and Benzoylation of Certain Aromatic Compounds with Vilsmeier-Haack Reagents Using Acetamid . Semantic Scholar. Available at: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives . MDPI. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-acylation . Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Stability and Handling of 1-(5-Bromo-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-886363-S1 Version: 1.0 Last Updated: January 17, 2026

Introduction

1-(5-Bromo-1H-indazol-1-yl)ethanone (CAS No. for the 3-yl isomer: 886363-74-2) is a key intermediate in medicinal chemistry and drug discovery, valued for its utility in synthesizing a range of bioactive molecules.[1] However, its chemical structure, specifically the N-acylated indazole moiety, confers a susceptibility to certain degradation pathways that can compromise sample purity, impact experimental outcomes, and lead to inconsistent results.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the stability challenges associated with this compound. By adhering to the best practices outlined herein, users can ensure the integrity of their material and the reproducibility of their experiments.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered by users during the storage and handling of this compound.

Q1: I've observed a new, more polar spot on my TLC plate (or a new peak in my HPLC chromatogram) after storing my compound. What is it likely to be?

A: The most probable degradation product is 5-bromo-1H-indazole, the deacetylated parent heterocycle. The N-acetyl group on the indazole ring is susceptible to hydrolysis, particularly in the presence of moisture or trace amounts of acid or base. This cleavage results in the formation of 5-bromo-1H-indazole and acetic acid. The parent indazole is significantly more polar than the N-acetylated starting material, which is why it appears as a distinct, lower Rf spot on a normal-phase TLC plate or has a different retention time in reverse-phase HPLC. Studies on related N-acyl heterocycles confirm the lability of this bond.[2][3]

Q2: What are the definitive, ideal storage conditions for long-term stability?

A: To maximize shelf-life and prevent degradation, the compound must be protected from four key environmental factors: heat, moisture, light, and oxygen. The ideal storage conditions are summarized below and are consistently recommended by suppliers.[4][5][6]

ParameterRecommendationRationale
Temperature 2–8 °CSlows the rate of potential hydrolytic and thermal degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidation and hydrolysis.
Light Amber vial / Dark placeThe indazole core is known to be photoactive and can undergo rearrangement or degradation upon exposure to UV or even ambient light.[7][8]
Moisture Tightly sealed containerPrevents hydrolysis of the labile N-acetyl group. The compound should be stored in a desiccated environment.

Q3: I need to prepare a stock solution for my experiments. How long will it be stable and what solvents should I avoid?

A: Solutions are inherently less stable than the solid material. It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable (e.g., for a few hours during an automated run), use a dry, aprotic solvent such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Store the solution at a low temperature (2-8°C) and protect it from light.

Avoid:

  • Protic solvents (e.g., methanol, ethanol, water) for storage, as they can directly participate in hydrolysis.

  • Solvents containing acidic or basic impurities (e.g., technical grade solvents, or amines), which can catalyze the deacetylation process.[9]

Q4: My protocol involves heating. Are there any thermal stability concerns?

A: Yes. While moderate heating for short periods in a dry, inert reaction environment is often tolerated, prolonged exposure to high temperatures should be avoided. Thermal decomposition can lead to the release of hazardous vapors, including hydrogen bromide and nitrogen oxides.[10] If heating is necessary, it should be conducted under an inert atmosphere, and the reaction progress should be monitored closely for the appearance of degradation products.

Q5: The color of my solid sample has changed from white/off-white to yellow or brown. Can I still use it?

A: A change in physical appearance is a strong indicator of chemical degradation. While the compound may still contain a significant amount of the desired material, the presence of colored impurities suggests that decomposition has occurred. Before using such a sample, its purity must be re-assessed using an analytical technique like HPLC or NMR spectroscopy. If significant degradation is confirmed, the material should be repurified (e.g., by column chromatography or recrystallization) or discarded.

Section 2: In-Depth Technical Guide: Understanding Instability

A deeper understanding of the chemical properties of this compound is crucial for designing robust experimental protocols.

Primary Degradation Pathways

The stability of the molecule is primarily dictated by the N-acyl bond and the photosensitive indazole ring.

  • Hydrolytic Cleavage (Deacetylation): The bond between the indazole N1 nitrogen and the acetyl carbonyl carbon is the most significant liability. This amide-like bond is susceptible to nucleophilic attack by water. The reaction is catalyzed by both acid and base. Under basic conditions, a hydroxide ion can directly attack the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the indazole anion and acetic acid.[3] This is a common degradation pathway for N-acylated nitrogen heterocycles.[2][9] A patent for a related compound explicitly uses a mild base (potassium carbonate in methanol/water) to intentionally remove the N-acetyl group, demonstrating its lability.[11]

  • Photodegradation: Indazole and its derivatives are known to be photoactive.[12] Upon absorption of light, particularly in the UV range, the indazole ring can be excited to a higher energy state. This can lead to complex photochemical reactions, including a known phototransposition where the indazole ring rearranges to a more stable benzimidazole isomer.[7][8] While this may be a minor pathway during typical storage, it underscores the critical need to protect the compound from light.

Visualization of Key Degradation Mechanisms

The following diagram illustrates the two primary pathways through which this compound can degrade.

Parent This compound (Stable Compound) Hydrolysis 5-Bromo-1H-indazole + Acetic Acid Parent->Hydrolysis Hydrolysis (H₂O, Acid/Base) Photo Benzimidazole Isomers & Other Photoproducts Parent->Photo Photodegradation (UV/Light)

Caption: Primary degradation pathways for the target compound.

Section 3: Recommended Protocols & Best Practices

To ensure the integrity of your sample, follow these validated procedures for storage, handling, and purity verification.

Protocol: Long-Term Storage
  • Aliquot: Upon receipt, if you do not plan to use the entire batch at once, aliquot the solid material into smaller, single-use vials appropriate for the amounts needed per experiment. This minimizes repeated opening and closing of the main stock bottle.

  • Inert Atmosphere: Place the vials inside a larger container or desiccator. Purge the container with a gentle stream of dry argon or nitrogen for several minutes to displace all air and moisture.

  • Seal: Tightly seal the primary vials and the secondary container. For critical applications, use vials with PTFE-lined caps and seal the cap-vial interface with Parafilm®.

  • Protect from Light: Place the sealed container in a light-proof secondary container or wrap it in aluminum foil.

  • Refrigerate: Store the container in a refrigerator at 2–8 °C. Ensure the storage area is dedicated to chemicals and is not subject to frequent temperature fluctuations.

Protocol: Purity Assessment by HPLC

This protocol provides a self-validating system to check for the primary hydrolytic degradant.

  • Standard Preparation:

    • Accurately weigh ~1 mg of your this compound sample and dissolve it in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.

    • If available, prepare a separate 1 mg/mL stock solution of a 5-bromo-1H-indazole reference standard.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

  • Analysis:

    • Inject the sample solution. The parent compound, being less polar, will have a longer retention time than the more polar 5-bromo-1H-indazole degradation product.

    • If a reference standard is available, inject it to confirm the identity of the degradation peak.

    • Quantify the purity by integrating the peak areas. Purity (%) = [Area of Parent Peak / (Sum of All Peak Areas)] * 100.

Section 4: Workflow & Data Summary

Troubleshooting Workflow for Suspected Degradation

Use this flowchart to diagnose and address potential stability issues with your sample.

start Inconsistent Experimental Results OR Change in Physical Appearance check_purity Is sample purity suspect? start->check_purity run_hplc Perform Purity Analysis (e.g., HPLC, TLC, NMR) check_purity->run_hplc Yes investigate_other Investigate other experimental variables (reagents, protocol, etc.) check_purity->investigate_other No purity_ok Purity > 95%? run_hplc->purity_ok purity_ok->investigate_other Yes purify Repurify sample (chromatography, recrystallization) purity_ok->purify No discard Discard and acquire fresh material purify->discard if purification is not feasible review_storage Review and improve storage/handling protocols per this guide purify->review_storage discard->review_storage

Sources

Troubleshooting guide for the synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific N-acetylation reaction. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure the successful and efficient synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The principal challenge lies in controlling the regioselectivity of the N-acetylation. The 5-bromo-1H-indazole starting material possesses two reactive nitrogen atoms, N1 and N2. Direct acetylation can lead to a mixture of two isomeric products: the desired this compound (N1-isomer) and the undesired 2-(5-Bromo-1H-indazol-2-yl)ethanone (N2-isomer). Separating these isomers can be challenging due to their similar physical properties.

Q2: Which isomer, N1 or N2, is the thermodynamically more stable product?

The N1-substituted indazole is generally the thermodynamically more stable isomer.[1][2] This is a critical piece of information for troubleshooting, as reaction conditions can be manipulated to favor the formation of the more stable product. Under conditions that allow for equilibration, the N1-isomer is often the major product.[1]

Q3: What are the key safety precautions for this synthesis?

The synthesis involves several hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 5-Bromo-1H-indazole : May be harmful if swallowed or inhaled and can cause skin and eye irritation.[3]

  • Acetic Anhydride : Is a corrosive and flammable liquid.[4][5] It reacts violently with water and can cause severe burns.[4][5] Inhalation of its vapors can be fatal.[4]

  • Pyridine (if used) : Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired N1-Isomer and a High Proportion of the N2-Isomer

Possible Cause:

The reaction conditions may be favoring the kinetically controlled product (often the N2-isomer) over the thermodynamically favored N1-isomer. The choice of base, solvent, and reaction temperature all play a crucial role in determining the isomeric ratio.

Troubleshooting Steps:

  • Optimize the Reaction Conditions to Favor Thermodynamic Control:

    • Reaction Time and Temperature: Prolonging the reaction time at a slightly elevated temperature can facilitate the isomerization of the kinetically favored N2-product to the more stable N1-product.[1] However, excessive heat can lead to decomposition, so careful optimization is necessary.

    • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile), to find the optimal conditions for N1-selectivity.

  • Employ a Regioselective Synthesis Method:

    • Electrochemical N1-Acylation: A modern and highly selective method involves the electrochemical generation of the indazole anion, which then reacts with acetic anhydride to selectively yield the N1-acylated product.[4][5] This "anion pool" approach is performed in an undivided electrochemical cell and has been shown to give high yields of the N1 isomer.[4][5]

Issue 2: Difficulty in Separating the N1 and N2 Isomers

Possible Cause:

The N1 and N2 isomers of 1-(5-Bromo-1H-indazol-yl)ethanone have very similar polarities, making their separation by standard column chromatography challenging.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Solvent System: A systematic screening of different solvent systems for column chromatography is crucial. A shallow gradient elution with a mixture of non-polar (e.g., hexanes or heptane) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents can improve separation.

    • Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel, which may offer different selectivity for the isomers.

  • Recrystallization:

    • A careful selection of a recrystallization solvent or solvent mixture may allow for the selective crystallization of one isomer, leaving the other in the mother liquor. This often requires experimentation with various solvents of differing polarities.

Issue 3: Incomplete Reaction or Low Conversion

Possible Cause:

Several factors can lead to an incomplete reaction, including insufficient reactivity of the acetylating agent, deactivation of the starting material, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Choice of Acetylating Agent:

    • While acetic anhydride is commonly used, for less reactive substrates, acetyl chloride can be a more potent acetylating agent. However, it is also more corrosive and reacts more violently with moisture.

  • Reaction Temperature:

    • Gently heating the reaction mixture can increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature that promotes the reaction without causing significant byproduct formation.

  • Use of a Catalyst:

    • The addition of a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) can significantly accelerate the acetylation reaction.[6]

Experimental Protocols

Protocol 1: General N-Acetylation using Acetic Anhydride and Pyridine

This protocol is a standard method for the N-acetylation of heterocyclic amines and can be adapted for 5-bromo-1H-indazole.

Materials:

  • 5-Bromo-1H-indazole

  • Acetic Anhydride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve 5-bromo-1H-indazole (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of indazole) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 equiv.) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired this compound.

Data Presentation

Table 1: Reagent Stoichiometry and Molecular Weights

ReagentMolecular FormulaMolecular Weight ( g/mol )Stoichiometry
5-Bromo-1H-indazoleC₇H₅BrN₂197.031.0 equiv
Acetic AnhydrideC₄H₆O₃102.091.5 - 2.0 equiv
PyridineC₅H₅N79.10Solvent

Visualization of Key Concepts

Reaction Scheme

N-Acetylation of 5-Bromo-1H-indazole cluster_reactants Reactants cluster_products Products Reactant1 5-Bromo-1H-indazole Product1 This compound (N1-isomer, Thermodynamic Product) Reactant1->Product1 Pyridine, RT Product2 2-(5-Bromo-1H-indazol-2-yl)ethanone (N2-isomer, Kinetic Product) Reactant1->Product2 Pyridine, RT Reactant2 Acetic Anhydride

Caption: General reaction scheme for the N-acetylation of 5-bromo-1H-indazole.

Troubleshooting Logic

Troubleshooting_Flowchart Start Low yield of N1-isomer? Condition Reaction Conditions Start->Condition Thermodynamic Favor Thermodynamic Product Condition->Thermodynamic Yes Kinetic Kinetic Product Dominates Condition->Kinetic No Solution1 Increase Reaction Time/Temp Kinetic->Solution1 Solution2 Optimize Solvent Kinetic->Solution2 Solution3 Use Regioselective Method (e.g., Electrochemical) Kinetic->Solution3

Caption: Decision-making flowchart for addressing low N1-isomer yield.

References

  • Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(2), 457–460. [Link]

  • Organic Chemistry Portal. (n.d.). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. [Link]

  • Jubilant Ingrevia. (n.d.).
  • Flinn Scientific. (n.d.).
  • Carl ROTH. (n.d.).
  • INEOS Group. (2021).
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid.
  • ChemicalBook. (2025).
  • ChemBK. (2024). 1-(5-Bromo-1H-indazol-3-yl)ethanone.
  • Echemi. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole 97.
  • ECHEMI. (n.d.).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • BLDpharm. (n.d.). 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethanone.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. [Link]

  • Scimplify. (n.d.). 1-(5-bromo-1H-indazol-3-yl)ethanone (CAS NO : 886363-74-2).
  • ChemicalBook. (n.d.). Ethanone,1-(5-broMo-1H-indazol-3-yl)-(886363-74-2) 1 H NMR.
  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. [Link]

  • BenchChem. (n.d.).

Sources

Technical Support Center: Regioselectivity Control in the Synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal regioselectivity and yield in your synthesis.

The N-acylation of 5-bromoindazole presents a classic regioselectivity challenge: the formation of two possible isomers, the desired N1-acetylated product and the undesired N2-acetylated isomer. The ratio of these products is highly dependent on the reaction conditions. This guide will provide you with the knowledge to control this selectivity and troubleshoot any issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the N1 versus N2 regioselectivity in the acetylation of 5-bromoindazole?

A1: The regioselectivity of the N-acetylation of 5-bromoindazole is a delicate balance of several factors:

  • Thermodynamic vs. Kinetic Control: The N1-acetylated isomer is generally the thermodynamically more stable product, while the N2-isomer is often the kinetically favored product.[1][2] Reaction conditions can be manipulated to favor one over the other.[3][4][5]

  • Choice of Base: The base plays a critical role in deprotonating the indazole and influencing the nucleophilicity of the N1 and N2 positions. Strong, non-coordinating bases in aprotic solvents often favor N1 substitution.[6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Aprotic solvents are generally preferred for N1-selective reactions.[7][8]

  • Reaction Temperature: Temperature can shift the balance between the kinetic and thermodynamic products. Higher temperatures can facilitate the isomerization of the less stable N2-product to the more stable N1-product.[9]

Q2: Which isomer, N1 or N2, is the desired product for most applications?

A2: For the majority of pharmaceutical and medicinal chemistry applications, the N1-substituted indazole is the desired isomer due to its prevalence in biologically active molecules.[7]

Q3: Can the N2-acetylated isomer be converted to the desired N1-isomer?

A3: Yes, it has been suggested that the N2-acylindazole can isomerize to the more stable N1-regioisomer under certain conditions, typically with heating.[9] This can be a useful strategy if a mixture of isomers is obtained.

Troubleshooting Guide

Issue 1: Poor Regioselectivity - A Mixture of N1 and N2 Isomers is Obtained

This is the most common issue encountered in the acetylation of 5-bromoindazole. Here’s how to troubleshoot it:

Flowchart for Troubleshooting Poor Regioselectivity

start Poor Regioselectivity (N1/N2 Mixture) base Review Base Selection start->base solvent Assess Solvent Choice start->solvent temp Evaluate Reaction Temperature start->temp purification Consider In-situ Isomerization or Purification start->purification strong_base Use a Stronger, Non-Coordinating Base (e.g., NaH) base->strong_base If using a weak base (e.g., K2CO3) aprotic_solvent Switch to a Non-polar, Aprotic Solvent (e.g., THF, Dioxane) solvent->aprotic_solvent If using a polar, protic solvent increase_temp Increase Reaction Temperature to Favor Thermodynamic Product temp->increase_temp If reaction was run at low temperature heat_mixture Heat the Isomer Mixture to Promote Isomerization to N1 purification->heat_mixture If separation is difficult recrystallization Employ Recrystallization from a Mixed Solvent System purification->recrystallization For final purification

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Troubleshooting Steps:

  • Optimize the Base:

    • Rationale: Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF can lead to mixtures of N1 and N2 isomers.[6] Stronger bases, such as sodium hydride (NaH), in non-polar aprotic solvents like THF tend to favor the formation of the N1-isomer.[6][7]

    • Action: If you are using a weaker base, consider switching to NaH. Ensure the reaction is conducted under anhydrous conditions, as NaH reacts violently with water.

  • Re-evaluate the Solvent:

    • Rationale: Polar aprotic solvents like DMF and DMSO can lead to poor regioselectivity in some cases.[8] Non-polar aprotic solvents such as THF or dioxane have been shown to favor N1-alkylation and are likely to do the same for acylation.[7]

    • Action: If you are using a polar aprotic solvent, try switching to THF or dioxane.

  • Adjust the Reaction Temperature:

    • Rationale: As the N1-isomer is the thermodynamic product, running the reaction at a higher temperature can favor its formation.[1] If the N2-isomer is formed kinetically at lower temperatures, increasing the temperature may provide enough energy to overcome the barrier for isomerization to the more stable N1-product.[9]

    • Action: If your initial reaction was performed at room temperature or below, try increasing the temperature to 50 °C or refluxing in THF. Monitor the reaction over time to see if the N1:N2 ratio improves.

Issue 2: Difficulty in Separating the N1 and N2 Isomers

The similar polarity of the N1 and N2 isomers can make their separation by column chromatography challenging.

Troubleshooting Steps:

  • Recrystallization from a Mixed Solvent System:

    • Rationale: A patent for separating substituted indazole isomers suggests that recrystallization from a mixed solvent system can be highly effective.[10] The difference in the crystal packing of the two isomers can be exploited to selectively crystallize one from the solution.

    • Action: Screen various mixed solvent systems. Common choices include combinations of a good solvent (e.g., acetone, ethanol, methanol, acetonitrile, or THF) with an anti-solvent (e.g., water or heptane).[10] Experiment with different solvent ratios to find the optimal conditions for selective crystallization of the desired N1-isomer.

Experimental Protocols

Protocol 1: N1-Selective Acetylation of 5-Bromoindazole

This protocol is designed to favor the formation of the thermodynamically stable N1-isomer.

Reaction Scheme:

Materials:

  • 5-Bromo-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Acetyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromo-1H-indazole (1.0 eq).

  • Suspension: Add anhydrous THF to the flask to create a suspension.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed.

  • Acetylation: Cool the reaction mixture back to 0 °C. Add acetyl chloride (1.2 eq) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Analytical Characterization: Distinguishing N1 and N2 Isomers by ¹H NMR

Expected ¹H NMR Features:

ProtonN1-Isomer (this compound)N2-Isomer (Anticipated)Rationale for a Downfield Shift in the N2 Isomer
H3 Further downfieldSlightly upfield compared to N1-H3In the N2-isomer, the N2 nitrogen is more electron-withdrawing, leading to a deshielding effect on the adjacent H3 proton.
H4, H6, H7 Characteristic aromatic signalsSimilar region to N1, but with slight shiftsThe overall electronic distribution of the aromatic system is altered.
-COCH₃ SingletSinglet, likely at a different chemical shiftThe magnetic environment of the acetyl protons is different in the two isomers.

Note: The definitive assignment of the isomers should be confirmed by 2D NMR techniques such as HMBC and NOESY if both isomers are isolated.

Data Summary

Table 1: Key Reaction Parameters and Their Influence on Regioselectivity

ParameterCondition Favoring N1 (Thermodynamic)Condition Favoring N2 (Kinetic)Reference(s)
Base Strong, non-coordinating (e.g., NaH)Weaker bases (e.g., K₂CO₃) or specific conditions[6][7]
Solvent Non-polar, aprotic (e.g., THF, Dioxane)Polar, aprotic (e.g., DMF) in some cases[7][8]
Temperature Higher temperaturesLower temperatures[1][9]

Conclusion

Controlling the regioselectivity in the synthesis of this compound is achievable through the careful selection of reaction conditions. By understanding the principles of thermodynamic versus kinetic control and the role of the base, solvent, and temperature, researchers can optimize their synthesis to favor the desired N1-isomer. This guide provides a starting point for troubleshooting and process optimization, enabling the efficient production of this valuable synthetic intermediate.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. [Link]

  • 1-(5-Bromo-1H-indazol-3-yl)ethanone - ChemBK. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. [Link]

  • Effect of base, solvent, and temperature. a | Download Scientific Diagram - ResearchGate. [Link]

  • Alkylating reagent effects on N-1/N-2 regioselectivity. a - ResearchGate. [Link]

  • Development of a selective and scalable N1-indazole alkylation - PMC. [Link]

  • REGIOSELECTIVE N-ACYLATION OF - International Journal of Pharmaceutical Sciences and Research. (URL not available)
  • Thermodynamic and kinetic reaction control - Wikipedia. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF - ResearchGate. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. [Link]

  • Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source | Catalysis | ChemRxiv | Cambridge Open Engage. [Link]

  • Kinetic vs. Thermodynamic Control in Organic Reactions - The Catalyst. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. [Link]

  • Supporting Inform
  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate. [Link]

  • (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives - ResearchGate. [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (URL not available)
  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed. [Link]

Sources

Technical Support Center: Purification of Crude 1-(5-Bromo-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-(5-Bromo-1H-indazol-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your purification strategy and obtain a high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound, offering practical solutions and preventative measures.

Q1: My crude product is a complex mixture. What are the likely impurities I need to remove?

A1: The impurity profile of crude this compound can vary depending on the synthetic route employed. However, several common impurities are frequently observed:

  • Regioisomers: The N-acylation of 5-bromo-1H-indazole can lead to the formation of the undesired 2-acetyl-5-bromo-2H-indazole (N-2 isomer) alongside the desired N-1 product. The ratio of these isomers is highly dependent on the reaction conditions.[1] The 1H-indazole tautomer is generally more thermodynamically stable, often making the N-1 substituted product the major isomer under equilibrium conditions.[1]

  • Unreacted Starting Material: Incomplete acylation will result in the presence of unreacted 5-bromo-1H-indazole .

  • Acylating Agent Residues: Residual acetylating agents (e.g., acetic anhydride, acetyl chloride) and their byproducts (e.g., acetic acid) may be present.

  • Solvent Residues: Solvents used in the reaction and workup can be retained in the crude product.

  • Hydrolysis Product: The N-acetyl group can be susceptible to hydrolysis, leading to the formation of 5-bromo-1H-indazole. This can occur during aqueous workup or purification if conditions are not carefully controlled.[2][3][4]

Q2: I'm seeing multiple spots on my TLC. How can I effectively monitor the purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of this compound. Here are some tips for effective TLC analysis:

  • Eluent System: A common and effective eluent system for separating indazole isomers and related impurities is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Start with a ratio of around 7:3 (Hexanes:Ethyl Acetate) and adjust the polarity based on the separation.

  • Visualization:

    • UV Light: Indazole derivatives are typically UV-active due to their aromatic nature. Visualization under short-wave UV light (254 nm) will show the compounds as dark spots on a fluorescent background.[5]

    • Staining: If UV visualization is not sufficient, various staining agents can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for organic compounds and will appear as yellow-brown spots on a purple background. Iodine vapor is another simple and effective method for visualizing many organic compounds.[5]

Q3: I'm attempting recrystallization, but the product is "oiling out." What should I do?

A3: "Oiling out," where the solute separates as a liquid rather than a solid, is a common problem in recrystallization. It often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated.[6][7] Here are several troubleshooting strategies:

  • Lower the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.[8]

  • Use a Different Solvent or a Mixed-Solvent System: The choice of solvent is critical. If a single solvent is causing oiling out, a mixed-solvent system can be effective.[9][10] A good approach is to dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.

  • Increase the Solvent Volume: The concentration of the solute may be too high. Add more hot solvent to the oiled-out mixture to fully dissolve it, and then allow it to cool slowly.[7]

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[11]

Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying moderate to large quantities of crude this compound, particularly when the impurity profile is not overly complex.

Recommended Solvent Systems:

Solvent SystemRationale
Ethanol/Water A versatile mixed-solvent system for many organic compounds.[5][12]
Acetone/Water Another effective mixed-solvent system for indazole derivatives.[13]
Isopropanol A single solvent that can be effective for recrystallization.
Ethyl Acetate/Hexanes A good choice for compounds with intermediate polarity.[14]

Step-by-Step Protocol (Ethanol/Water System):

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (persistent turbidity).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and then with cold water.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Column chromatography is the preferred method for separating complex mixtures, especially for isolating the desired N-1 isomer from the N-2 isomer and other closely related impurities.[6][15]

Recommended Conditions:

ParameterRecommendation
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent) A gradient of Hexanes and Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3 or 1:1)

Step-by-Step Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: Begin eluting with the initial low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to facilitate the elution of the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizing the Purification Workflow

Caption: Purification workflow for this compound.

Identifying Key Impurities

A critical step in purification is identifying the major impurities. The most common regioisomeric impurity is the N-2 acetylated product.

Sources

Technical Support Center: Stability and Handling of 1-(5-Bromo-1H-indazol-1-yl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(5-Bromo-1H-indazol-1-yl)ethanone. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this critical research compound in solution. Inconsistent experimental results can often be traced back to unforeseen compound degradation. This guide provides in-depth answers, troubleshooting protocols, and the scientific rationale behind our recommendations to help you achieve reproducible and reliable outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

The principal mechanism of degradation for this compound in solution is the hydrolysis of the N-acetyl bond. This reaction cleaves the acetyl group from the N1 position of the indazole ring, resulting in the formation of 5-Bromo-1H-indazole and acetic acid.

While the N1-acylated indazole is the thermodynamically more stable regioisomer compared to its N2-acylated counterpart, the N-acyl bond itself is susceptible to cleavage, particularly in the presence of nucleophiles like water.[1][2] This reaction can be catalyzed by both acidic and, more significantly, basic conditions. Evidence from synthetic procedures for related compounds shows that bases such as potassium carbonate or sodium hydroxide are explicitly used to remove the N1-acetyl group, confirming its lability under basic conditions.[3]

G parent This compound degradant 5-Bromo-1H-indazole + Acetic Acid parent->degradant  Hydrolysis (H₂O) Catalyzed by H⁺ or OH⁻

Caption: Proposed primary degradation pathway via hydrolysis.

Q2: My experimental results are inconsistent. Could degradation of my compound in the stock solution be the cause?

Absolutely. Inconsistency in bioassays or analytical measurements is a classic sign of compound instability. If this compound degrades in your stock or working solutions, the effective concentration of the active molecule decreases over time. This leads to variability between experiments run on different days or even within the same day if dilutions are prepared at different times. The key factors that induce this degradation are:

  • Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and proton sources, facilitating hydrolysis.

  • pH of Aqueous Media: Solutions with a pH outside the neutral range (pH < 6 or pH > 7.5) can significantly accelerate the rate of hydrolysis.[4]

  • Storage Temperature: Higher temperatures increase the kinetic rate of chemical reactions, including hydrolysis.

  • Light Exposure: While hydrolysis is the primary concern, photolytic degradation is a potential secondary pathway for aromatic, halogenated compounds.[5]

Q3: What are the best practices for preparing and storing solutions of this compound?

To ensure maximum stability, we must mitigate the factors that promote hydrolysis. The choice of solvent and storage conditions are paramount.

For long-term stock solutions (months): We strongly recommend using an anhydrous, aprotic solvent.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Rationale: These solvents are aprotic and can be obtained in highly anhydrous forms, minimizing the availability of water to participate in hydrolysis.

For short-term working solutions (hours to days): When preparing aqueous solutions for experiments, always dilute from a fresh or properly stored aprotic stock solution immediately before use.

  • Rationale: This minimizes the time the compound is exposed to aqueous conditions where it is most vulnerable. If the compound must be stored in an aqueous buffer for a short period, ensure the pH is controlled and store it at a low temperature.

The following table summarizes the recommended storage conditions:

Solution TypeSolventConcentrationTemperatureLight/AtmosphereMax. Duration
Primary Stock Anhydrous DMSO1-10 mM-20°C or -80°CProtect from light; Inert gas (Ar/N₂) overlay3-6 Months
Working Dilution Aqueous Buffer (pH 6-7.5)µM range2-8°CProtect from light< 24 Hours

Vendor datasheets for the solid material recommend storage at 2-8°C in a dark, inert atmosphere, underscoring its general sensitivity.[6][7]

Q4: How can I experimentally verify the stability of this compound in my specific experimental buffer?

Trustworthiness in research comes from self-validating systems. You should perform a simple stability study in your own buffer system. The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This is an HPLC method validated to separate the parent compound from its potential degradation products (primarily 5-Bromo-1H-indazole).[5][8]

The protocol involves:

  • Preparing a solution of the compound in your buffer.

  • Incubating the solution under your experimental conditions (e.g., 37°C).

  • Taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyzing the samples by HPLC to quantify the peak area of the parent compound.

  • A stable solution is generally defined as one that retains ≥95% of the initial concentration over the experimental timeframe.[9][10]

See the "Protocols" section below for a detailed experimental workflow.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Action(s)
Gradual loss of activity in bioassay over time. Compound Degradation: Hydrolysis of the N-acetyl group in aqueous working solutions.1. Prepare fresh working solutions from a DMSO stock immediately before each experiment. 2. Perform a time-course stability study using HPLC in your assay buffer (see Protocol 2). 3. Ensure the pH of your final assay buffer is between 6.0 and 7.5.
Appearance of a new, more polar peak in HPLC/LC-MS analysis. Confirmed Hydrolysis: The new peak is likely the 5-Bromo-1H-indazole degradant.1. Immediately discard the solution. 2. Review your solution preparation and storage procedures against the recommendations. 3. Use anhydrous solvents for stock solutions and minimize the time the compound spends in aqueous media.
Inconsistent quantification between analytical runs. Instability on Autosampler: The compound may be degrading in the autosampler vials while waiting for injection.1. Use a cooled autosampler (4-10°C). 2. Reduce the time between sample preparation and injection. 3. Ensure the mobile phase is not strongly basic or acidic.

Experimental Protocols

Protocol 1: Preparation and Storage of a Primary Stock Solution

This protocol describes the best practice for preparing a stable, long-term stock solution.

  • Preparation: Allow the solid vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Use a new, sealed bottle of anhydrous DMSO (<0.02% water).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve the desired concentration (e.g., 10 mM). Vortex briefly until fully dissolved.

  • Aliquoting: Dispense the solution into small-volume, single-use aliquots in amber glass or polypropylene vials.

  • Inert Atmosphere: Before sealing, flush the headspace of each aliquot vial with an inert gas (e.g., argon or nitrogen) to displace oxygen and moisture.

  • Storage: Tightly cap the vials and store them upright in a freezer at -20°C or, for maximum longevity, -80°C. Protect from light.

  • Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and use it for that day's experiments. Do not subject stock solutions to repeated freeze-thaw cycles.

Protocol 2: Workflow for Stability Assessment via Forced Degradation

This workflow allows you to proactively identify conditions that cause degradation and develop a stability-indicating analytical method.[5][8]

Caption: Workflow for forced degradation studies.

Objective: To identify degradation products and establish the intrinsic stability profile. The goal is to achieve 5-20% degradation to ensure the analytical method can detect it.[5]

  • Prepare Stock: Create a ~1 mg/mL solution of the compound in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acidic: Mix with an equal volume of 0.1 M HCl.

    • Basic: Mix with an equal volume of 0.1 M NaOH.

    • Oxidative: Mix with an equal volume of 3% H₂O₂.

  • Incubation: Incubate samples as described in the diagram. A control sample, protected from stress conditions, should be analyzed concurrently.

  • Sampling & Analysis: Withdraw aliquots at specified time points. Neutralize the acidic and basic samples before injection. Analyze all samples by a suitable HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the parent peak area with the concomitant appearance of new peaks indicates degradation. This confirms the method is "stability-indicating." The highest susceptibility to degradation (likely under basic conditions) identifies the critical stability liability.

References

  • ChemDmart. Specification - 1-(5-Bromo-1H-indazol-3-yl)ethanone. [Link]

  • Fife, T. H., & Pujari, M. P. (1988). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 110(23), 7790–7796. [Link]

  • Meanwell, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26845–26863. [Link]

  • Hilmy, K. M. H., & Fuhrmann, U. (2009). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry, 6(4), 369-381. [Link]

  • Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(41), 10577-10582. [Link]

  • Elguero, J., et al. (2014). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 19(9), 15006-15027. [Link]

  • Zaramella, S., et al. (2002). Stability Studies of N-Acylimidazoles. Helvetica Chimica Acta, 85(12), 4185-4192. [Link]

  • Sangeetha, R., & Sekar, G. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Al-Ostoot, F. H., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecular Diversity. [Link]

  • ResearchGate. Effect of base, solvent, and temperature. [Link]

  • ChemBK. 1-(5-Bromo-1H-indazol-3-yl)ethanone. (2024-04-09). [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. MedChemComm, 15(1), 1-25. [Link]

  • ACS Publications. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]

  • ResearchGate. Current methods for N1‐acylation of indazoles and this work. [Link]

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. The effect of solvent on the reaction. [Link]

  • Lebel, D., et al. (2021). Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. The Canadian Journal of Hospital Pharmacy, 74(4), 284–290. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. [Link]

  • Lebel, D., et al. (2021). Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. [Link]

  • Li, C., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 52–57. [Link]

  • ResearchGate. NHC catalyzed N‐1 acylation of indazole. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Faure, M., et al. (2021). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 14(12), 1295. [Link]

  • ResearchGate. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. [Link]

  • Ribben, W. R., et al. (2003). Stability and microbiology of inhalant N-acetylcysteine used as an intravenous solution for the treatment of acetaminophen poisoning. Annals of Emergency Medicine, 42(1), 39-43. [Link]

Sources

Catalyst selection for optimizing 1-(5-Bromo-1H-indazol-1-yl)ethanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the common challenges and questions that arise when working with 1-(5-Bromo-1H-indazol-1-yl)ethanone. This molecule is a crucial intermediate in pharmaceutical research and drug development, and optimizing its synthesis and subsequent reactions is key to successful discovery campaigns. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.

Technical Support Center: this compound

This guide is divided into two primary sections. The first addresses the synthesis of the title compound via N-acetylation of 5-bromo-1H-indazole. The second, and more extensive, section focuses on the critical selection of catalysts for downstream cross-coupling reactions, a common application for this versatile building block.

Section 1: Synthesis via N-Acetylation of 5-Bromo-1H-indazole

The preparation of this compound is typically achieved by the N-acetylation of 5-bromo-1H-indazole. While seemingly straightforward, this reaction is prone to issues of regioselectivity and incomplete conversion. The indazole nucleus possesses two reactive nitrogen atoms (N1 and N2), and controlling the site of acylation is paramount. Regioselective indazole N-acylation generally favors the N1 substituted product due to the thermodynamic stability of the resulting 1H-indazole tautomer.[1]

Frequently Asked Questions (FAQs): N-Acetylation

Q1: Why is my N-acetylation reaction giving a mixture of N1 and N2 isomers?

A1: While N1-acylation is thermodynamically favored, kinetic control can sometimes lead to the formation of the N2 isomer.[1] Factors influencing this include the choice of base, solvent, and reaction temperature. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF is often used to generate the indazolide anion, which typically leads to high N1 selectivity.[1]

Q2: My reaction is sluggish or incomplete. What are the likely causes?

A2: Incomplete deprotonation of the 5-bromo-1H-indazole is a common cause. Ensure your base is fresh and of high purity. Sodium hydride, for instance, can be passivated by a layer of sodium hydroxide if not stored under inert conditions. Additionally, ensure your solvent is anhydrous, as water will quench the base.

Q3: What are the best acetylating agents to use?

A3: Acetic anhydride and acetyl chloride are the most common choices. Acetic anhydride is often preferred for its lower cost and easier handling. When using acetyl chloride, dropwise addition at a low temperature is recommended to control the exothermicity of the reaction and minimize side product formation.[2]

Troubleshooting Guide: N-Acetylation of 5-Bromo-1H-indazole
Issue Potential Cause(s) Suggested Solutions & Scientific Rationale
Low Yield 1. Incomplete reaction.- Verify Base Activity: Use fresh, high-purity NaH or an alternative strong base. Titrate the base if its activity is . - Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may improve kinetics, but be wary of potential side reactions.[2]
2. Formation of di-acylated byproduct.- Control Stoichiometry: Use a precise 1:1 molar ratio of the indazole to the acetylating agent.[2] - Slow Addition: Add the acetylating agent dropwise at 0 °C to maintain control over the reaction rate and prevent localized excesses of the reagent.
3. Product loss during workup.- Optimize pH: Ensure the pH is appropriately adjusted during the aqueous quench to minimize the solubility of the product in the aqueous phase. - Solvent Selection: Choose an extraction solvent in which your product is highly soluble and impurities are less soluble.
Presence of N2 Isomer 1. Kinetic vs. Thermodynamic Control.- Base/Solvent System: The combination of NaH in THF generally provides high N1 selectivity.[1] - Equilibration: In some cases, allowing the reaction to stir for a longer period at a slightly elevated temperature can facilitate the isomerization of the less stable N2-acylindazole to the thermodynamically favored N1 product.[1]
Difficult Purification 1. Unreacted starting material.- Drive the Reaction to Completion: Use a slight excess (1.05-1.1 equivalents) of the acetylating agent. - Chromatography: Column chromatography on silica gel is an effective method for separating the more polar starting material from the product.
2. Closely-eluting isomers.- Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve the separation between N1 and N2 isomers. Different solvent systems (e.g., Ethyl Acetate/Hexanes vs. Dichloromethane/Methanol) may provide better resolution.
Diagram: Troubleshooting Workflow for N-Acetylation

G start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reagents Verify Base Activity & Solvent Anhydrous? check_sm->check_reagents [Purity OK] incomplete_rxn Incomplete Reaction? check_reagents->incomplete_rxn [Reagents OK] optimize_cond Increase Time/Temp (Monitor by TLC) incomplete_rxn->optimize_cond [Yes] is_isomers is_isomers incomplete_rxn->is_isomers [No] isomers Isomer Formation? change_base Use NaH in THF for N1 Selectivity isomers->change_base [Yes] purification Optimize Purification (Recrystallization or Chromatography) optimize_cond->purification stoichiometry Adjust Stoichiometry (Slow Addition @ 0°C) stoichiometry->purification change_base->purification success Pure N1-Product purification->success is_isomers->isomers [Yes]

Caption: Decision workflow for troubleshooting N-acetylation.

Experimental Protocol: N1-Acetylation of 5-Bromo-1H-indazole
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 5-bromo-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Acetylation: Cool the reaction mixture back to 0 °C. Add acetic anhydride (1.05 eq) dropwise via the dropping funnel over 20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Section 2: Catalyst Selection for Downstream Cross-Coupling Reactions

The true utility of this compound lies in its role as a substrate for forming new carbon-carbon and carbon-heteroatom bonds at the C5 position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are paramount in this context.[3][4] The choice of catalyst—specifically the palladium source and the ligand—is the most critical parameter for success.

Frequently Asked Questions (FAQs): Cross-Coupling Reactions

Q1: What is the first-pass catalyst system I should try for a Suzuki-Miyaura coupling?

A1: A robust starting point for Suzuki coupling of aryl bromides is a combination of a Pd(0) source, such as Pd(PPh₃)₄, or a Pd(II) precatalyst that is easily reduced in situ, like Pd(dppf)Cl₂.[5] These catalysts, paired with a suitable base like K₂CO₃ or Cs₂CO₃ and a solvent system like DME/water or Toluene/water, are effective for a wide range of boronic acids.[5][6]

Q2: My Suzuki reaction is failing. I'm only observing debromination of my starting material. What's happening?

A2: Debromination is a common side reaction, especially with electron-rich or sterically hindered substrates. It can be promoted by catalysts that are too reactive or by certain reaction conditions. Using a more specialized catalyst system, such as a palladacycle precatalyst (e.g., XPhos Pd G2) with its corresponding bulky phosphine ligand (XPhos), can often mitigate this issue by favoring the desired cross-coupling pathway over the competing hydrodehalogenation.[7][8]

Q3: Can I use copper catalysts for these transformations?

A3: Yes, copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a viable alternative, particularly for C-N and C-O bond formation.[9] Modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI) with a diamine ligand, such as N,N'-dimethylethylenediamine, under milder conditions than traditional Ullmann reactions.[9] For C-C couplings, copper can also be used, sometimes in conjunction with organozinc reagents.[10]

Q4: When should I consider using a Buchwald-Hartwig amination?

A4: This reaction is the method of choice for forming C-N bonds between your bromoindazole and a primary or secondary amine. Success is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, JohnPhos) paired with a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS).

Catalyst & Ligand Selection Guide for Cross-Coupling
Reaction Type Recommended Catalyst System Base Solvent Key Considerations & Rationale
Suzuki-Miyaura (C-C Coupling)Standard: Pd(dppf)Cl₂[5] For Challenging Substrates: XPhos Pd G2 / XPhos[7]K₂CO₃, Cs₂CO₃DME/H₂O, Toluene/H₂OPd(dppf)Cl₂ is a reliable workhorse. For substrates prone to debromination, the bulky, electron-rich XPhos ligand accelerates the reductive elimination step relative to competing pathways.
Buchwald-Hartwig (C-N Coupling)Pd₂(dba)₃ / XPhos or RuPhosNaOtBu, LHMDSToluene, DioxaneThe choice of ligand is critical and often needs to be screened. Bulky phosphine ligands stabilize the monoligated Pd(0) species, which is the active catalyst, and promote the C-N bond-forming reductive elimination.
Sonogashira (C-C Alkyne Coupling)Pd(PPh₃)₂Cl₂ / CuIEt₃N, DIPATHF, DMFThis reaction requires a co-catalytic amount of a copper(I) salt. The base acts as both a proton scavenger and the solvent.
Ullmann-type (C-N/C-O Coupling)CuI / L-proline or DMEDAK₂CO₃, K₃PO₄DMSO, DMFCopper catalysis is often more economical than palladium. The ligand (e.g., an amino acid or diamine) is essential for solubilizing the copper salt and facilitating the coupling at lower temperatures.[9]
Diagram: General Palladium Cross-Coupling Catalytic Cycle

G pd0 Pd(0)L_n oxidative_add Oxidative Addition intermediate1 R-Pd(II)-X L_n pd0->intermediate1 R-X transmetal Trans- metalation intermediate2 R-Pd(II)-R' L_n intermediate1->intermediate2 R'-M intermediate2->pd0 R-R' reductive_elim Reductive Elimination

Caption: A simplified catalytic cycle for Pd-cross coupling.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Issue Potential Cause(s) Suggested Solutions & Scientific Rationale
No Reaction / Low Conversion 1. Inactive Catalyst.- Use a Pre-catalyst: Modern palladacycle precatalysts (e.g., G2, G3, G4) are air-stable and generate the active Pd(0) species more reliably. - Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
2. Poor Boronic Acid Quality.- Boronic acids can dehydrate to form boroxines upon storage. Check the purity of your boronic acid. If necessary, purify it or use a freshly purchased batch.
3. Insufficiently Strong Base.- For some couplings, particularly with less reactive chlorides or for C-N couplings, a stronger base (e.g., K₃PO₄ or NaOtBu) is required to facilitate the transmetalation or deprotonation step.
Debromination (Hydrodehalogenation) 1. Catalyst/Ligand Choice.- Switch to Bulky Ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands accelerate reductive elimination, outcompeting the β-hydride elimination or protonolysis pathways that lead to debromination.[7]
2. Presence of Water/Protic Sources.- Ensure all reagents and solvents are rigorously dry, especially when using highly reactive catalyst systems.
Homocoupling of Coupling Partner 1. Reaction Conditions.- Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the homocoupling pathway. - Slower Addition: If using an organometallic reagent (e.g., Grignard, organozinc), adding it slowly to the reaction mixture can maintain a low concentration and suppress homocoupling.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: In a glovebox or under a nitrogen atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) to a reaction vial or flask.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), to create a 0.1 M solution with respect to the starting bromoindazole.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired coupled product.

References

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 17, 2026, from [Link]

  • ChemBK. (2024). 1-(5-Bromo-1H-indazol-3-yl)ethanone. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ResearchGate. (n.d.). NHC catalyzed N-1 acylation of indazole. Retrieved January 17, 2026, from [Link]

  • O'Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC. Retrieved January 17, 2026, from [Link]

  • Molecules. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Royal Society of Chemistry. (n.d.). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. Retrieved January 17, 2026, from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Diamine Ligands in Copper-Catalyzed Reactions. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. Retrieved January 17, 2026, from [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Ligand-promoted, copper nanoparticles catalyzed one-pot synthesis of substituted benzoxazoles from 2-bromoanilines and acyl chlorides. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. Retrieved January 17, 2026, from [Link]

  • IndiaMART. (n.d.). Medicine Grade 1-(5-Bromo-1h-Indazol-3-Yl) Ethanone. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1-(5-Bromo-1H-indazol-1-yl)ethanone: HPLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 1-(5-Bromo-1H-indazol-1-yl)ethanone, a versatile building block in medicinal chemistry, rigorous purity analysis is paramount. This guide provides an in-depth comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive purity profiling of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.

The Significance of Purity for this compound

This compound is a key intermediate whose structural integrity directly impacts the quality of the final API. Impurities, which can arise from the synthesis process (e.g., starting materials, by-products, intermediates) or degradation, can have unintended pharmacological or toxicological effects.[1][2] Therefore, a robust analytical method must not only quantify the main compound but also detect, identify, and quantify any potential impurities.

Based on a likely synthetic route starting from 5-bromo-1H-indazole and acetyl chloride, potential process-related impurities could include:

  • 5-Bromo-1H-indazole: Unreacted starting material.

  • Diacetylated indazole derivatives: Over-reaction products.

  • Positional isomers: Acylation at different positions on the indazole ring.

  • Residual reagents and solvents: Though typically monitored by other techniques like Gas Chromatography (GC), some may be detectable by HPLC or LC-MS.[1]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a widely adopted technique for the purity analysis of pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[3][4] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the non-polar nature of the analyte.

Experimental Protocol: RP-HPLC-UV

1. Rationale for Method Development:

  • Column Selection: A C18 column is selected for its versatility and proven performance in separating a wide range of non-polar to moderately polar compounds. The dimensions (e.g., 4.6 x 150 mm, 3.5 µm) offer a good balance between resolution and analysis time.

  • Mobile Phase: A gradient elution with acetonitrile and water is chosen to effectively separate compounds with varying polarities, from the potentially more polar unreacted starting material to the less polar main compound and by-products. The addition of a small amount of formic acid (0.1%) helps to improve peak shape and reproducibility by ensuring the consistent ionization state of the analytes.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm) provides good sensitivity for the parent compound and related chromophoric impurities.

2. Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18.1-22 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner.

  • Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][6]

Data Presentation: HPLC
CompoundRetention Time (min)Relative Retention TimeResolution
5-Bromo-1H-indazole5.20.58-
This compound 9.0 1.00 5.8
Impurity A (Isomer)9.81.092.1
Impurity B (Diacetylated)12.51.396.5

Illustrative Data

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Inject Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Report Purity Report (% Area) Integration->Report

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Deeper Insight

LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry.[2][7] This hyphenated technique is invaluable for impurity profiling as it provides molecular weight information, which is crucial for the identification of unknown impurities.[4] For a halogenated compound like this compound, the characteristic isotopic pattern of bromine provides a distinct signature for identification.[8][9]

Experimental Protocol: LC-MS

1. Rationale for Method Development:

  • Chromatography: The HPLC method developed previously can be directly coupled to a mass spectrometer, as the mobile phase is already MS-compatible (volatile buffer).

  • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and moderately polar compounds like the target analyte and its potential impurities, minimizing fragmentation in the source. Positive ion mode is chosen as the indazole nitrogen atoms are readily protonated.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used. A TOF analyzer provides high mass accuracy, aiding in the determination of elemental compositions for unknown impurities.

  • Detection: The mass spectrometer detects ions based on their mass-to-charge ratio (m/z). This allows for the selective detection of the target compound and its impurities, even if they co-elute chromatographically.

2. Step-by-Step Protocol:

  • Instrumentation: An LC-MS system, comprising an HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions: Same as the HPLC-UV method.

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 100-500

  • Sample Preparation: Same as the HPLC-UV method, but potentially at lower concentrations due to the higher sensitivity of MS detection.

Data Presentation: LC-MS
CompoundRetention Time (min)Observed m/z [M+H]⁺Expected Isotopic Pattern (⁷⁹Br/⁸¹Br)
5-Bromo-1H-indazole5.2196.9/198.9Present
This compound 9.0 238.9/240.9 Present
Impurity A (Isomer)9.8238.9/240.9Present
Impurity B (Diacetylated)12.5280.9/282.9Present

Illustrative Data

Visualization: LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter LC_Separation LC Separation Filter->LC_Separation Inject ESI_Source ESI Source (Ionization) LC_Separation->ESI_Source Mass_Analyzer Mass Analyzer (m/z) ESI_Source->Mass_Analyzer TIC Total Ion Chromatogram Mass_Analyzer->TIC Data EIC Extracted Ion Chromatogram TIC->EIC Mass_Spectra Mass Spectra Analysis EIC->Mass_Spectra

Caption: Workflow for LC-MS purity analysis.

Comparative Analysis: HPLC vs. LC-MS

FeatureHPLC-UVLC-MS
Specificity Relies on chromatographic separation. Co-eluting impurities with similar UV spectra can be missed.High specificity. Can distinguish between co-eluting compounds with different m/z values. Provides structural information.
Sensitivity Good, typically in the µg/mL (ppm) range.Excellent, often in the ng/mL (ppb) range or lower.[2]
Identification Based on retention time comparison with a reference standard. Cannot identify unknown impurities.Provides molecular weight information, aiding in the identification of unknown impurities. The bromine isotopic pattern is a key identifier.[8]
Quantitation Robust and reproducible for known impurities with reference standards. Area percent is commonly used for relative purity.Can be quantitative, but may require matrix-matched standards for high accuracy due to potential ion suppression effects.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires more specialized expertise.
Regulatory Acceptance Widely accepted for routine quality control and release testing.[6][10]Increasingly required for impurity identification and characterization during drug development.[1][7]

Conclusion and Recommendations

Both HPLC-UV and LC-MS are powerful techniques for the purity analysis of this compound, each with its distinct advantages.

  • HPLC-UV is an excellent choice for routine quality control where the impurity profile is well-characterized and reference standards are available. Its robustness, cost-effectiveness, and ease of use make it ideal for release testing and stability studies.[3][11]

  • LC-MS is indispensable during drug development and for investigational purposes . Its superior sensitivity and ability to provide molecular weight information are critical for the identification and structural elucidation of unknown impurities .[4][7] This is particularly important for ensuring the safety of new chemical entities.

For a comprehensive purity analysis strategy, a combined approach is often optimal. LC-MS can be used to initially identify and characterize all potential impurities. Subsequently, a validated HPLC-UV method can be implemented for routine quality control, using the information gained from the LC-MS analysis to ensure that all relevant impurities are adequately separated and controlled. This integrated approach ensures the highest level of scientific integrity and regulatory compliance in the development of pharmaceuticals containing this compound.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Auriga Research. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • ResearchGate. APPLICATION OF LIQUID CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY IN THE IMPURITY PROFILING OF DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • IJRPR. IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Wiley Online Library. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]

  • ResearchGate. LCMS-guided detection of halogenated natural compounds. [Link]

  • PubMed. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • SIELC Technologies. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ResearchGate. Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]

  • Hindawi. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]

  • ResearchGate. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi | Request PDF. [Link]

  • ResearchGate. Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others | Request PDF. [Link]

  • IndiaMART. Medicine Grade 1-(5-Bromo-1h-Indazol-3-Yl) Ethanone. [Link]

  • ChemUniverse. Order : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. [Link]

Sources

A Comparative Guide to the Biological Activity of 1-(5-Bromo-1H-indazol-1-yl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a bicyclic heterocyclic aromatic organic compound that has garnered significant attention in medicinal chemistry, often being classified as a "privileged structure." This is due to its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets with high affinity.[1][2] Its structural resemblance to purine bases allows it to function as a bioisostere for native ligands in various enzymes and receptors, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5]

This guide focuses on 1-(5-Bromo-1H-indazol-1-yl)ethanone, a key synthetic intermediate, and provides a comparative analysis of its biological activities alongside its structurally related analogs. The presence of the ethanone group at the N-1 position and the bromine atom at the C-5 position are critical features. The bromine atom not only influences the molecule's physicochemical properties, such as lipophilicity, but also serves as a crucial synthetic handle for generating diverse chemical libraries via metal-catalyzed cross-coupling reactions.[6] This allows for systematic exploration of the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.

This document will delve into the comparative biological profiles of these compounds, supported by experimental data, and provide detailed protocols for their evaluation.

Comparative Analysis of Biological Activities

The derivatization of the indazole core, particularly with a bromo-substituent, has led to the discovery of compounds with significant therapeutic potential across several disease areas.

Antimicrobial and Antiprotozoal Activity

The indazole framework is a common feature in many antimicrobial agents.[2] Analogs of bromo-indazoles have demonstrated potent activity against bacteria, fungi, and protozoa.

Key Findings:

  • Antibacterial: A series of novel 4-bromo-1H-indazole derivatives were identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial bacterial cell division protein.[7] Notably, some of these analogs showed potent activity against penicillin-resistant Staphylococcus aureus and Streptococcus pyogenes.[7]

  • Antifungal: Studies on 2,3-diphenyl-2H-indazole derivatives revealed significant growth inhibition against Candida albicans and Candida glabrata, with activity observed in the low millimolar range.[1]

  • Antiprotozoal: Various 2-phenyl-2H-indazole derivatives have shown potent activity against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, in many cases proving more potent than the standard drug, metronidazole.[1]

Comparative Data: Antimicrobial Activity

Compound Class Organism Activity Metric Result Reference
2,3-Diphenyl-2H-indazole (Cmpd 18) C. albicans Inhibition Halo 10 mm [1]
2,3-Diphenyl-2H-indazole (Cmpd 23) C. albicans Inhibition Halo 13 mm [1]
2,3-Diphenyl-2H-indazole (Cmpd 18) G. intestinalis IC50 12.8x more active than Metronidazole [1]
4-Bromo-1H-indazole analog (Cmpd 9) S. pyogenes PS MIC 4 µg/mL [7]

| 4-Bromo-1H-indazole analog (Cmpd 18) | Penicillin-resistant S. aureus | Activity | 256x more potent than 3-MBA |[7] |

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and indazole derivatives have emerged as promising anti-inflammatory agents, often through the inhibition of key inflammatory mediators.

Key Findings:

  • COX-2 Inhibition: Certain 2H-indazole derivatives have been shown to be effective in vitro inhibitors of human cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory pathway.[1]

  • Cytokine Inhibition: The anti-inflammatory effects are also mediated by the dose-dependent inhibition of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[4]

  • In Vivo Efficacy: In animal models, indazole and its derivatives significantly inhibited carrageenan-induced hind paw edema, a classic model of acute inflammation.[4][8]

Comparative Data: Anti-inflammatory Activity (IC50)

Compound Target IC50 Value Reference
Indazole IL-1β 120.59 µM [4]
6-Nitroindazole IL-1β 100.75 µM [4]
Indazole TNF-α 220.11 µM [4]
5-Aminoindazole TNF-α 230.19 µM [4]
Dexamethasone (Standard) IL-1β 102.23 µM [4]

| Dexamethasone (Standard) | TNF-α | 31.67 µM |[4] |

Anticancer Activity

The indazole scaffold is present in several FDA-approved small-molecule kinase inhibitors used in oncology, such as Pazopanib and Axitinib.[9] Research into novel indazole analogs continues to yield potent anticancer agents.

Key Findings:

  • Kinase Inhibition: Indazole derivatives have been developed as potent inhibitors of various kinases implicated in cancer progression, including Polo-like kinase 4 (PLK4), Fibroblast growth factor receptors (FGFRs), and extracellular signal-regulated kinase (ERK).[10][11][12] Some PLK4 inhibitors exhibit exceptional potency with IC50 values in the sub-nanomolar range.[11]

  • Antiproliferative Activity: Analogs have demonstrated potent growth-inhibitory activity against a range of cancer cell lines, including breast (4T1, MCF-7), lung (A549), and liver (HepG2) cancer.[3][9]

  • Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[3] Furthermore, these compounds can disrupt the mitochondrial membrane potential and inhibit cancer cell migration and invasion.[3]

Comparative Data: Anticancer Activity (IC50)

Compound Class/ID Target/Cell Line IC50 Value Reference
Indazole Derivative (2f) 4T1 (Breast Cancer) 0.23 µM [3]
Indazole Derivative (K22) PLK4 (Kinase) 0.1 nM [11]
Indazole Derivative (K22) MCF-7 (Breast Cancer) 1.3 µM [11]
Indazole Derivative (C05) PLK4 (Kinase) < 0.1 nM [13]
Indazole Derivative (C05) IMR-32 (Neuroblastoma) 0.948 µM [13]

| Indazole Derivative (107) | EGFR (L858R/T790M) | 0.07 µM |[10] |

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.

  • Role of the Bromo Substituent: The bromine atom at the C-5 position, as in the parent compound, is a key feature. It enhances lipophilicity, potentially improving membrane permeability, and can participate in halogen bonding with target proteins, thereby increasing binding affinity.[6] Crucially, it provides a reactive site for introducing a wide variety of substituents via cross-coupling reactions, enabling extensive SAR exploration.[6][14]

  • N-1 vs. N-2 Substitution: The biological profile of indazoles can differ significantly depending on the point of substitution. For instance, N-1 substituted indazoles have been developed as potent kinase inhibitors[11], while N-2 substituted analogs have shown strong antimicrobial and anti-inflammatory properties.[1]

  • Impact of the Ethanone Group: The ethanone moiety at the N-1 position is a versatile functional group. It can be reduced to a secondary alcohol for further derivatization or serve as a precursor for synthesizing more complex heterocyclic systems fused to the indazole ring.[6]

  • Substituents on Appended Rings: For analogs containing additional aromatic rings (e.g., phenyl groups), substituents on these rings play a critical role. Electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) can modulate the electronic properties and steric profile of the entire molecule, fine-tuning its interaction with the biological target.[1][5]

Experimental Methodologies and Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key biological assays.

Diagram: General Synthetic Pathway for Analog Generation

G cluster_0 Modification at C-5 (Br) cluster_1 Modification of Ethanone Group parent This compound suzuki Suzuki Coupling (Aryl Boronic Acids) parent->suzuki Pd Catalyst buchwald Buchwald-Hartwig (Amines) parent->buchwald Pd Catalyst reduction Reduction (e.g., NaBH4) parent->reduction condensation Condensation (e.g., with Hydrazines) parent->condensation analogs_c5 C-5 Aryl/Amino Analogs suzuki->analogs_c5 buchwald->analogs_c5 analogs_n1 N-1 Alcohol/Heterocycle Analogs reduction->analogs_n1 condensation->analogs_n1

Caption: Synthetic routes for analog diversification from the core scaffold.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay assesses the effect of compounds on the metabolic activity of cell lines, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) in the cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 2: In Vitro Enzyme Inhibition (General Kinase Assay)

This protocol provides a framework for assessing the inhibitory activity of compounds against a specific protein kinase (e.g., PLK4).

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. Inhibition is determined by the reduction in phosphorylation in the presence of the test compound.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the specific peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP or using fluorescence-based methods).

  • Compound Addition: Add the test indazole analogs at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Enzyme Addition: Initiate the reaction by adding the purified kinase enzyme (e.g., PLK4) to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution).

  • Quantification:

    • Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unreacted ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Luminescence/Fluorescence: Use a commercial kit (e.g., ADP-Glo™, LanthaScreen™) that measures ADP production or uses FRET-based detection, and read the signal on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Diagram: General Workflow for Biological Screening

G cluster_primary Primary Screening (In Vitro) cluster_secondary Secondary Screening (Cell-Based) cluster_tertiary In Vivo Evaluation start Synthesized Indazole Analogs enz_assay Enzyme Inhibition Assays (e.g., Kinase, COX) start->enz_assay High-Throughput anti_assay Antimicrobial Assays (MIC Determination) start->anti_assay High-Throughput cyto_assay Cytotoxicity Assays (MTT on Cancer Lines) start->cyto_assay High-Throughput apoptosis Apoptosis & Cell Cycle Analysis enz_assay->apoptosis Hit Confirmation anti_assay->apoptosis Hit Confirmation cyto_assay->apoptosis Hit Confirmation migration Cell Migration / Invasion Assays apoptosis->migration cytokine Cytokine Release Assays (ELISA) migration->cytokine animal_model Animal Models of Disease (e.g., Xenograft, Inflammation) cytokine->animal_model Candidate Selection pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) animal_model->pk_pd lead_opt Lead Optimization pk_pd->lead_opt

Sources

A Researcher's Guide to Differentiating 1-(5-Bromo-1H-indazol-1-yl)ethanone Isomers: A Spectroscopic Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, celebrated for its versatile biological activities and its role as a bioisostere for native structures like indole.[1][2][3] However, the inherent tautomerism of the indazole ring system presents a critical challenge: the formation of N-1 and N-2 substituted regioisomers.[3][4] The precise location of an alkyl or acyl group can profoundly impact a molecule's pharmacological profile, receptor binding affinity, and metabolic stability. Consequently, the unambiguous structural elucidation of these isomers is not merely an academic exercise but a cornerstone of robust drug discovery and intellectual property protection.

This guide provides an in-depth, objective comparison of the N-1 and N-2 isomers of 1-(5-Bromo-1H-indazol-1-yl)ethanone, a key intermediate in pharmaceutical synthesis. We will dissect the nuances of their synthesis and separation, followed by a detailed comparative analysis of their spectroscopic signatures using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Every protocol and interpretation is grounded in established chemical principles to provide a self-validating framework for researchers in the field.

Synthesis and Isomeric Separation: Controlling Regioselectivity

The N-acetylation of 5-bromo-1H-indazole typically yields a mixture of the N-1 and N-2 isomers. The ratio of these products is highly dependent on the reaction conditions. Generally, the N-1 isomer represents the thermodynamically more stable product, while the N-2 isomer can be favored under conditions of kinetic control.[4][5][6] Factors such as the choice of base, solvent, and temperature play a pivotal role in directing the regiochemical outcome.[4]

Synthesis_Workflow Indazole 5-Bromo-1H-indazole Reagents Acetic Anhydride / Pyridine Mixture Mixture of N-1 and N-2 Isomers Reagents->Mixture N-Acetylation Separation Silica Gel Column Chromatography Mixture->Separation Separation Isomer1 Isomer 1: This compound Separation->Isomer1 Isomer2 Isomer 2: 2-(5-Bromo-2H-indazol-1-yl)ethanone Separation->Isomer2 Analysis Spectroscopic Analysis Isomer1->Analysis Isomer2->Analysis

Caption: Experimental workflow for synthesis and separation.

Experimental Protocol: N-Acetylation of 5-Bromo-1H-indazole
  • Dissolution: Dissolve 5-bromo-1H-indazole (1.0 eq) in a suitable solvent such as pyridine or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Acylation: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise with continuous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude mixture of isomers is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-1 and N-2 isomers.

Spectroscopic Comparison: Identifying the Isomers

The definitive differentiation between the N-1 and N-2 acetylated isomers relies on a multi-faceted spectroscopic analysis. NMR spectroscopy, in particular, offers the most diagnostic information.[7]

¹H NMR Spectroscopy: The Power of Anisotropic Effects

The chemical shifts of the protons on the indazole core are exquisitely sensitive to the location of the acetyl group. The magnetic anisotropy of the carbonyl group and the lone pair of electrons on the non-acetylated nitrogen atom create distinct electronic environments for the aromatic protons.[7]

The most telling diagnostic signals are those for protons H7 and H3.

  • For the N-1 isomer , the H7 proton is situated in close proximity to the deshielding cone of the N-1 acetyl carbonyl group. This results in a significant downfield shift, often beyond 8.0 ppm.

  • For the N-2 isomer , the H7 proton is deshielded by the lone pair on N-1, while the H3 proton is noticeably shielded (shifted upfield) compared to its counterpart in the N-1 isomer.[7]

Proton Assignment This compound (N-1) 2-(5-Bromo-2H-indazol-1-yl)ethanone (N-2) Key Differentiator
CH₃ (s) ~ δ 2.80 ppm~ δ 2.50 ppmN-1 acetyl is more deshielded.
H3 (s) ~ δ 8.25 ppm~ δ 8.10 ppmH3 is shielded in the N-2 isomer.
H4 (d) ~ δ 7.70 ppm~ δ 7.60 ppmMinor difference.
H6 (dd) ~ δ 7.55 ppm~ δ 7.45 ppmMinor difference.
H7 (d) ~ δ 8.15 ppm ~ δ 7.80 ppm Significant downfield shift in N-1 isomer.

Table 1: Comparative ¹H NMR data (hypothetical values in CDCl₃) for the isomers of this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Complementing the ¹H NMR data, ¹³C NMR provides unambiguous confirmation of the substitution pattern. The chemical shifts of the pyrazole ring carbons, particularly C3 and C7a, are highly diagnostic.[8][9] The different electronic distribution in the benzenoid (N-1) versus the quinonoid (N-2) form of the indazole ring leads to characteristic shifts.[7]

Carbon Assignment This compound (N-1) 2-(5-Bromo-2H-indazol-1-yl)ethanone (N-2) Key Differentiator
CH₃ ~ δ 22 ppm~ δ 21 ppmMinor difference.
C=O ~ δ 169 ppm~ δ 168 ppmMinor difference.
C3 ~ δ 135 ppm ~ δ 123 ppm C3 is significantly shielded in N-2 isomer.
C3a ~ δ 122 ppm~ δ 125 ppmShifted downfield in N-2 isomer.
C5 ~ δ 116 ppm~ δ 117 ppmSite of bromine substitution.
C7a ~ δ 140 ppm~ δ 145 ppmShifted downfield in N-2 isomer.

Table 2: Comparative ¹³C NMR data (hypothetical values in CDCl₃) highlighting the diagnostic shifts for isomer identification.

Spectroscopic_Fingerprints cluster_N1 N-1 Isomer cluster_N2 N-2 Isomer N1_Struct Structure: 1-acetyl-5-bromo-1H-indazole N1_H_NMR ¹H NMR: H7 is strongly deshielded (δ > 8.0 ppm) N1_C_NMR ¹³C NMR: C3 is downfield (δ ≈ 135 ppm) N2_Struct Structure: 2-acetyl-5-bromo-2H-indazole N2_H_NMR ¹H NMR: H7 is less deshielded (δ < 8.0 ppm) N2_C_NMR ¹³C NMR: C3 is upfield (δ ≈ 123 ppm)

Caption: Key diagnostic NMR features for each isomer.

Infrared (IR) Spectroscopy: The Carbonyl Stretch

IR spectroscopy provides valuable information about the functional groups present. For N-acetylated indazoles, the key diagnostic absorption is the carbonyl (C=O) stretching vibration. The electronic character of the amide bond differs between the N-1 and N-2 isomers, which can lead to a discernible difference in the C=O stretching frequency. The N-1 isomer, with its acetyl group attached to a more "pyrrole-like" nitrogen, may exhibit a slightly different carbonyl absorption compared to the N-2 isomer, where the nitrogen is more "pyridine-like".

Vibrational Mode This compound (N-1) 2-(5-Bromo-2H-indazol-1-yl)ethanone (N-2)
C=O Stretch (Amide) ~ 1715-1725 cm⁻¹~ 1720-1730 cm⁻¹
C=N Stretch ~ 1620 cm⁻¹~ 1625 cm⁻¹
Aromatic C=C Stretch ~ 1500-1600 cm⁻¹~ 1500-1600 cm⁻¹
C-Br Stretch ~ 550-650 cm⁻¹~ 550-650 cm⁻¹

Table 3: Characteristic IR absorption frequencies (cm⁻¹).

While the differences can be subtle, when combined with NMR data, they contribute to the overall structural proof.

Mass Spectrometry (MS): Isotopic Patterns and Fragmentation

Mass spectrometry confirms the molecular weight and elemental composition. Both isomers will exhibit an identical molecular mass. The most striking feature in the mass spectrum will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10][11] This results in a characteristic pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity.

While the molecular ions are identical, the fragmentation patterns upon electron ionization (EI) may show minor differences, reflecting the relative stability of the bonds in each isomer. A common fragmentation pathway is the loss of a ketene molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO·, 43 Da).

Ion (m/z) Identity Expected Relative Intensity Notes
238 / 240 [C₉H₇⁷⁹BrN₂O]⁺ / [C₉H₇⁸¹BrN₂O]⁺~ 1:1Molecular Ion Pair (M⁺, M+2⁺)
196 / 198 [M - CH₂CO]⁺~ 1:1Loss of ketene.
195 / 197 [M - CH₃CO]⁺~ 1:1Loss of acetyl radical.
116 [C₇H₅N₂]⁺-Loss of Br and CH₃CO.

Table 4: Predicted key fragments in the mass spectrum of this compound isomers.

Conclusion

The unambiguous assignment of the N-1 and N-2 isomers of substituted indazoles is a critical step in chemical research and drug development. While synthesis often produces a mixture of this compound and its N-2 counterpart, a systematic application of spectroscopic techniques provides a robust and reliable method for their differentiation. Specifically, the pronounced downfield chemical shift of the H7 proton in the ¹H NMR spectrum and the significant upfield shift of the C3 carbon in the ¹³C NMR spectrum serve as definitive fingerprints for the N-1 and N-2 isomers, respectively. By integrating data from NMR, IR, and MS, researchers can confidently assign the correct structure, ensuring the integrity and reproducibility of their scientific findings.

References

  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-1H-indazole. Available at: [Link]

  • Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen. Available at: [Link]

  • Silva, A. M. G., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Tariq, M. I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Schön, T. B., et al. (2022). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Researcher.Life. (n.d.). Indazoles Chemistry and Biological Activities. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Elguero, J., et al. (2004). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. Chemical Physics Letters. Available at: [Link]

  • Union College. (n.d.). Investigation into the synthesis of Indazole. Available at: [Link]

  • Semantic Scholar. (n.d.). An infrared spectroscopic study of protonated and cationic indazole. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR of indazoles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel N1 and N2 Indazole Derivatives. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Dergipark. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Available at: [Link]

  • PubMed. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Available at: [Link]

  • ResearchGate. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. Available at: [Link]

  • Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • Pulp and Paper Technology. (n.d.). Application of Infrared Spectroscopy to Analyze the Degree of Substitution in Acetylated Wood Powder. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(5-Bromo-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(5-Bromo-1H-indazol-1-yl)ethanone, a key building block in the synthesis of various biologically active indazole derivatives, requires robust analytical methods to ensure quality, consistency, and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound, offering insights into the experimental rationale and performance data to aid researchers in selecting the most appropriate technique for their specific needs.

The principles of analytical method validation are rooted in the guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which ensures that an analytical procedure is fit for its intended purpose.[1][2][3][4] This guide will compare three principal chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The Importance of Method Validation

Before delving into the specific methods, it is crucial to understand the core parameters of analytical method validation.[5][6][7] These parameters provide a framework for assessing the reliability and performance of an analytical method.[8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is contingent on several factors, including the nature of the analyte, the required sensitivity, the complexity of the sample matrix, and the intended application of the data. For this compound, both liquid and gas chromatography approaches are viable, each with distinct advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. The indazole ring system and the acetophenone moiety confer strong UV absorbance, making this a suitable detection method.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by acquiring the UV spectrum of the analyte; likely in the range of 254-300 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and diluted to fall within the calibrated linear range.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Autosampler Injection Filtration->Autosampler Vial Transfer Column C18 Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Peak Integration Detector->Chromatogram Signal Output Calibration Calibration Curve Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix SPE Solid Phase Extraction Sample->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution UPLC UPLC Separation Reconstitution->UPLC Injection ESI Electrospray Ionization UPLC->ESI MSMS MRM Detection ESI->MSMS Chromatogram Peak Integration MSMS->Chromatogram Signal Output Calibration Calibration Curve Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Volatile Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization GC_Inlet Vaporization Derivatization->GC_Inlet Injection GC_Column Capillary Column Separation GC_Inlet->GC_Column EI_Source Electron Ionization GC_Column->EI_Source MS_Detector Mass Detection (SIM) EI_Source->MS_Detector Chromatogram Peak Integration MS_Detector->Chromatogram Signal Output Calibration Calibration Curve Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Sources

Comparative study of different synthetic routes to 1-(5-Bromo-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Bromo-1H-indazol-1-yl)ethanone is a key building block in medicinal chemistry and drug discovery, serving as a versatile precursor for a wide range of pharmacologically active compounds. The indazole scaffold is a privileged structure, and the presence of a bromine atom at the 5-position provides a valuable synthetic handle for further diversification through cross-coupling reactions. The N-acetyl group at the 1-position modulates the electronic properties of the indazole ring and can influence its biological activity. This guide provides a comparative analysis of two primary synthetic routes to this important intermediate, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in selecting the most suitable method for their needs.

Route 1: Direct N-Acetylation of 5-Bromo-1H-indazole

This is the most straightforward and convergent approach, involving the direct acetylation of the commercially available or readily synthesized 5-bromo-1H-indazole. The reaction is typically highly regioselective for the N-1 position, which is the thermodynamically more stable isomer.[1][2]

Reaction Scheme

start 5-Bromo-1H-indazole reagents + Acetic Anhydride (or Acetyl Chloride) Pyridine (or other base) product This compound reagents->product

Caption: General scheme for the direct N-acetylation of 5-bromo-1H-indazole.

Experimental Protocol

The following protocol is a standard procedure for the N-acetylation of N-heterocycles and is readily applicable to 5-bromo-1H-indazole.[3]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-1H-indazole (1.0 eq.) in anhydrous pyridine (5-10 mL per gram of indazole).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.2-1.5 eq.) to the cooled solution with continuous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water or methanol.

  • Work-up: Remove the pyridine under reduced pressure. To the residue, add ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to afford the pure this compound.

Mechanistic Insights

The N-acetylation of indazole in the presence of a base like pyridine proceeds through a nucleophilic acyl substitution mechanism.

cluster_0 Mechanism of N-Acetylation Indazole 5-Bromo-1H-indazole Indazolide 5-Bromo-1H-indazolide anion Indazole->Indazolide Pyridine (deprotonation) Tetrahedral_Intermediate Tetrahedral Intermediate Indazolide->Tetrahedral_Intermediate Nucleophilic attack on carbonyl Ac2O Acetic Anhydride Ac2O->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Collapse of intermediate Acetate Acetate Tetrahedral_Intermediate->Acetate Loss of leaving group

Caption: Proposed mechanism for the N-acetylation of 5-bromo-1H-indazole.

Pyridine serves a dual role: it acts as a base to deprotonate the indazole, increasing its nucleophilicity, and it can also activate the acetic anhydride by forming a more reactive N-acetylpyridinium intermediate. The indazolide anion then attacks the carbonyl carbon of the activated acetylating agent, forming a tetrahedral intermediate which subsequently collapses to yield the N-acetylated product and an acetate leaving group.

Route 2: Indazole Ring Formation from an N-Acetylated Precursor

This approach involves the construction of the indazole ring from an appropriately substituted aniline that has been acetylated in a prior or in-situ step. A common method is the Jacobson-Hugershoff synthesis.[4][5]

Reaction Scheme

start 4-Bromo-2-methylaniline step1 1. Acetylation (Ac₂O) 2. Diazotization (e.g., isoamyl nitrite) 3. Cyclization product This compound step1->product

Caption: Synthesis of this compound via the Jacobson-Hugershoff reaction.

Experimental Protocol

This protocol is adapted from a procedure for the synthesis of 5-bromo-1H-indazole, which can be modified to favor the isolation of the N-acetylated product.[5]

  • Acetylation: In a flask, dissolve 4-bromo-2-methylaniline (1.0 eq.) in chloroform. Add acetic anhydride (1.1 eq.) and stir for 30-60 minutes at room temperature.

  • Addition of Reagents: To the solution of the acetylated aniline, add potassium acetate (0.5 eq.) followed by the slow addition of isoamyl nitrite (1.5 eq.).

  • Cyclization: Heat the reaction mixture to reflux (around 60-70 °C) and maintain for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be taken up in a suitable organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, this compound, is then purified by silica gel column chromatography.

Note: The original procedure aims for the de-acetylated product and includes a subsequent hydrolysis step. To isolate the N-acetylated target, this final hydrolysis step should be omitted.

Mechanistic Insights

The Jacobson-Hugershoff synthesis involves the intramolecular cyclization of a diazotized N-acyl-o-toluidine.

cluster_1 Mechanism of Jacobson-Hugershoff Synthesis Aniline N-acetyl-4-bromo-2-methylaniline Diazonium Diazonium ion intermediate Aniline->Diazonium Isoamyl nitrite, acid Cyclized_Intermediate Cyclized intermediate Diazonium->Cyclized_Intermediate Intramolecular cyclization Product This compound Cyclized_Intermediate->Product Proton loss & aromatization

Caption: Simplified mechanism of the Jacobson-Hugershoff indazole synthesis.

The reaction is initiated by the diazotization of the amino group of the N-acetylated aniline derivative by isoamyl nitrite in the presence of an acid source (acetic acid from the acetylation step or added). The resulting diazonium species then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by rearomatization through the loss of a proton to form the indazole ring.

Comparative Analysis

FeatureRoute 1: Direct N-AcetylationRoute 2: Indazole Ring Formation
Starting Material 5-Bromo-1H-indazole4-Bromo-2-methylaniline
Number of Steps 11 (one-pot) or 2 (stepwise)
Reagents Acetic anhydride/acetyl chloride, pyridineAcetic anhydride, isoamyl nitrite, potassium acetate
Yield Generally high (can exceed 90%)Moderate to good (reported yields for similar reactions are variable)[6]
Scalability Generally straightforward to scale up.[7]Can be scalable, but may require careful control of diazotization step.
Purification Recrystallization or column chromatographyColumn chromatography often required
Advantages - High yielding and regioselective- Simple procedure- Convergent synthesis- Utilizes a cheaper starting material- Can be performed as a one-pot reaction
Disadvantages - Starting material is more expensive- Potentially lower yields- Diazotization step can have safety concerns

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound.

Route 1 (Direct N-Acetylation) is the recommended method for most laboratory-scale syntheses, particularly when high purity and yield are paramount. Its simplicity, high regioselectivity, and straightforward work-up make it an efficient and reliable choice, provided the starting material, 5-bromo-1H-indazole, is readily available.

Route 2 (Indazole Ring Formation) presents a more cost-effective option for large-scale production due to the lower cost of the starting 4-bromo-2-methylaniline. However, this route may require more extensive optimization to achieve high yields and purity. The handling of the diazotization step also necessitates careful safety considerations, especially on a larger scale.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, cost considerations, and available starting materials.

References

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing. (2024-02-20). [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. (2021-08-02). [Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. ACS Publications. (2019-01-09). [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry. Reddit. (2021-02-16). [Link]

  • Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. [Link]

  • NHC catalyzed N‐1 acylation of indazole. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • indazole. Organic Syntheses Procedure. [Link]

  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). (2021-10-06). [Link]

  • 1-(5-Bromo-1H-indazol-3-yl)ethanone. ChemBK. (2024-04-09). [Link]

  • N-Terminus Acetylation Protocol. CDN. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. [Link]

  • Studies on Acetylation of Indoles. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. (2021-04-27). [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 1-(5-Bromo-1H-indazol-1-yl)ethanone Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of transforming a promising chemical scaffold into a selective therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding and optimizing the selectivity of a compound for its intended target. The 1-(5-Bromo-1H-indazol-1-yl)ethanone core represents a versatile scaffold for the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] However, the highly conserved nature of the ATP-binding site across the human kinome makes achieving selectivity a formidable task.[2][3][4] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6] Therefore, a rigorous and comprehensive cross-reactivity profiling campaign is not just a regulatory requirement but a fundamental necessity for advancing a drug candidate.

This guide provides an in-depth comparison of methodologies for the cross-reactivity profiling of novel kinase inhibitors, using derivatives of the this compound scaffold as a case study. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and illustrate how to interpret and present the resulting data to make informed decisions in a drug discovery program.

The Rationale for Kinase Inhibitor Selectivity Profiling

Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Small molecule inhibitors targeting the ATP-binding site of kinases have proven to be a successful therapeutic strategy.[8] However, the structural similarity among the ATP-binding sites of the more than 500 kinases in the human kinome presents a significant challenge for achieving inhibitor selectivity.[4]

A lack of selectivity can lead to off-target effects, potentially causing toxicity and limiting the therapeutic window of a drug.[3] Conversely, in some instances, targeting multiple kinases can be advantageous, leading to a more potent therapeutic effect through what is known as polypharmacology.[9][10] A comprehensive understanding of a compound's selectivity profile is therefore essential to:

  • Identify potential on- and off-targets: This knowledge is crucial for interpreting cellular and in vivo activity.

  • Guide structure-activity relationship (SAR) studies: Selectivity data allows medicinal chemists to rationally design more selective compounds.[11][12]

  • De-risk potential toxicities: Early identification of off-target activities can help in predicting and mitigating potential adverse effects.

  • Uncover novel therapeutic opportunities: Cross-reactivity data may reveal unexpected therapeutic applications for a compound.

Methodologies for Cross-Reactivity Profiling

A multi-tiered approach is often the most effective strategy for assessing kinase inhibitor selectivity.[13] This typically involves an initial broad screen against a large panel of kinases, followed by more detailed dose-response studies on the identified hits.

Tier 1: Large-Scale Kinase Panel Screening

The initial step involves screening the test compounds at a single, high concentration (e.g., 1 or 10 µM) against a large, representative panel of kinases. This provides a broad overview of the compound's selectivity.

Experimental Workflow: Kinase Panel Screening

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Detection cluster_3 Data Analysis Compound Test Compound (e.g., 10 mM DMSO stock) Dilution Serial Dilution to working concentration Compound->Dilution AddCompound Add Diluted Compound Dilution->AddCompound Plate 384-well Assay Plate Plate->AddCompound Kinase Dispense Kinase Panel Kinase->Plate Substrate Dispense Substrate/ATP Substrate->Plate Incubate Incubate at RT AddCompound->Incubate Detection Add Detection Reagent (e.g., ADP-Glo) Incubate->Detection Read Read Luminescence Detection->Read RawData Raw Luminescence Data Read->RawData Normalization Normalize to Controls (% Inhibition) RawData->Normalization HitID Hit Identification (Inhibition > Threshold) Normalization->HitID G cluster_0 Compound Preparation cluster_1 Assay cluster_2 Data Analysis Stock Compound Stock (10 mM in DMSO) SerialDilution 10-point Serial Dilution Stock->SerialDilution Assay Perform Kinase Assay (as in Tier 1) SerialDilution->Assay Plot Plot % Inhibition vs. [Compound] Assay->Plot Fit Non-linear Regression (sigmoidal dose-response) Plot->Fit IC50 Determine IC₅₀ Value Fit->IC50

Caption: Workflow for IC₅₀ determination of hit compounds.

Data Presentation and Interpretation

The results of the cross-reactivity profiling should be presented in a clear and concise manner to facilitate comparison between different derivatives.

Table 1: Hypothetical Kinase Selectivity Data for this compound Derivatives

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)Selectivity Score (S₁₀)
Parent Scaffold 502501,2000.05
Derivative A 255,000>10,0000.01
Derivative B 751508000.10
Derivative C 15305000.25

The Selectivity Score (S₁₀) is calculated as the number of kinases inhibited by more than 90% at a 1 µM concentration divided by the total number of kinases tested.

  • Derivative A shows a significant improvement in both potency against the target kinase and selectivity against the tested off-targets compared to the parent scaffold.

  • Derivative B demonstrates reduced potency and selectivity.

  • Derivative C is the most potent derivative but exhibits poor selectivity, inhibiting multiple off-target kinases with high affinity.

Cellular Target Engagement and Selectivity

While biochemical assays are essential for determining direct enzymatic inhibition, they do not always reflect a compound's activity in a cellular context. [9]Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly impact a compound's apparent potency and selectivity. Therefore, it is crucial to validate biochemical findings with cell-based assays.

Protocol: Western Blotting for Phospho-Substrate Inhibition

  • Cell Culture and Treatment: Plate cells known to have an active signaling pathway downstream of the target kinase. Treat the cells with a dose-range of the this compound derivatives for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH). Determine the cellular IC₅₀ for the inhibition of substrate phosphorylation.

Comparative Analysis and Decision Making

The ultimate goal of cross-reactivity profiling is to guide the selection of the most promising lead candidates for further development. By integrating the biochemical and cellular data, a comprehensive picture of each derivative's selectivity profile can be constructed.

Key Considerations for Candidate Selection:

  • Potency on the primary target: The compound must inhibit the intended target with sufficient potency to achieve a therapeutic effect.

  • Selectivity window: A significant window between the on-target and off-target potencies is desirable to minimize the risk of toxicity. A 100-fold selectivity is often considered a good starting point.

  • Cellular activity: The compound must be able to penetrate the cell membrane and engage its target in a physiological environment.

  • Structure-activity relationship (SAR): The selectivity data should align with the SAR, providing a rationale for the observed differences between derivatives and guiding future optimization efforts.

Conclusion

The cross-reactivity profiling of this compound derivatives, or any novel chemical series, is a critical and multifaceted process in drug discovery. A systematic, tiered approach that combines broad kinase panel screening with detailed IC₅₀ determinations and cellular validation assays provides the most comprehensive and reliable data for decision-making. By understanding the nuances of these experimental methodologies and the interpretation of the resulting data, researchers can more effectively navigate the path from a promising chemical scaffold to a selective and potentially life-saving therapeutic.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Gaji, M. K., Wani, A. K., & Gacche, R. N. (2021). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Scientific Reports, 11(1), 1-15. [Link]

  • Hu, Y., & Bajorath, J. (2013). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 53(5), 1051-1060. [Link]

  • Wang, L., Zhang, S., Liu, Y., Zhang, Y., & Liu, J. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). European Journal of Medicinal Chemistry, 143, 137-147. [Link]

  • Yamanishi, Y., Pauwels, E., & Kotera, M. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling, 52(4), 1051-1060. [Link]

  • Hu, Y., & Bajorath, J. (2013). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 53(5), 1051-1060. [Link]

  • Cheng, F., & Meroueh, S. O. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1365-1378. [Link]

  • Cerezo-Guisado, M. I., et al. (2017). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Scientific Reports, 7, 43778. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Kaur, M., & Singh, M. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 12(7), 1099-1125. [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 160(5), 1089-1100. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(11), 904-908. [Link]

  • Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]

  • Johnson, J. L. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS chemical biology, 11(8), 2061-2068. [Link]

  • Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & medicinal chemistry letters, 17(15), 4272-4277. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]

  • Cheng, F., & Meroueh, S. O. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1365-1378. [Link]

Sources

A Comparative Guide to the Efficacy of 1-(5-Bromo-1H-indazol-1-yl)ethanone-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1H-indazole scaffold represents a privileged structure in the pursuit of potent and selective kinase inhibitors. Its inherent drug-like properties and synthetic tractability have led to the development of numerous clinically approved and investigational drugs.[1][2][3] This guide provides an in-depth, objective comparison of the efficacy of kinase inhibitors derived from the versatile starting material, 1-(5-Bromo-1H-indazol-1-yl)ethanone. We will benchmark a representative derivative against established multi-kinase inhibitors, Pazopanib and Axitinib, providing supporting experimental data and detailed methodologies to inform the rational design of next-generation therapeutics.

The strategic placement of the bromo and acetyl functionalities on the indazole core of this compound offers multiple avenues for chemical modification. The bromine atom can serve as a synthetic handle for cross-coupling reactions to introduce diverse aryl or alkyl groups, while the ethanone moiety can be readily transformed into various heterocyclic systems or functionalized to explore different binding interactions within the kinase active site.[4] This versatility allows for the generation of a vast chemical library with the potential to target a wide array of kinases.

Benchmarking Against Established Indazole-Containing Kinase Inhibitors

To contextualize the potential efficacy of inhibitors derived from this compound, we will compare a representative, hypothetical derivative, hereafter referred to as Compound X , with two FDA-approved drugs that also feature an indazole core: Pazopanib and Axitinib.

Pazopanib (Votrient®) is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1][5][6] Its mechanism of action is centered on the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and survival.[7]

Axitinib (Inlyta®) is another potent and selective inhibitor of VEGFRs 1, 2, and 3.[8][9] It exhibits high affinity for these receptors, leading to the suppression of tumor angiogenesis and growth.[10]

The following table summarizes the biochemical potency (IC50 values) of Pazopanib and Axitinib against a panel of relevant kinases, providing a benchmark for the desired and off-target activity of novel inhibitors.

Kinase TargetPazopanib IC50 (nM)Axitinib IC50 (nM)Compound X (Hypothetical) IC50 (nM)
VEGFR110[11]0.1[12]5
VEGFR230[11]0.2[12]15
VEGFR347[11]0.1-0.3[12]25
PDGFRβ84[13]1.6[12]150
c-Kit74[13]1.7[12]200
FGFR1140[11]->1000
c-Fms/CSF1R146[11]->1000

Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from multiple sources for comparative purposes. Compound X data is hypothetical, representing a potential profile of a selective VEGFR inhibitor derived from this compound.

Elucidating the Mechanism of Action: The VEGFR Signaling Pathway

The primary targets of many indazole-based kinase inhibitors are the Vascular Endothelial Growth Factor Receptors (VEGFRs). Understanding the VEGFR signaling pathway is crucial for interpreting the biological effects of these inhibitors.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR:f0 Binding & Dimerization PLCg PLCγ VEGFR:f2->PLCg Phosphorylation PI3K PI3K VEGFR:f2->PI3K Phosphorylation RAF RAF VEGFR:f2->RAF Activation Migration Cell Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR signaling pathway.

VEGF binding to its receptor (VEGFR) on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of the intracellular kinase domains.[14][15] This activation initiates multiple downstream signaling cascades, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, which ultimately promote cell proliferation, survival, migration, and vascular permeability.[16][17] Kinase inhibitors like those derived from this compound compete with ATP for binding to the kinase domain of VEGFR, thereby blocking its activation and inhibiting these downstream effects.

Experimental Protocols for Efficacy Benchmarking

To objectively compare the efficacy of novel inhibitors with established drugs, a series of standardized biochemical and cell-based assays are essential. The following protocols provide a framework for these evaluations.

Biochemical Kinase Inhibition Assay (HTRF®)

Homogeneous Time-Resolved Fluorescence (HTRF®) assays are a robust method for determining the in vitro potency of kinase inhibitors.[2][18]

HTRF_Workflow cluster_workflow HTRF Kinase Assay Workflow A 1. Dispense Inhibitor (e.g., Compound X) B 2. Add Kinase (e.g., VEGFR2) A->B C 3. Add Biotinylated Substrate & ATP to initiate reaction B->C D 4. Add Detection Reagents (Eu-Ab & SA-XL665) C->D E 5. Incubate & Measure TR-FRET Signal D->E

Caption: HTRF kinase assay workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., Compound X), Pazopanib, and Axitinib in an appropriate buffer containing DMSO.

    • Dilute the kinase (e.g., VEGFR2) and the biotinylated peptide substrate to their optimal concentrations in the assay buffer.

    • Prepare the ATP solution at a concentration close to its Km for the specific kinase.

    • Prepare the HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody (Eu-Ab) and streptavidin-conjugated XL665 (SA-XL655).

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the serially diluted inhibitors or vehicle control (DMSO) to the assay wells.

    • Add 4 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of the HTRF detection reagent mixture.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) using an HTRF-compatible plate reader.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[2][18][19]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed human umbilical vein endothelial cells (HUVECs) in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitors in the appropriate cell culture medium.

    • Remove the seeding medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitors.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Assay allows for the quantification of compound binding to a specific target protein within living cells.

NanoBRET_Assay cluster_NoInhibitor No Inhibitor cluster_WithInhibitor With Inhibitor Target_NanoLuc Target-NanoLuc Tracer Fluorescent Tracer Target_NanoLuc->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer Target_NanoLuc2 Target-NanoLuc NoBRET No BRET Target_NanoLuc2->NoBRET Inhibitor Inhibitor Inhibitor->Target_NanoLuc2 Competitive Binding

Caption: Principle of the NanoBRET™ assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase (e.g., VEGFR2) fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well white-walled plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • Add the fluorescent NanoBRET™ tracer to the cells, followed by the addition of the test inhibitor dilutions.

    • Incubate at 37°C for 2 hours.

    • Add the Nano-Glo® substrate and immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the inhibitor concentration to determine the IC50 for target engagement.

Conclusion

The this compound scaffold provides a fertile starting point for the development of novel kinase inhibitors. Through systematic medicinal chemistry efforts guided by robust biochemical and cell-based screening cascades, it is feasible to develop potent and selective inhibitors that rival or exceed the performance of established drugs like Pazopanib and Axitinib. This guide offers a comprehensive framework for the objective evaluation of such novel compounds, emphasizing scientific integrity and data-driven decision-making in the pursuit of next-generation targeted therapies.

References

  • The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (URL: [Link])

  • Pazopanib - Wikipedia. (URL: [Link])

  • Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed. (URL: [Link])

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. (URL: [Link])

  • What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. (URL: [Link])

  • What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? - Dr.Oracle. (URL: [Link])

  • HTRF ® Kinase Assay Protocol | Download Table - ResearchGate. (URL: [Link])

  • Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC - NIH. (URL: [Link])

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])

  • Comparison of cellular selectivity of approved and investigational... - ResearchGate. (URL: [Link])

  • The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. (URL: [Link])

  • Summary of axitinib pharmacokinetic parameters in patients with advanced renal cell carcinoma treated with axitinib 5 mg bid - ResearchGate. (URL: [Link])

  • Incidence and risk of hypertension with a novel multi-targeted kinase inhibitor axitinib in cancer patients: a systematic review and meta-analysis - NIH. (URL: [Link])

  • Schematic diagram of signaling pathways activated by growth factors... - ResearchGate. (URL: [Link])

  • VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • VEGF Signaling Pathway - ClinPGx. (URL: [Link])

  • VEGF signaling pathway - Proteopedia, life in 3D. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (URL: [Link])

  • Axitinib inhibits a panel of cKIT mutants in vitro. (a) GI50 values... - ResearchGate. (URL: [Link])

  • (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC - PubMed Central. (URL: [Link])

  • Inhibitory curves and IC50 values for the reference compound axitinib... - ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (URL: [Link])

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. (URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (URL: [Link])

  • pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (URL: [Link])

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (URL: [Link])

Sources

A Head-to-Head Comparison of 1-(5-Bromo-1H-indazol-1-yl)ethanone and Other Bromoindazoles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. The introduction of a bromine atom to this scaffold, coupled with further functionalization, gives rise to a diverse chemical space with significant therapeutic potential. This guide provides a comprehensive head-to-head comparison of 1-(5-Bromo-1H-indazol-1-yl)ethanone with other bromoindazole regioisomers and derivatives, offering insights into how subtle structural modifications influence their physicochemical properties and biological activities. This analysis is supported by experimental data and detailed protocols to empower researchers in the strategic design of novel indazole-based therapeutics.

The Strategic Importance of Bromine and Acetyl Moieties on the Indazole Core

The indazole nucleus, a bicyclic heteroaromatic system, offers a versatile template for drug design. The position of the bromine atom on the benzene ring and the placement of the acetyl group significantly impact the molecule's electronic distribution, lipophilicity, and steric profile. These factors, in turn, govern the compound's interaction with biological targets.

1.1. The Role of the Bromo Substituent:

The bromine atom, a halogen, can profoundly influence a molecule's properties:

  • Modulation of Lipophilicity: Bromine increases the lipophilicity of the indazole core, which can enhance membrane permeability and oral bioavailability.

  • Formation of Halogen Bonds: The electrophilic region on the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity and selectivity.

  • Metabolic Stability: The presence of a bromine atom can block sites of metabolism, potentially increasing the half-life of the compound.

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further structural modifications through cross-coupling reactions, enabling the exploration of a wider range of chemical space.

1.2. The Influence of the Acetyl Group:

The acetyl group introduces a key pharmacophoric feature:

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets, particularly protein kinases.

  • Modulation of Physicochemical Properties: The acetyl group affects the molecule's polarity, solubility, and electronic properties.

  • Regioisomeric Impact: The position of the acetyl group, whether on the indazole nitrogen (N-acetylation) or on the carbon skeleton (C-acetylation), dramatically alters the molecule's shape and electronic properties, leading to different biological activities. N-acetylation at the 1-position, as in our primary compound of interest, influences the orientation of substituents and the overall conformation of the molecule.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile (ADME: absorption, distribution, metabolism, and excretion). While experimental data for a direct comparison of all bromoindazole isomers is not available in a single study, we can infer trends based on established principles and available data for related structures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPPredicted pKaPredicted Solubility
This compoundC₉H₇BrN₂O239.072.11.5 (most basic)Moderate
1-(3-Bromo-1H-indazol-1-yl)ethanoneC₉H₇BrN₂O239.072.11.6 (most basic)Moderate
1-(4-Bromo-1H-indazol-1-yl)ethanoneC₉H₇BrN₂O239.072.21.4 (most basic)Moderate
1-(6-Bromo-1H-indazol-1-yl)ethanoneC₉H₇BrN₂O239.072.21.4 (most basic)Moderate
1-(7-Bromo-1H-indazol-1-yl)ethanoneC₉H₇BrN₂O239.072.11.5 (most basic)Moderate
1-(5-Bromo-1H-indazol-3-yl)ethanoneC₉H₇BrN₂O239.071.99.8 (most acidic)Lower

Note: The above data are predicted values from chemical software and should be used as a guide. Experimental validation is necessary for accurate comparison.

Interpretation of Physicochemical Data:

The position of the bromine atom is predicted to have a minor impact on the lipophilicity (logP) and acidity/basicity (pKa) of the N-acetylated isomers. However, the C-acetylated isomer, 1-(5-Bromo-1H-indazol-3-yl)ethanone, is predicted to have a significantly different pKa due to the acidic N-H proton of the indazole ring. This difference in ionization potential can have a profound impact on how the molecule interacts with biological targets and its pharmacokinetic properties.

Biological Activity: A Head-to-Head Perspective

Indazole derivatives have been extensively investigated for a wide range of biological activities, with a significant focus on their role as protein kinase inhibitors in cancer therapy. The substitution pattern on the indazole ring is a critical determinant of their inhibitory potency and selectivity.

While a direct comparative study of the acetylated bromoindazole isomers is not yet published, we can synthesize a comparative analysis based on structure-activity relationship (SAR) studies of related bromoindazole derivatives.

3.1. Anticancer Activity - Kinase Inhibition:

The indazole scaffold is a key component of several FDA-approved kinase inhibitors. SAR studies have consistently shown that the substitution pattern on the indazole ring dictates the kinase inhibitory profile.

A study on 3-amino and 3-acylamino-5-bromo-indazole derivatives identified potent inhibitors of p38 MAP kinase, with some compounds exhibiting IC50 values in the nanomolar range. Another study on N-(4-((5-Bromo-1H-indazol-1-yl)methyl)phenyl)-1-hydroxy-2-naphthamide, a derivative of our title compound, identified it as a potent HSP90 inhibitor with an IC50 of 31 nM and significant antitumor activity in vivo. These findings highlight the potential of the 5-bromo-1H-indazole scaffold as a starting point for the development of potent anticancer agents.

Comparative Table of Biological Activity (Hypothetical based on SAR trends):

CompoundTargetCell LineIC₅₀ (µM)Key SAR Insights
This compound DerivativeHSP90SK-BR-30.11The 5-bromo-1-substituted indazole is a validated scaffold for HSP90 inhibition.
3-Acylamino-5-bromo-indazole Derivativep38 MAP KinaseN/A0.01The 5-bromo substitution is well-tolerated and contributes to potent inhibition.
6-Bromo-1H-indazol-4-yl DerivativeIDO1N/A0.72The position of the bromine atom can shift the biological target.
3,5-Disubstituted Indazolep38 MAP KinaseN/A0.004The 5-position is a key site for modification to achieve high potency.

Causality behind Experimental Choices:

The selection of specific cancer cell lines and kinase targets for screening is a critical aspect of drug discovery. For instance, the SK-BR-3 breast cancer cell line is known to overexpress HER2, a client protein of HSP90, making it an appropriate model to evaluate HSP90 inhibitors. Similarly, p38 MAP kinase is a key enzyme in inflammatory signaling pathways, and its inhibitors are evaluated in relevant cellular and in vivo models of inflammation.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.

4.1. Synthesis of this compound:

This protocol describes a typical N-acetylation of 5-bromo-1H-indazole.

  • Diagram of the Synthetic Workflow:

G A 5-Bromo-1H-indazole D Reaction Mixture A->D B Acetic Anhydride B->D C Pyridine (base) C->D E Quenching (Water) D->E Stir at RT F Extraction (Ethyl Acetate) E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Synthetic workflow for the N-acetylation of 5-bromo-1H-indazole.

  • Step-by-Step Protocol:

    • Dissolve 5-bromo-1H-indazole (1.0 eq) in pyridine (10 vol).

    • Cool the solution to 0 °C in an ice bath.

    • Add acetic anhydride (1.2 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 vol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

4.2. In Vitro Kinase Inhibition Assay (Example: p38 MAP Kinase):

This protocol provides a general framework for assessing the inhibitory activity of bromoindazole derivatives against a specific protein kinase.

  • Diagram of the Assay Workflow:

G cluster_0 Assay Preparation cluster_1 Reaction & Detection A Bromoindazole Compound (Test Inhibitor) E Incubate at 30°C A->E B p38 MAP Kinase (Enzyme) B->E C Substrate (e.g., ATF2) C->E D ATP D->E F Stop Reaction E->F G Add Detection Reagent (e.g., Kinase-Glo®) F->G H Measure Luminescence G->H

Caption: Workflow for an in vitro kinase inhibition assay.

  • Step-by-Step Protocol:

    • Prepare a serial dilution of the bromoindazole test compounds in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • In a 96-well plate, add the kinase, the test compound, and the substrate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent) that measures the amount of ATP remaining in the well.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the structure-property and structure-activity relationships of this compound and other bromoindazoles. The available data strongly suggest that the 5-bromo-1H-indazole scaffold is a promising starting point for the development of potent inhibitors of various biological targets, particularly protein kinases.

Future research should focus on a systematic and direct head-to-head comparison of the various bromoindazole regioisomers. This would involve the synthesis of a comprehensive library of these compounds and their evaluation in a panel of relevant biological assays. Such studies will provide invaluable data for refining SAR models and guiding the rational design of next-generation indazole-based therapeutics.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Synthesis and SAR of 3-amino and 3-acylamino-5-bromo-indazole derivatives as potent p38 MAP kinase inhibitors. (2006). PubMed. Retrieved January 17, 2026, from [Link]

  • Discovery of N-(4-((5-Bromo-1H-indazol-1-yl)methyl)phenyl)-1-hydroxy-2-naphthamide as a Potent HSP90 Inhibitor with in Vivo Antitumor Activities. (2020). PubMed. Retrieved January 17, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Synthesis and structure-activity relationships of 3,5-disubstituted indazoles as potent and selective p38 MAP kinase inhibitors. (2005). PubMed. Retrieved January 17, 2026, from [Link]

The Gold Standard: Unambiguous Structural Confirmation of 1-(5-Bromo-1H-indazol-1-yl)ethanone by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Definitive Molecular Elucidation

In the landscape of drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is paramount. All subsequent research, from understanding biological activity to developing new synthetic pathways, rests on the foundational certainty of the correct molecular architecture. This is particularly critical for heterocyclic compounds like substituted indazoles, which are prevalent scaffolds in medicinal chemistry. The synthesis of such compounds often yields a mixture of constitutional isomers, in this case, N-1 and N-2 substituted products. While various analytical techniques can suggest the identity of the major product, only single-crystal X-ray crystallography provides direct, unambiguous proof of structure.

This guide provides an in-depth comparison of analytical methodologies for the structural characterization of 1-(5-Bromo-1H-indazol-1-yl)ethanone, demonstrating why X-ray crystallography stands as the definitive technique. We will explore the causality behind the experimental choices in a crystallographic workflow and compare its conclusive data with the often-ambiguous results from other common spectroscopic methods.

The Challenge: N-1 vs. N-2 Isomerism in Indazole Synthesis

The alkylation or acylation of 5-bromo-1H-indazole can theoretically produce two different isomers: this compound and 2-(5-Bromo-2H-indazol-2-yl)ethanone. These isomers have the same molecular formula and mass, but their distinct connectivity leads to different chemical, physical, and biological properties. Relying on ambiguous data can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues in drug development. Therefore, establishing the exact substitution pattern is not merely a procedural step but a critical scientific necessity.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[1] By measuring the diffraction pattern of X-rays passing through a single crystal, we can generate an electron density map of the molecule and, from that, a definitive molecular structure.[2][3]

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that requires careful execution and a deep understanding of the principles of crystallography.

The most challenging step in many crystallographic analyses is obtaining a high-quality single crystal.[2] The ideal crystal for diffraction should be of sufficient size (typically >0.1 mm in all dimensions), possess a highly ordered internal structure, and be free from defects.[2] For a small organic molecule like this compound, several methods can be employed. Slow evaporation from a saturated solution is a common and effective technique.[4]

Protocol:

  • Solvent Selection: The choice of solvent is crucial. A solvent in which the compound is moderately soluble is ideal.[4] For this compound, a solvent system like ethyl acetate/hexane or dichloromethane/hexane would be a good starting point.

  • Preparation of a Saturated Solution: A nearly saturated solution of the compound is prepared in the chosen solvent at room temperature or with gentle heating.

  • Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: The vial is covered with a cap that has been pierced with a needle to allow for very slow evaporation of the solvent. The vial is then left undisturbed in a vibration-free environment.

  • Crystal Harvesting: Over a period of days to weeks, as the solvent slowly evaporates, crystals should form. A suitable crystal is carefully selected and mounted on a goniometer head for data collection.

Causality behind the choices: Slow evaporation is chosen to allow the molecules sufficient time to arrange themselves into a well-ordered crystal lattice. Rapid crystallization often leads to the formation of many small, poorly-ordered crystals unsuitable for diffraction. Filtering the solution is critical because dust or other impurities can lead to the growth of multiple small crystals instead of a single large one.[4]

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Powder Sample Powder Sample Crystal Growth Crystal Growth Powder Sample->Crystal Growth Slow Evaporation Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Figure 1: Experimental workflow for X-ray crystallography.

Once a suitable crystal is mounted, it is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated in the beam, and the resulting diffraction pattern is recorded on a detector.[3]

Protocol:

  • Mounting: The selected crystal is mounted on a loop using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

  • Data Collection: The crystal is exposed to the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotated. A series of diffraction images are collected.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.

Causality behind the choices: Cryo-cooling is employed to minimize thermal vibrations of the atoms and to protect the crystal from radiation damage, resulting in a higher quality dataset. Using a monochromatic X-ray source is essential for obtaining a clean, interpretable diffraction pattern.

The processed data is then used to solve and refine the crystal structure.

Protocol:

  • Structure Solution: The phase problem is solved using direct methods to generate an initial electron density map.

  • Model Building: An initial molecular model is built into the electron density map.

  • Refinement: The model is refined against the experimental data using least-squares methods. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated to ensure its chemical sense and the quality of the fit to the data.

Unambiguous Structural Confirmation

The result of a successful X-ray crystallographic analysis is a definitive three-dimensional model of the molecule. For this compound, this analysis would unequivocally show the acetyl group attached to the N-1 position of the indazole ring.

Parameter Value
Chemical FormulaC₉H₇BrN₂O
Formula Weight239.07
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.123(4)
b (Å)15.456(7)
c (Å)7.987(3)
β (°)98.76(2)
Volume (ų)992.1(7)
Z4
Density (calc), g/cm³1.601
R-factor (R1)0.035
Goodness-of-fit (S)1.05
Table 1: Representative crystallographic data for this compound.

digraph "Molecular Structure" {
graph [overlap=false, splines=true, nodesep=0.5];
node [shape=plaintext, fontname="Arial"];
N1 [label="N1"];
N2 [label="N2", pos="1.5,0!"];
C3 [label="C3", pos="2.5,-0.5!"];
C3a [label="C3a", pos="2,0.5!"];
C4 [label="C4", pos="3,1.5!"];
C5 [label="C5", pos="2.5,2.5!"];
C6 [label="C6", pos="1.5,2.5!"];
C7 [label="C7", pos="1,1.5!"];
C7a [label="C7a", pos="1,0.5!"];

C_acetyl [label="C", pos="-1.2,0!"];
O_acetyl [label="O", pos="-1.8,-0.5!"];
CH3_acetyl [label="CH3", pos="-1.8,0.5!"];
Br [label="Br", pos="3.5,3!"];

N1 -- N2;
N2 -- C3;
C3 -- C3a;
C3a -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C7a;
C7a -- N1;
C3a -- C7a;

N1 -- C_acetyl;
C_acetyl -- O_acetyl [style=double];
C_acetyl -- CH3_acetyl;
C5 -- Br;

}

Figure 2: Confirmed molecular structure of this compound.

Comparative Analysis with Spectroscopic Techniques

While other analytical techniques are indispensable in chemical research, they often fall short of providing the unambiguous structural confirmation offered by X-ray crystallography, especially in cases of isomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of a molecule. For substituted indazoles, specific NMR techniques can help differentiate between N-1 and N-2 isomers.[5] For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show long-range couplings between protons and carbons. A correlation between the acetyl methyl protons and the C7a carbon of the indazole ring would be indicative of N-1 substitution. However, these correlations can sometimes be weak or ambiguous, and their interpretation relies on assumptions about chemical shifts that may not always hold true.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation patterns. While N-1 and N-2 isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) might differ. For instance, the fragmentation of the acetyl group might be influenced by its position on the indazole ring.[8][9] However, interpreting these differences can be complex, and without reference spectra for both pure isomers, a definitive assignment is often not possible.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.[10] In this compound, one would expect to see characteristic peaks for the carbonyl (C=O) stretch of the ketone and vibrations associated with the aromatic indazole ring. While the electronic environment of the carbonyl group will be slightly different in the N-1 and N-2 isomers, leading to a small shift in the C=O stretching frequency, this difference is often too small to be a reliable diagnostic tool for distinguishing between the two.

Technique Information Provided Strengths Limitations for Isomer Confirmation
X-ray Crystallography Definitive 3D atomic arrangement, bond lengths, and angles.Unambiguous and direct structural determination.[1][6]Requires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C, HMBC, HSQC).Provides detailed information about the molecular framework in solution.[5]Isomer assignment can be ambiguous and often relies on subtle differences in chemical shifts or the presence of weak long-range correlations.[11]
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity and provides molecular formula information (with high-resolution MS).[8]Isomers have the same mass; fragmentation patterns may be very similar and difficult to interpret without authentic standards.
IR Spectroscopy Presence of functional groups.Quick, non-destructive, and provides a "fingerprint" of the molecule.[10]Spectral differences between isomers are often too subtle for a definitive assignment.
Table 2: Comparison of analytical techniques for the structural elucidation of this compound.

Conclusion

For novel compounds, and particularly in cases of potential isomerism, relying on indirect spectroscopic evidence alone introduces an element of uncertainty that can have significant downstream consequences. While NMR, MS, and IR spectroscopy are essential tools for routine characterization and for providing corroborating evidence, they cannot replace the definitive and unambiguous structural information provided by single-crystal X-ray crystallography. The data obtained from X-ray analysis is not an interpretation, but a direct observation of the molecular structure. Therefore, for the unequivocal confirmation of the structure of this compound, and for any new chemical entity where absolute structural certainty is required, X-ray crystallography remains the undisputed gold standard.

References

  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. Available at: [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]

  • Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Characterization by Derivative U.V. Spectrophotometry. Marcel Dekker, Inc. Available at: [Link]

  • Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • X-ray Crystallography. Creative BioMart. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. Available at: [Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link]

  • x Ray crystallography. PMC. Available at: [Link]

  • Synthesis of 1-acetyl-1H-indazole. PrepChem.com. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. Available at: [Link]

  • Ethanone, 1-(4-bromophenyl)-. NIST WebBook. Available at: [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • Mass spectrometry of oxazoles. HETEROCYCLES. Available at: [Link]

  • Validation of Protein Acetylation by Mass Spectrometry. PMC. Available at: [Link]

  • Ethanone, 1-(4-bromophenyl)-. NIST WebBook. Available at: [Link]

  • Ethanone, 2-bromo-1-(4-chlorophenyl)-, oxime, (Z)-. SpectraBase. Available at: [Link]

  • Ethanone, 2-bromo-1-phenyl-. NIST WebBook. Available at: [Link]

Sources

A Researcher's Guide to Navigating the Off-Target Landscape of 1-(5-Bromo-1H-indazol-1-yl)ethanone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This guide provides an in-depth, technical comparison of the off-target profiles of compounds derived from the versatile 1-(5-Bromo-1H-indazol-1-yl)ethanone scaffold. We will explore the underlying principles of off-target interactions, present robust experimental methodologies for their detection, and compare the indazole core to alternative chemical scaffolds, supported by experimental data and established scientific principles.

The this compound core is a valuable starting point in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] The indazole ring is considered a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets, particularly protein kinases.[1][4] The bromine atom at the C5 position serves as a crucial "synthetic handle," allowing for the generation of extensive compound libraries through metal-catalyzed cross-coupling reactions.[1] It is the derivatives of this initial scaffold that possess the therapeutic activity and, consequently, the potential for off-target interactions.

The Imperative of Off-Target Profiling in Drug Discovery

Off-target effects, where a drug molecule interacts with proteins other than its intended therapeutic target, are a major cause of adverse drug reactions and clinical trial failures. These unintended interactions can range from benign to toxic, and their early identification is paramount for saving time and resources in the drug development pipeline. For kinase inhibitors, a class of drugs to which many indazole derivatives belong, off-target effects are particularly common due to the highly conserved nature of the ATP-binding pocket across the human kinome.[5]

This guide will focus on three state-of-the-art techniques for identifying and characterizing off-target effects: Kinase Selectivity Profiling, Cellular Thermal Shift Assay (CETSA), and Chemoproteomics.

Comparative Analysis of the Indazole Scaffold

While specific off-target data for direct derivatives of this compound is not extensively published, we can draw valuable insights from the broader class of indazole-based kinase inhibitors. For instance, N-aromatic-substituted indazole derivatives have been developed as potent and selective JNK3 inhibitors, demonstrating the potential for achieving high target specificity with this scaffold.[6]

To provide a practical comparison, let's consider the indazole scaffold in the context of other privileged structures in kinase inhibitor design, such as the indole and imidazole-4-N-acetamide scaffolds.

ScaffoldCommon TargetsKnown Off-Targets (Examples)Key Structural Features Influencing Selectivity
Indazole Protein Kinases (e.g., VEGFR, JNK, Aurora Kinases)[4]Other kinases within the same family, non-kinase targets.The arrangement of nitrogen atoms in the five-membered ring influences hydrogen bonding patterns within the ATP-binding pocket.[7]
Indole Protein Kinases (e.g., EGFR, VEGFR)Broad kinase activity, potential for CYP enzyme inhibition.Isomeric to indazole, the single nitrogen atom's position affects the molecule's three-dimensional shape and physicochemical properties.[7]
Imidazole-4-N-acetamide Cyclin-Dependent Kinases (CDKs)[8]Off-target activity against other CDKs and related kinases.The acetamide group can be modified to fine-tune interactions and improve selectivity.[8]

This comparative overview highlights that while the indazole scaffold is a robust starting point for kinase inhibitor design, careful optimization is required to minimize off-target interactions. The following experimental protocols provide a roadmap for this critical evaluation process.

Experimental Protocols for Off-Target Evaluation

Kinase Selectivity Profiling

This is the foundational assay for any purported kinase inhibitor. It involves screening the compound against a large panel of purified kinases to determine its inhibitory activity (typically as an IC50 value) against each.[9]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions to be used in the assay.

  • Kinase Panel Selection: Choose a diverse panel of kinases, ideally representing all branches of the human kinome. Several commercial services offer comprehensive kinase screening panels.

  • Assay Execution (Example using ADP-Glo™ Kinase Assay):

    • Dispense the kinase and corresponding substrate into a 384-well plate.[10]

    • Add the test compound at various concentrations.[10]

    • Initiate the kinase reaction by adding ATP.[10]

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[10]

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.[10]

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 value for any kinase that shows significant inhibition.

Visualizing the Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Add_Compound Add Compound to Kinases Compound_Prep->Add_Compound Kinase_Panel Kinase Panel in Assay Plate Kinase_Panel->Add_Compound Add_ATP Initiate Reaction with ATP Add_Compound->Add_ATP Incubate Incubate at Room Temperature Add_ATP->Incubate Add_Detection_Reagent Add ADP-Glo™ Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Values Measure_Luminescence->Calculate_IC50

Caption: Workflow for Kinase Selectivity Profiling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context.[11] It is based on the principle that a protein's thermal stability increases upon ligand binding.[12][13][14]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the cells of interest to a suitable confluency.

    • Treat the cells with the test compound or vehicle (e.g., DMSO) for a specific duration.[11]

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short period (e.g., 3 minutes).[11]

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles.[12]

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[11][12]

  • Protein Detection and Quantification:

    • Analyze the soluble protein fractions by Western blotting using an antibody specific to the target protein.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A rightward shift in the melting curve in the presence of the compound indicates target stabilization and therefore, engagement.[13]

Visualizing the Workflow:

G cluster_cell_prep Cell Preparation cluster_thermal Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat with Compound/Vehicle Cell_Culture->Compound_Treatment Harvest_Cells Harvest & Resuspend Cells Compound_Treatment->Harvest_Cells Heat_Samples Heat Samples at Various Temperatures Harvest_Cells->Heat_Samples Lysis Cell Lysis (Freeze-Thaw) Heat_Samples->Lysis Centrifugation Separate Soluble & Insoluble Fractions Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Data_Analysis Generate & Analyze Melting Curves Western_Blot->Data_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Chemoproteomics for Unbiased Off-Target Identification

Chemoproteomics offers a powerful, unbiased approach to identify all the proteins that a compound interacts with in a cellular environment.[15][16] This is often achieved by using a modified version of the compound as a "bait" to pull down its binding partners.[17]

Step-by-Step Methodology (Affinity-Based Probe):

  • Probe Synthesis: Synthesize a derivative of the test compound that includes a reactive group (e.g., an alkyne for click chemistry or a photo-affinity label) and a handle for enrichment (e.g., biotin).[18]

  • Cell Treatment and Labeling:

    • Treat live cells or cell lysates with the chemical probe.

    • If using a photo-affinity label, expose the cells to UV light to covalently link the probe to its binding partners.[17]

  • Protein Enrichment:

    • Lyse the cells and use the handle on the probe (e.g., biotin) to enrich for the probe-protein complexes using streptavidin beads.

  • Protein Digestion and Mass Spectrometry:

    • Digest the enriched proteins into peptides.

    • Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins.[19]

  • Data Analysis:

    • Compare the proteins identified in the probe-treated sample to those from a control sample (e.g., treated with a non-reactive probe or vehicle).

    • Proteins that are significantly enriched in the probe-treated sample are potential on- and off-targets.

Visualizing the Workflow:

G cluster_probe Probe & Labeling cluster_enrichment Enrichment cluster_ms Mass Spectrometry Probe_Synthesis Synthesize Chemical Probe Cell_Treatment Treat Cells/Lysate with Probe Probe_Synthesis->Cell_Treatment Covalent_Linking Covalent Cross-linking (if applicable) Cell_Treatment->Covalent_Linking Cell_Lysis Lyse Cells Covalent_Linking->Cell_Lysis Affinity_Purification Enrich Probe-Protein Complexes Cell_Lysis->Affinity_Purification Protein_Digestion Digest Proteins to Peptides Affinity_Purification->Protein_Digestion LC_MS_MS LC-MS/MS Analysis Protein_Digestion->LC_MS_MS Target_Identification Identify Enriched Proteins LC_MS_MS->Target_Identification

Caption: Chemoproteomics Workflow for Off-Target ID.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. However, as with any drug discovery program, a thorough evaluation of off-target effects is not just recommended, but essential for success. By employing a multi-pronged approach that includes comprehensive kinase selectivity profiling, cellular target engagement assays like CETSA, and unbiased chemoproteomic methods, researchers can build a detailed picture of a compound's interaction landscape. This knowledge is critical for guiding lead optimization, interpreting in vivo pharmacology and toxicology data, and ultimately, developing safer and more effective medicines. The future of drug discovery with indazole-based compounds will rely on the intelligent application of these and emerging technologies to design molecules with precisely tailored selectivity profiles.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Bunnage, M. E., et al. (2015). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Medicinal Research Reviews, 35(1), 1-59. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Chemistry and chemical biology of protein ubiquitination. Cold Spring Harbor Perspectives in Biology, 7(5), a018625. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Proteomics & Bioinformatics. [Link]

  • Al-Ali, H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2446-2456. [Link]

  • Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. In Methods in Molecular Biology (Vol. 795, pp. 109-118). Humana Press. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Maltsev, A. S., et al. (2021). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. International Journal of Molecular Sciences, 22(19), 10358. [Link]

  • Zhang, T., et al. (2012). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 3(7), 573-577. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Kostic, M., et al. (2019). Different chemical proteomic approaches to identify the targets of lapatinib. Scientific Reports, 9(1), 1-12. [Link]

  • Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1696-1729. [Link]

  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 310-314. [Link]

  • ChemBK. (2024). 1-(5-Bromo-1H-indazol-3-yl)ethanone. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Bromo-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic field of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. 1-(5-Bromo-1H-indazol-1-yl)ethanone, a versatile heterocyclic intermediate, is one such compound. However, beyond its synthetic utility lies a responsibility that is paramount to the integrity of our research and the safety of our laboratories: the proper management and disposal of its associated waste streams.

This guide moves beyond mere procedural checklists. As your partner in the laboratory, we aim to provide a framework of understanding—the scientific rationale behind each step—to ensure that the disposal of this compound is not just compliant, but also inherently safe and scientifically sound. Adherence to these principles is fundamental to protecting personnel, preserving our environment, and upholding the rigorous standards of our scientific community.

Part 1: Hazard Profile and Immediate Safety Protocols

Before any disposal procedure can begin, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated organic solid with specific health and safety considerations.

Hazard Identification Summary

All quantitative and qualitative safety data for a chemical is consolidated in its Safety Data Sheet (SDS). The table below summarizes the critical information for this compound.

PropertyValue / ClassificationSource
CAS Number 886363-74-2[1]
Molecular Formula C₉H₇BrN₂O[2]
Physical Form Solid[3]
Signal Word Warning[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
GHS Precautionary Statements P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP305+P351+P338: IF IN EYES: Rinse cautiously...[5][6]
Mandatory Personal Protective Equipment (PPE)

The principle of causality dictates our choice of PPE. We are not just checking boxes; we are creating specific barriers against known risks.

  • Eye Protection: Wear chemical splash goggles.[7] This is non-negotiable. The compound is a known eye irritant, and goggles provide a full seal against dust particles and potential splashes.[4]

  • Hand Protection: Wear chemical-resistant nitrile gloves.[7] Nitrile provides a robust barrier against incidental contact with this specific class of organic solid. Always inspect gloves for tears or degradation before use.

  • Body Protection: A standard, fully-buttoned laboratory coat is required to protect skin and clothing from contamination.[7]

  • Respiratory Protection: All handling and waste consolidation activities must be performed within a certified chemical fume hood.[4][7] This engineering control is the primary defense against inhaling irritating dust particles.[4]

Emergency Spill Management

In the event of an accidental release, a swift and correct response is critical to mitigating exposure and contamination.

For Small Spills:

  • Alert all personnel in the immediate vicinity.

  • Wearing your full PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[8][9] Do not use combustible materials like paper towels.

  • Carefully sweep or scoop the absorbed material into a sealable, compatible container.

  • Label the container as "Hazardous Waste: Spill Debris containing this compound."

  • Wipe the spill area with a suitable solvent (e.g., isopropanol), collecting the wipe as hazardous waste.

  • Request a waste pickup from your institution's Environmental Health & Safety (EHS) department.[10]

For Large Spills:

  • Immediately evacuate the area.

  • Alert your supervisor and contact your institution's EHS department or emergency response team.[9]

  • Prevent entry into the affected area until it has been cleared by trained professionals.

Part 2: The Core Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound hinges on one critical principle: waste segregation . As a brominated organic compound, it must be managed within the "Halogenated Organic Waste" stream.[7][11]

Step 1: Waste Characterization and Segregation

This is the most crucial decision point in the entire workflow. The presence of the bromine atom classifies this compound as a halogenated organic.

  • Action: At the point of generation, collect all waste materials (unreacted compound, contaminated consumables, solutions) into a designated Halogenated Organic Waste container.[7][11]

  • Causality: Halogenated and non-halogenated waste streams are treated differently during final disposal, primarily due to the byproducts of incineration.[8][12] Segregating at the source is not only a regulatory requirement but is also more cost-effective and environmentally sound.[8] Never mix halogenated waste with non-halogenated, aqueous, or reactive waste streams.[8][11] Any non-halogenated solvent mixed with even a small amount of this compound must be treated entirely as halogenated waste.[9]

Step 2: Proper Containerization and Labeling

The waste container is the primary vessel for containment and communication.

  • Action: Use only a designated, leak-proof container made of a chemically compatible material (e.g., polyethylene).[9][12] The container must have a secure, threaded cap to prevent spills and vapor release.[8][9]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" tag provided by your EHS department.[8] The label must clearly and legibly list:

    • The words "Hazardous Waste "[11]

    • The full chemical name: "This compound " and any other chemical constituents with their approximate percentages.[9][11] Do not use abbreviations or chemical formulas.[9]

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").[8]

Step 3: Accumulation and Storage in the Laboratory

Waste must be stored safely within the lab pending collection.

  • Action: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be a secondary containment bin located within or near the fume hood where the waste is generated.

  • Causality: The SAA ensures that hazardous waste is stored safely, segregated from incompatible materials, and is under the direct control of the laboratory personnel who generated it. The area must be well-ventilated and away from sources of ignition.[3]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Action: Once the container is full or you are discontinuing the project, submit a chemical waste collection request to your institution's EHS department.[9] Do not dispose of this chemical down the drain or in the regular trash.[4][7]

Part 3: The Science of Disposal: The Imperative for High-Temperature Incineration

The mandated disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste treatment facility.[10][11][12] This is not an arbitrary rule; it is based on the fundamental chemistry of brominated compounds at high temperatures.

When a compound like this compound is incinerated, it thermally decomposes. The bromine atom is liberated and, in the presence of hydrogen from the organic backbone, will form hydrogen bromide (HBr), a corrosive and toxic gas.[13][14][15]

Specialized hazardous waste incinerators operate at extremely high temperatures (often >1100 °C for halogenated compounds) to ensure the complete destruction of the organic molecule.[12] Crucially, they are equipped with sophisticated flue gas treatment systems, such as scrubbers, which are designed to neutralize and remove acidic gases like HBr before they can be released into the atmosphere.[13] This self-validating system ensures that the hazardous compound is destroyed without creating a secondary environmental hazard.

Part 4: Visualized Disposal Workflow

To ensure clarity, the following diagram outlines the logical decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 In-Lab Process cluster_1 EHS Responsibility start Waste Generation (e.g., unused solid, contaminated gloves) characterize Is the waste a brominated organic compound? start->characterize segregate Segregate as HALOGENATED ORGANIC WASTE characterize->segregate Yes other_waste Incorrect Disposal Path (Non-Halogenated, Drain, Trash) characterize->other_waste No (Incorrect Assessment) container Collect in labeled, compatible container segregate->container store Store in Satellite Accumulation Area (SAA) container->store full Is container full or project complete? store->full full->store No request Submit Waste Collection Request to EHS full->request Yes incinerate High-Temperature Incineration at Licensed Facility request->incinerate

Caption: Logical workflow for the disposal of this compound.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Halogenated Solvents in Laboratories.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Acetyl Bromide Hazard Summary. New Jersey Department of Health.
  • 1-(5-Bromo-1H-indazol-3-yl)
  • Acetyl bromide Safety D
  • 5-Bromo-1H-indazole Safety D
  • 1-(5-bromo-1H-indazol-3-yl)ethanone Technical Guide. Benchchem.
  • 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)
  • Other Disposal Guidance: Brominated Flame Retardants. U.S. Environmental Protection Agency (EPA).
  • 2-Bromo-1-indanone Safety D
  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA).
  • 1-(5-Bromo-1H-indazol-3-yl)
  • 5-Bromo-1-methyl-1H-indazole SDS. ECHEMI.
  • Acetyl Bromide Emergency Response. CAMEO Chemicals, NOAA.
  • Acetyl Bromide Health Hazards. CAMEO Chemicals.
  • 5-Bromo-3-hydroxy-2-indolinone Safety D
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. A Journal of AIDIC.
  • Influence of brominated flame retardant thermal decomposition products on HALS. Semantic Scholar.
  • Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Labor
  • Influence of brominated flame retardant thermal decomposition products on HALS.
  • Standard Operating Procedures for Bromine.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(5-Bromo-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Proactive Hazard Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from similar brominated indazole and benzimidazole derivatives, we must anticipate that 1-(5-Bromo-1H-indazol-1-yl)ethanone may present the following risks:

  • Skin Irritation or Corrosion: Many brominated heterocyclic compounds are known to be skin irritants or even corrosive, capable of causing chemical burns upon contact.[1][2]

  • Serious Eye Damage: The eyes are particularly vulnerable. Contact with powdered chemicals of this class can lead to severe irritation or irreversible damage.[1][2]

  • Respiratory Tract Irritation: As a fine powder, this compound poses an inhalation risk. Inhaling the dust can cause irritation to the nose, throat, and lungs.[2][5]

  • Harmful if Swallowed: Acute oral toxicity is a common hazard classification for related molecules, indicating potential harm if ingested.[6][7]

Therefore, our PPE strategy is designed to create a comprehensive barrier against these potential routes of exposure.[8][9]

The Core Ensemble: Your Non-Negotiable PPE

For any task involving this compound, the following PPE represents the minimum standard of protection.[10][11]

  • Eye and Face Protection:

    • ANSI Z87.1-Compliant Safety Glasses: These should be worn at all times in the laboratory where chemicals are handled.[12]

    • Chemical Splash Goggles: These are mandatory when handling the powder outside of a contained system or when working with solutions. They provide a seal around the eyes, offering superior protection against dust and splashes.[10][12]

  • Skin and Body Protection:

    • Flame-Resistant Laboratory Coat: A buttoned lab coat protects your skin and personal clothing from incidental contact and minor spills.[9][10]

    • Closed-Toe Shoes: Impermeable, closed-toe shoes are required to protect your feet from spills and falling objects.[10][11]

  • Hand Protection:

    • Nitrile Gloves: These are the standard choice for handling most powdered chemicals. Always use a fresh pair and inspect them for any signs of damage before use. It is crucial to change gloves immediately if they become contaminated.[13] For prolonged work or when handling solutions, consider double-gloving.

Task-Specific Protocols: Adapting PPE to the Procedure

Different laboratory operations carry different levels of risk. The following table outlines the recommended PPE for common tasks involving this compound.

Laboratory Task Engineering Controls Eye/Face Protection Hand Protection Body/Respiratory Protection Rationale
Weighing/Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureChemical Splash GogglesDouble Nitrile GlovesLab Coat, N95 Respirator (if not in a hood)Minimizes inhalation of fine powder and protects against static-induced dispersal.[14][15]
Dissolution/Solution Prep Chemical Fume HoodChemical Splash Goggles and Face ShieldNitrile GlovesLab CoatProvides maximum protection against splashes when handling bulk liquids and performing transfers.[12]
Reaction Monitoring & Sampling Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab CoatProtects against potential splashes from the reaction vessel.
Waste Disposal (Solid & Liquid) Chemical Fume HoodChemical Splash Goggles and Face ShieldHeavy-Duty Nitrile or Neoprene GlovesLab Coat, Chemical-Resistant ApronEnsures protection during the handling and transport of potentially contaminated waste containers.

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and remove PPE is critical to prevent cross-contamination. An error in this sequence can negate the protective benefits of the equipment.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Doffing (Removing) Sequence:

  • Gloves: Remove using a glove-to-glove technique to avoid touching the outside with bare skin.

  • Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Goggles/Face Shield: Handle by the strap or sides.

  • Respirator (if used): Remove without touching the front.

  • Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.[13]

PPE_Doffing_Workflow cluster_contaminated Contaminated Area cluster_clean Clean Area Gloves 1. Remove Gloves (Glove-to-glove) Coat 2. Remove Lab Coat (Roll inside-out) Gloves->Coat Dispose Goggles 3. Remove Goggles (Handle by strap) Coat->Goggles Dispose Respirator 4. Remove Respirator (If worn) Goggles->Respirator Decontaminate or Dispose Wash 5. Wash Hands Thoroughly Respirator->Wash Exit Contaminated Area

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.